Zavondemstat
描述
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
属性
CAS 编号 |
1851412-93-5 |
|---|---|
分子式 |
C26H29N3O3 |
分子量 |
431.5 g/mol |
IUPAC 名称 |
3-[[(4R)-7-(N-methyl-4-propan-2-ylanilino)-3,4-dihydro-2H-chromen-4-yl]methylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C26H29N3O3/c1-17(2)18-4-6-20(7-5-18)29(3)21-8-9-22-19(11-13-32-25(22)14-21)15-28-24-16-27-12-10-23(24)26(30)31/h4-10,12,14,16-17,19,28H,11,13,15H2,1-3H3,(H,30,31)/t19-/m0/s1 |
InChI 键 |
NDVITLLKZQXKGU-IBGZPJMESA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)[C@@H](CCO3)CNC4=C(C=CN=C4)C(=O)O |
规范 SMILES |
CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)C(CCO3)CNC4=C(C=CN=C4)C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
Zavondemstat: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable, small-molecule inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1][2] KDM4 proteins are epigenetic regulators that play a crucial role in tumorigenesis by altering gene expression, promoting genomic instability, and contributing to uncontrolled cell proliferation and evasion of apoptosis.[3][4] Dysregulation and overexpression of KDM4 have been implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[1][3] this compound acts as a pan-inhibitor, targeting all KDM4 isoforms (A-D), which is considered essential to counteract the functional redundancy within this enzyme family.[3][4] This technical guide provides a comprehensive timeline of the discovery and development of this compound, detailing its mechanism of action, preclinical data, and clinical trial findings.
Discovery and Preclinical Development Timeline
This compound was discovered using a proprietary single-cell genomic analysis technology.[1] The development timeline, from initial discovery to the commencement of clinical trials, has been marked by extensive preclinical evaluation to establish its potency, selectivity, and anti-cancer activity.
Key Preclinical Milestones:
-
Target Identification and Lead Optimization: KDM4 was identified as a key driver in various cancers, particularly in the context of cancer stem cell self-renewal.[1][2] this compound emerged as a lead compound with potent and selective pan-KDM4 inhibitory activity.[4]
-
In Vitro Characterization (2021-2022): A series of in vitro studies demonstrated the broad anti-proliferative effects of this compound across a wide range of cancer cell lines and patient-derived organoid models.[4] Notably, presentations at major conferences in 2021 and 2022 highlighted its activity in gastrointestinal cancers, colorectal cancer (particularly with microsatellite instability-high status), and diffuse large B-cell lymphoma.[5]
-
Mechanism of Action Studies: Mechanistic studies confirmed that this compound competes with the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), for binding to the catalytic domain of KDM4 enzymes.[3] This inhibition leads to an increase in histone methylation marks, such as H3K9me3, which are associated with transcriptional repression.
-
In Vivo Efficacy Studies: Preclinical testing in various animal xenograft models, including those for colorectal, esophageal, breast, and lymphoma cancers, showed significant tumor growth inhibition, with reductions of up to 100%.[1][4] These studies also revealed a reduction in the population of tumor-initiating cancer stem cells following treatment.[1]
-
Pharmacology and ADME Profile: Pharmacologic studies indicated that this compound possesses favorable properties, including good oral bioavailability and metabolic stability, supporting its advancement into clinical development.[5][6]
-
Investigational New Drug (IND) Application: Following the promising preclinical results, an IND application for TACH101 was cleared by the FDA, paving the way for clinical trials.[7]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Anti-Proliferative and Apoptotic Activity
| Cancer Type | Model | Assay | Result (IC50 / EC50) |
| Gastrointestinal Cancers | Cell Lines & Organoids | Anti-proliferative | As low as 0.001 µM |
| Colorectal Cancer (MSI-H) | PDX & Organoid Models | Anti-proliferative | 0.001 – 0.270 µM |
| Colorectal Cancer (HT-29) | Cell Line | Apoptosis Induction | 0.033 µM |
| Esophageal Cancer (KYSE-150) | Cell Line | Apoptosis Induction | 0.092 µM |
| Triple-Negative Breast Cancer (MDA-MB-231) | Cell Line | Apoptosis Induction | 0.033-0.092 µM |
Data sourced from presentations at the 2022 ASCO-GI Conference.
Table 2: In Vivo Anti-Tumor Efficacy
| Cancer Type | Model | Treatment | Result |
| Colorectal Cancer (SU60) | Xenograft | This compound | ≥70% Tumor Control |
| Esophageal Cancer (KYSE-150) | Xenograft | This compound | ≥70% Tumor Control |
| Gastric Cancer (GXA-3036) | Xenograft | This compound | ≥70% Tumor Control |
| Colorectal, Esophageal, Breast, Lymphoma | Xenograft | This compound | Up to 100% Tumor Growth Inhibition |
Data sourced from Tachyon Therapeutics and presentations at the 2022 ASCO-GI Conference.[1]
Clinical Development
This compound is currently in Phase 1 clinical development for the treatment of advanced or metastatic solid tumors.
Phase 1 Clinical Trial (NCT05076552):
This first-in-human, open-label, dose-escalation study was designed to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of this compound.[3][8][9][10]
-
Study Design: Patients with heavily pre-treated advanced/metastatic cancers received this compound orally on a weekly schedule in 28-day cycles. The dose escalation followed a Bayesian optimal interval (BOIN) design.[8][9][10]
-
Patient Population: A total of 30 patients were enrolled across 6 dose cohorts. The most common tumor types were colorectal cancer (40%), prostate cancer (13%), and pancreatic cancer (10%).[3]
-
Safety and Tolerability: this compound was well-tolerated. The most common treatment-related adverse events (TRAEs) were diarrhea (12%), fatigue (7%), decreased appetite (7%), nausea (7%), and hyponatremia (7%). All TRAEs were Grade 1 or 2, and no dose-limiting toxicities were reported.[3][8]
-
Pharmacokinetics: this compound demonstrated a dose-proportional exposure profile with a short half-life of approximately 1.5 hours. There was minimal to no drug accumulation observed.[3][9][10]
-
Preliminary Efficacy: Of the 23 response-evaluable patients, 10 (44%) achieved stable disease (SD). Two patients (9%) had stable disease for six months or longer.[3][9]
Table 3: Phase 1 Clinical Trial Summary (NCT05076552)
| Parameter | Description |
| Study Phase | Phase 1 |
| Trial Identifier | NCT05076552 |
| Number of Patients | 30 |
| Treatment | This compound (oral, weekly) |
| Primary Objectives | Safety, Tolerability, MTD, RP2D |
| Key Safety Findings | Well-tolerated; most common TRAEs were Grade 1/2 diarrhea, fatigue, decreased appetite, nausea, hyponatremia. No DLTs. |
| Key Pharmacokinetic Findings | Dose-proportional exposure, half-life of ~1.5 hours, no significant accumulation. |
| Preliminary Efficacy | 44% of evaluable patients achieved stable disease. |
Data from published results of the Phase 1 study.[3][8][9][10]
Experimental Protocols
Detailed proprietary experimental protocols for this compound are not publicly available. However, the following sections describe standard methodologies for the key experiments cited in its development.
In Vitro Cell Proliferation Assay (MTT/XTT Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Incubation: The plates are incubated to allow for the metabolic conversion of the tetrazolium salt into a colored formazan (B1609692) product by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark to allow for the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and for PI to enter cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be both Annexin V and PI positive, and live cells will be negative for both stains.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment. The EC50 value (the concentration that induces apoptosis in 50% of the cell population) can be calculated.
In Vivo Xenograft Tumor Model
-
Cell Implantation: A specified number of human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or after a predefined treatment period.
-
Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated to assess the anti-tumor efficacy of this compound.
Visualizations
Signaling Pathway
Caption: this compound inhibits KDM4, leading to increased H3K9me3, reduced oncogene expression, and ultimately decreased tumor growth.
Experimental Workflow: In Vitro Anti-Proliferation Assay
References
- 1. tachyontx.com [tachyontx.com]
- 2. tachyontx.com [tachyontx.com]
- 3. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (TACH101) / Tachyon [delta.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
Preclinical Profile of Zavondemstat (TACH101): A First-in-Class KDM4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zavondemstat (TACH101) is a novel, orally available, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family.[1] Overexpression and dysregulation of KDM4 have been implicated in the tumorigenesis of various cancers, making it a compelling therapeutic target.[2] Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines and in vivo models, including those for colorectal, esophageal, gastric, breast, pancreatic, and hematological malignancies.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Core Mechanism of Action
This compound is a reversible and competitive inhibitor of the KDM4 isoforms A, B, C, and D.[4] It exerts its effect by competing with the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), for binding to the catalytic domain of the enzyme.[5] The KDM4 family of histone demethylases plays a crucial role in epigenetic regulation by removing methyl groups from histones, primarily H3K9 and H3K36.[2] Dysregulation of KDM4 activity leads to aberrant gene expression, promoting oncogenic pathways associated with cell proliferation, apoptosis evasion, genomic instability, and metastasis.[2][5] By inhibiting KDM4, this compound effectively reprograms the epigenetic landscape of cancer cells, leading to the suppression of tumor growth and induction of apoptosis.[6][7]
One of the key downstream targets of KDM4 is the Protein Phosphatase 1 Regulatory subunit 10 (PNUTS).[8] this compound treatment has been shown to cause a downregulation of PNUTS gene expression, which can serve as a potential pharmacodynamic marker of its activity.[9]
Signaling Pathway
In Vitro Studies
This compound has demonstrated potent anti-proliferative activity across a wide array of cancer cell lines and patient-derived organoid models.
Anti-proliferative Activity
Table 1: In Vitro Anti-proliferative Activity of this compound (TACH101) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | as low as 0.01 |
| Gastric Cancer Cell Lines (9 out of 11 tested) | Gastric Cancer | 0.004 - 0.072 |
| MSI-H CRC Cell Lines | Colorectal Cancer | 0.001 - 0.150 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.0035 |
| Various Cancer Cell Lines (Panel) | Multiple Solid and Hematological Cancers | 0.0027 - 0.037 |
| IMR-90 | Normal Human Fibroblast | > 1.0 |
Table 2: In Vitro Anti-proliferative Activity of this compound (TACH101) in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | IC50 (µM) |
|---|
| Gastric Cancer PDX Models (4 out of 5 tested) | Gastric Cancer | 0.007 - 0.039 |
Induction of Apoptosis and Cell Cycle Arrest
This compound treatment induces apoptosis and causes cell cycle arrest in a dose-dependent manner.
Table 3: Induction of Apoptosis by this compound (TACH101)
| Cell Line | Cancer Type | EC50 (µM) |
|---|---|---|
| HT-29 | Colorectal Cancer | 0.033 - 0.092 |
| KYSE-150 | Esophageal Cancer | 0.033 - 0.092 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.033 - 0.092 |
In MDA-MB-231 cells, treatment with 0.01 µM and 0.1 µM of this compound for 24 hours resulted in 33% and 40% of the cell population accumulating in the S-phase, respectively, compared to approximately 20% in DMSO-treated control cells.[10]
Experimental Protocols
A representative protocol for determining the anti-proliferative activity of this compound is as follows:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 72 to 168 hours.[10]
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using non-linear regression analysis.
A common method for quantifying apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry:
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a specified duration (e.g., 72 hours).[10]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell cycle distribution is typically analyzed by PI staining of cellular DNA followed by flow cytometry:
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a defined period (e.g., 24 hours).[10]
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is determined.
Experimental Workflow: In Vitro Cell-Based Assays
In Vivo Studies
This compound has demonstrated significant anti-tumor activity in various preclinical in vivo models.
Efficacy in Xenograft Models
Table 4: In Vivo Efficacy of this compound (TACH101) in Xenograft Models
| Xenograft Model | Cancer Type | Tumor Growth Inhibition | Outcome |
|---|---|---|---|
| OCI-LY19 | Diffuse Large B-cell Lymphoma | 100% | Complete Remission |
| SU60 | Colorectal Cancer | ≥70% | Effective Tumor Control |
| KYSE-150 | Esophageal Cancer | ≥70% | Effective Tumor Control |
| GXA-3036 | Gastric Cancer | ≥70% | Effective Tumor Control |
| Various Models | Colorectal, Esophageal, Breast, Lymphoma | up to 100% | Tumor Growth Reduction |
In addition to inhibiting tumor growth, this compound treatment has been observed to reduce the population of tumor-initiating cells in animal models.[1][3]
Experimental Protocol: Xenograft Study
A general protocol for assessing the in vivo efficacy of this compound in a xenograft model is as follows:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. This compound is administered orally at various doses and schedules. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Experimental Workflow: In Vivo Xenograft Study
Pharmacokinetics and Safety Profile
Preclinical studies in rats and dogs have shown that this compound has favorable pharmacokinetic properties, including good oral bioavailability and a dose-proportional exposure profile.[5][11] It exhibits high plasma protein binding (≥99%) in mouse, rat, dog, and human plasma.[11] this compound did not show significant inhibition or induction of CYP enzymes, suggesting a low probability of CYP-mediated drug-drug interactions.[11] Furthermore, it demonstrated a favorable safety profile in preclinical models with manageable toxicities.[5][11]
Conclusion
This compound (TACH101) is a promising first-in-class KDM4 inhibitor with a well-defined mechanism of action. The preclinical data strongly support its potent anti-tumor activity across a broad range of cancer types, both in vitro and in vivo. Its favorable pharmacokinetic and safety profiles have paved the way for its clinical development. The downregulation of PNUTS expression upon this compound treatment presents a potential pharmacodynamic biomarker for clinical studies. Continued investigation into the full therapeutic potential of this compound is warranted.
References
- 1. TACH101 (this compound) | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. PNUTS, a protein phosphatase 1 (PP1) nuclear targeting subunit. Characterization of its PP1- and RNA-binding domains and regulation by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. The PNUTS phosphatase complex controls transcription pause release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Advances in histone demethylase KDM4 as cancer therapeutic targets | Semantic Scholar [semanticscholar.org]
- 10. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Zavondemstat: A Technical Guide to a First-in-Class KDM4 Histone Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zavondemstat (also known as TACH101 and QC8222) is a novel, orally bioavailable small molecule that acts as a potent and selective pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1][2] By targeting KDM4 isoforms A, B, C, and D, this compound represents a first-in-class epigenetic modulator with broad therapeutic potential in oncology. Dysregulation of KDM4 enzymes is implicated in the pathogenesis of various cancers, where they contribute to oncogenesis and therapeutic resistance by altering gene transcription.[3][4][5] Preclinical studies have demonstrated this compound's robust anti-proliferative activity and significant tumor growth inhibition across a range of cancer models, including those of colorectal, esophageal, gastric, breast, and pancreatic cancers, as well as hematological malignancies.[5][6][7] A first-in-human Phase 1 clinical trial (NCT05076552) in patients with advanced solid tumors has shown that this compound is well-tolerated and exhibits encouraging preliminary anti-tumor activity.[3][4][8][9] This technical guide provides an in-depth overview of this compound's targets, molecular pathways, and the experimental methodologies used to characterize its activity.
Core Target and Mechanism of Action
This compound's primary molecular targets are the histone lysine demethylase 4 (KDM4) enzymes, specifically isoforms KDM4A, KDM4B, KDM4C, and KDM4D.[1][2] KDM4 proteins are epigenetic regulators that remove methyl groups from lysine residues on histone tails, particularly H3K9me3/me2 and H3K36me3/me2, thereby influencing chromatin structure and gene expression.[5]
Mechanism of Action: this compound functions as a competitive inhibitor by binding to the catalytic domain of KDM4 enzymes, competing with the endogenous cofactor, alpha-ketoglutarate (B1197944) (α-KG).[8] This inhibition prevents the demethylation of histone lysine residues, leading to the maintenance of repressive histone marks and the subsequent alteration of gene expression patterns that drive tumorigenesis. Given the functional redundancy among KDM4 isoforms, pan-inhibition by this compound is a critical strategy to effectively suppress KDM4 activity in cancer cells.[6][8]
Downstream Molecular Pathways
The inhibition of KDM4 by this compound leads to a cascade of downstream effects that counter tumorigenic processes. KDM4 dysregulation has been linked to the activation of various oncogenic pathways.[8]
2.1. Regulation of Gene Transcription and Cell Cycle
KDM4 enzymes play a crucial role in regulating the expression of genes involved in cell cycle progression.[10][11][12] By removing repressive H3K9 methylation marks at the promoters of cell cycle genes, KDM4 proteins facilitate their transcription. KDM4A, in particular, controls the cell-cycle expression of replicative canonical histone genes.[10][11] KDM4C has been shown to transcriptionally activate genes required for S and M phase progression, such as CCNB1, CCNE1, CDK2, FOXM1, and MYBL2.[12] By inhibiting KDM4, this compound can reinstate the repressive histone marks at these gene loci, leading to a downregulation of their expression and subsequent cell cycle arrest.
2.2. Modulation of Oncogenic Signaling Pathways
-
Myc Signaling: KDM4B has been shown to physically interact with and be recruited by the N-Myc oncoprotein.[13] This interaction is crucial for N-Myc-mediated transcriptional activation. Inhibition of KDM4B has been demonstrated to suppress Myc function, leading to reduced proliferation and induction of differentiation in neuroblastoma models.[13]
-
Toll-like Receptor (TLR) Signaling: KDM4D can promote the expression of Toll-like receptor 4 (TLR4) by demethylating H3K9 at the TLR4 promoter.[1] This, in turn, can activate the NF-κB signaling pathway, which is involved in inflammation and cancer.[1] this compound's inhibition of KDM4D may therefore attenuate TLR4/NF-κB signaling.
-
Hormone Receptor Signaling: KDM4 enhances the activity of androgen receptor (AR) and estrogen receptor (ER), which are key drivers in prostate and breast cancer, respectively.[8]
2.3. Impact on Cancer Stem Cells
Preclinical data suggests that this compound can inhibit the proliferation and tumor-initiating capacity of cancer stem cells (CSCs).[14] This is a critical aspect of its anti-cancer activity, as CSCs are often responsible for therapy resistance and metastasis.[14]
Quantitative Data Summary
Table 1: Preclinical Activity of this compound
| Parameter | Finding | Cancer Models | Reference |
| Anti-proliferative Activity | Potent activity observed | Colorectal, esophageal, gastric, breast, pancreatic cancer cell lines and organoids | [5][6] |
| Tumor Growth Inhibition | Efficient tumor growth inhibition and regression | Various xenograft models | [5][6] |
| Effect on Cancer Stem Cells | Reduction in the population of tumor-initiating cells | Preclinical models | [6][14] |
Table 2: Phase 1 Clinical Trial (NCT05076552) Data in Advanced Solid Tumors
| Parameter | Value | Patient Population | Reference |
| Number of Patients | 30 | Heavily pre-treated advanced/metastatic solid tumors | [3][4][8][9] |
| Most Common Treatment-Related Adverse Events (TRAEs) (Grade 1-2) | Diarrhea (12%), Fatigue (7%), Decreased appetite (7%), Nausea (7%), Hyponatremia (7%) | 30 patients | [3][4][7][9] |
| Serious TRAEs or Dose-Limiting Toxicities (DLTs) | None reported | 30 patients | [3][4][8][9] |
| Stable Disease (SD) Rate | 44% (10 out of 23 evaluable patients) | 23 response-evaluable patients | [3][4][8][9] |
| SD ≥ 6 months | 9% (2 out of 23 evaluable patients) | 23 response-evaluable patients | [3][4][8][9] |
| Pharmacokinetics | |||
| Half-life (t½) | Approximately 1.5 hours | 30 patients | [3][4][8][9] |
| Drug Accumulation | No to minimal accumulation observed | 30 patients | [3][4][8][9] |
| Exposure | Dose-proportional | 30 patients | [3][4][8][9] |
Experimental Protocols
4.1. KDM4 Histone Demethylase Activity Assay (In Vitro)
This protocol describes a general method for assessing the inhibitory activity of this compound on KDM4 enzymes using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Objective: To determine the IC50 value of this compound against KDM4 isoforms.
Materials:
-
Recombinant human KDM4A, KDM4B, KDM4C, or KDM4D enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
This compound (serial dilutions in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM L-ascorbate, 10 µM FeSO4)
-
Alpha-ketoglutarate (α-KG)
-
Europium-labeled anti-demethylated histone antibody (e.g., anti-H3K9me2)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in assay buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare solutions of KDM4 enzyme and biotinylated histone H3 peptide substrate in assay buffer.
-
Reaction Initiation: In a 384-well plate, add the this compound dilutions, KDM4 enzyme, and histone substrate. Initiate the demethylation reaction by adding α-KG.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection mixture containing the Europium-labeled antibody and streptavidin-conjugated acceptor fluorophore.
-
Signal Measurement: After a further incubation period, measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
4.2. Cellular Histone Methylation Assay
This protocol outlines a method to assess the effect of this compound on global histone H3K9 and H3K36 methylation levels in cultured cells using an ELISA-based approach.
Objective: To quantify changes in histone methylation in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Histone extraction kit
-
Global Histone H3K9/H3K36 methylation quantification kit (ELISA-based)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).
-
Histone Extraction: Harvest the cells and extract histones according to the manufacturer's protocol of the histone extraction kit.
-
ELISA Assay: a. Coat a microplate with a capture antibody specific for histone H3. b. Add the extracted histones to the wells. c. Add a detection antibody that specifically recognizes the methylated form of H3K9 or H3K36. d. Add a secondary antibody conjugated to a detection enzyme (e.g., HRP). e. Add the substrate and measure the absorbance using a microplate reader.
-
Data Analysis: Quantify the amount of methylated histone H3 in each sample by comparing to a standard curve. Normalize the results to the total amount of histone H3.
Conclusion
This compound is a promising first-in-class KDM4 inhibitor with a well-defined mechanism of action and encouraging preclinical and early clinical data. Its ability to modulate the epigenetic landscape of cancer cells by targeting the KDM4 family of histone demethylases provides a novel therapeutic strategy for a wide range of malignancies. The downstream effects on key oncogenic pathways, including cell cycle regulation and Myc signaling, underscore its potential to overcome tumorigenic processes. Further clinical development will be crucial to fully elucidate the therapeutic utility of this compound and to identify patient populations most likely to benefit from this innovative epigenetic therapy. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other KDM4 inhibitors in both research and clinical settings.
References
- 1. The histone demethylase KDM4D promotes hepatic fibrogenesis by modulating Toll-like receptor 4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The lysine demethylase KDM4A controls the cell-cycle expression of replicative canonical histone genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profiles.foxchase.org [profiles.foxchase.org]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (TACH101) / Tachyon [delta.larvol.com]
The Epigenetic Landscape of Zavondemstat: A Technical Guide to a First-in-Class KDM4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable small molecule that acts as a potent, reversible, and selective pan-inhibitor of the Histone Lysine (B10760008) Demethylase 4 (KDM4) family of enzymes.[1][2][3] Dysregulation and overexpression of KDM4 enzymes are implicated in a variety of cancers, where they contribute to oncogenesis by altering the epigenetic landscape to promote tumor growth, proliferation, and survival.[2][3][4] This technical guide provides an in-depth overview of the epigenetic effects of this compound, its mechanism of action, relevant preclinical data, and detailed experimental protocols for its characterization.
Mechanism of Action: Reversing Oncogenic Epigenetic Marks
This compound selectively targets the catalytic domains of KDM4 isoforms A, B, C, and D.[1][4] These enzymes are responsible for removing methyl groups from specific lysine residues on histone H3, primarily the repressive H3K9me3/me2 and the transcription-associated H3K36me3/me2 marks.[4] In cancer, KDM4 overexpression leads to the inappropriate removal of these methyl groups, resulting in aberrant gene expression that drives tumorigenic processes such as uncontrolled cell proliferation, evasion of apoptosis, and metastasis.[3][4]
This compound acts as an alpha-ketoglutarate (B1197944) (α-KG) competitive inhibitor, binding to the cofactor binding site within the KDM4 catalytic domain.[1][4][5] By blocking the demethylase activity of KDM4, this compound leads to an increase in the levels of H3K9 and H3K36 methylation, thereby reprogramming the epigenetic landscape of cancer cells towards a less malignant state.[1][6] This "epigenetic reprogramming" can restore normal gene expression patterns, inhibit the proliferation of cancer cells, and induce apoptosis.[7]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of this compound, demonstrating its potency and cellular activity.
| Parameter | Value | Assay Type | Notes |
| KDM4A-D IC₅₀ | 80 nM | Biochemical Assay | Potent pan-inhibition of all four KDM4 isoforms.[1] |
| KDM5 family IC₅₀ | 140-400 nM | Biochemical Assay | Demonstrates selectivity over the KDM5 family.[1] |
| H3K36me3 Cellular EC₅₀ | < 1 nM | HTRF Assay | Potent increase of H3K36me3 levels in KYSE-150 cells overexpressing KDM4C.[1] |
Table 1: Biochemical and Cellular Potency of this compound.
| Cell Line | Cancer Type | Apoptosis EC₅₀ (µM) |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 0.033[7] |
| HT-29 | Colorectal Adenocarcinoma | 0.092[7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.132[7] |
Table 2: Apoptosis Induction by this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Antiproliferative IC₅₀ (µM) |
| Various Solid & Hematological Cancers | Panel of cancer cell lines | 0.0027 - 0.037[7] |
| IMR-90 | Normal Human Fibroblast | > 1.0[7] |
Table 3: Antiproliferative Activity of this compound.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the methods to study it are crucial for understanding the impact of this compound.
Caption: this compound competitively inhibits KDM4, increasing H3K9/H3K36 methylation and altering gene expression.
Caption: Experimental workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).
Detailed Experimental Protocols
The following protocols provide a framework for key experiments to characterize the epigenetic effects of this compound.
Protocol 1: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol is designed to quantify changes in histone methylation at specific gene promoters following treatment with this compound.
1. Cell Treatment and Cross-linking:
-
Culture cancer cells of interest to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-72 hours).
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM for 5 minutes.
-
Wash cells twice with ice-cold PBS and harvest by scraping.
2. Chromatin Preparation:
-
Lyse the harvested cells with a cell lysis buffer containing protease inhibitors.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a nuclear lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate a portion of the lysate overnight at 4°C with rotation with a specific antibody against the histone mark of interest (e.g., anti-H3K9me3 or anti-H3K36me3). A non-specific IgG should be used as a negative control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
4. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
Purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.
5. Quantitative PCR (qPCR) Analysis:
-
Set up qPCR reactions using SYBR Green or a probe-based master mix with primers designed to amplify specific gene promoters of interest.
-
Use the purified immunoprecipitated DNA and an input control (a sample of the initial sheared chromatin).
-
Calculate the enrichment of the histone mark at the target loci relative to the input and the IgG control using the comparative Ct (ΔΔCt) method.[8][9]
Protocol 2: Analysis of Gene Expression by RT-qPCR
This protocol measures changes in the expression of target genes in response to this compound treatment.
1. Cell Treatment and RNA Extraction:
-
Seed and treat cells with this compound as described in Protocol 1, Step 1.
-
Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol-based or column-based).
-
Assess RNA quantity and purity using a spectrophotometer.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Quantitative PCR (qPCR):
-
Set up qPCR reactions with primers specific for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
Use the synthesized cDNA as the template.
-
Run the qPCR and collect the cycle threshold (Ct) values.
4. Data Analysis:
-
Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt).
-
Calculate the relative fold change in gene expression between this compound-treated and vehicle-treated samples using the ΔΔCt method.[9]
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to potently and selectively inhibit the KDM4 family of histone demethylases allows for the reprogramming of the cancer epigenome, leading to anti-proliferative and pro-apoptotic effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the epigenetic effects of this compound and advance its clinical development.
References
- 1. TACH101 (this compound) | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. tachyontx.com [tachyontx.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (TACH101) / Tachyon [delta.larvol.com]
- 7. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Zavondemstat's Impact on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zavondemstat (also known as TACH101 or QC8222) is a potent, reversible, and alpha-ketoglutarate (B1197944) competitive pan-inhibitor of the lysine-specific demethylase 4 (KDM4) family of histone demethylases, with selectivity for isoforms A, B, C, and D.[1][2] By inhibiting KDM4, this compound modulates the epigenetic landscape of cancer cells, primarily by increasing the levels of histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) and histone H3 lysine 36 trimethylation (H3K36me3). This alteration in histone methylation patterns leads to the regulation of gene expression, induction of apoptosis, and inhibition of key oncogenic signaling pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on histone methylation, detailed experimental protocols for its study, and its impact on critical cancer-related signaling pathways.
Mechanism of Action: Inhibition of KDM4 Histone Demethylases
This compound exerts its effects by targeting the KDM4 family of enzymes, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene transcription. KDM4 enzymes specifically demethylate H3K9me3/me2 and H3K36me3/me2.[3] Dysregulation of KDM4 activity is implicated in various cancers, where it promotes oncogenesis by altering gene expression.[4][5]
This compound acts as a competitive inhibitor of the KDM4 co-factor, alpha-ketoglutarate (α-KG), binding to the catalytic domain of KDM4 isoforms.[3] This inhibition prevents the demethylation of H3K9 and H3K36, leading to an accumulation of these methylation marks.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data regarding the in vitro and cellular activity of this compound.
| Parameter | Value | Assay/Context | Reference |
| IC50 vs. KDM4 Isoforms (A-D) | 80 nM | In vitro enzymatic assay | [6] |
| EC50 for H3K36me3 Increase | <0.001 µM | HTRF assay in KYSE-150 cells overexpressing KDM4C | |
| Effect on H3K9me3 | 2.3-fold increase | Preclinical study | [7] |
| Effect on H3K36me3 at PNUTS gene | 78% decrease in demethylation | Preclinical study | [7] |
| Cell Line | Cancer Type | EC50 for Apoptosis | Reference |
| HT-29 | Colorectal Cancer | 0.033 µM | |
| KYSE-150 | Esophageal Cancer | 0.092 µM | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but sub-micromolar |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on histone methylation and cellular pathways.
In Vitro KDM4 Histone Demethylase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of KDM4.
Principle: The assay quantifies the demethylation of a specific histone peptide substrate by a recombinant KDM4 enzyme. The change in methylation status is detected using a specific antibody, often in a format like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA.[8]
Protocol Outline:
-
Reaction Setup: In a microplate, combine recombinant KDM4 enzyme (e.g., KDM4A, B, C, or D), a biotinylated histone H3 peptide substrate (e.g., H3K9me3 or H3K36me3), and this compound at various concentrations.[9][10][11]
-
Cofactor Addition: Add cofactors necessary for KDM4 activity, including Fe(II), α-ketoglutarate, and ascorbate.[9][10][11]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for the demethylation reaction to occur.
-
Detection:
-
HTRF: Add a Europium cryptate-labeled antibody specific for the demethylated product (e.g., H3K9me2 or H3K36me2) and an XL665-conjugated streptavidin to detect the biotinylated peptide. The proximity of the donor and acceptor molecules upon binding results in a FRET signal that is proportional to the demethylase activity.[8]
-
AlphaLISA: Add acceptor beads conjugated to an antibody specific for the demethylated product and donor beads coated with streptavidin. In the presence of the demethylated peptide, the beads come into close proximity, generating a chemiluminescent signal.[8]
-
-
Data Analysis: Plot the signal against the concentration of this compound to determine the IC50 value.
Workflow for In Vitro KDM4 Demethylase Assay.
Western Blot Analysis of Histone Methylation
This method is used to assess the global changes in histone methylation levels within cells treated with this compound.
Principle: Histones are extracted from treated and untreated cells, separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for different histone modifications (e.g., H3K9me3, H3K36me3, and total H3 as a loading control).
Protocol Outline:
-
Cell Treatment: Culture cancer cells and treat with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24-72 hours).
-
Histone Extraction:
-
Lyse cells and isolate nuclei.
-
Perform acid extraction of histones from the nuclear pellet using 0.2 N HCl or H2SO4.[12]
-
Precipitate histones with trichloroacetic acid (TCA) and wash with acetone.
-
-
Protein Quantification: Quantify the histone protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the levels of modified histones to the total H3 level.
-
Workflow for Western Blot Analysis of Histone Methylation.
Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)
ChIP-qPCR is used to determine the enrichment of specific histone modifications at particular gene promoters or genomic regions in response to this compound treatment.
Principle: Cells are treated with this compound, and the protein-DNA complexes are cross-linked. Chromatin is then sheared, and an antibody specific for a histone modification of interest is used to immunoprecipitate the associated DNA. The enriched DNA is then quantified by qPCR using primers for specific gene promoters.
Protocol Outline:
-
Cell Treatment and Cross-linking: Treat cells with this compound and then cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K9me3 or H3K36me3 overnight at 4°C.
-
Use protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers designed to amplify specific gene promoters of interest (e.g., promoters of genes in the Wnt, AR, or ER signaling pathways).
-
Analyze the data using the percent input method or fold enrichment over a negative control region.[5]
-
Workflow for Chromatin Immunoprecipitation-qPCR.
Luciferase Reporter Assay for Signaling Pathway Activity
This assay measures the effect of this compound on the transcriptional activity of signaling pathways like Wnt/β-catenin, Androgen Receptor (AR), and Estrogen Receptor (ER).
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the transcription factor of interest (e.g., TCF/LEF for Wnt, ARE for AR, ERE for ER). Changes in luciferase activity upon this compound treatment reflect the modulation of the signaling pathway.
Protocol Outline:
-
Cell Seeding and Transfection: Seed cells in a multi-well plate and transfect them with the appropriate luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[1][16][17]
-
Cell Treatment: After transfection, treat the cells with this compound and/or a known activator/inhibitor of the pathway.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.[1][16]
-
Luciferase Activity Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in this compound-treated cells to control-treated cells.[17]
Workflow for Luciferase Reporter Assay.
Impact on Signaling Pathways
Dysregulation of KDM4 is known to promote multiple oncogenic pathways.[3] By inhibiting KDM4, this compound is expected to counteract these effects.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. KDM4B has been shown to promote gastric cancer metastasis by interacting with β-catenin and inducing the demethylation of H3K9 at the promoter of target genes like vimentin.
By inhibiting KDM4, this compound is predicted to increase H3K9me3 at the promoters of Wnt target genes, leading to their transcriptional repression and a decrease in Wnt/β-catenin signaling.
This compound's inhibitory effect on Wnt signaling.
Androgen Receptor (AR) and Estrogen Receptor (ER) Signaling
KDM4 enhances the activity of both the Androgen Receptor (AR) and the Estrogen Receptor (ER), which are key drivers in prostate and breast cancer, respectively.[3] KDM4B acts as a coactivator for AR and ER, promoting the expression of their target genes.
This compound, by inhibiting KDM4, is expected to decrease the expression of AR and ER target genes, thereby impeding hormone-dependent cancer progression.
References
- 1. benchchem.com [benchchem.com]
- 2. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound (TACH 101) | KDM4 Inhibitors | Anti-tumor | TargetMo [targetmol.com]
- 7. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Histone western blot protocol | Abcam [abcam.com]
- 14. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 15. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. goldbio.com [goldbio.com]
The Pharmacodynamics of Zavondemstat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable small molecule that acts as a potent and selective pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1][2][3] KDM4 proteins are epigenetic regulators that play a crucial role in tumorigenesis by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3), thereby altering chromatin structure and gene expression.[1][4] Dysregulation of KDM4 activity has been implicated in various cancers, promoting oncogenesis and therapeutic resistance.[4][5] this compound is being developed as a potential anti-cancer agent, and this guide provides a comprehensive overview of its pharmacodynamics, including its mechanism of action, preclinical activity, and clinical findings.
Mechanism of Action
This compound is a reversible and competitive inhibitor of the alpha-ketoglutarate (B1197944) (α-KG) binding site within the catalytic domain of KDM4 isoforms A, B, C, and D.[6][7] By blocking the activity of these enzymes, this compound prevents the demethylation of H3K9me3 and H3K36me3. This leads to an accumulation of these repressive histone marks, resulting in the silencing of genes that are critical for cancer cell proliferation, survival, and metastasis.[1][4]
Signaling Pathway of this compound's Action
The inhibition of KDM4 by this compound initiates a cascade of downstream effects that ultimately lead to anti-tumor activity. The following diagram illustrates the core signaling pathway.
Preclinical Pharmacodynamics
The anti-cancer activity of this compound has been demonstrated in a range of preclinical studies, including in vitro and in vivo models.
In Vitro Activity
This compound has shown potent anti-proliferative activity across a broad panel of 301 cancer cell lines derived from 24 different solid and hematological malignancies.[2] The half-maximal inhibitory concentrations (IC50) were found to be in the nanomolar to low micromolar range for a significant portion of these cell lines.[2] Furthermore, this compound has been shown to induce apoptosis in various cancer cell lines.[2][7]
| Parameter | Cell Line | Value | Reference |
| IC50 (KDM4A-D) | - | 80 nM | [7] |
| IC50 (KDM5 family) | - | 140-400 nM | [7] |
| EC50 (H3K36me3 increase) | KYSE-150 | <0.001 µM | [7] |
| EC50 (Apoptosis) | HT-29 (Colorectal) | 0.033 µM | [7] |
| KYSE-150 (Esophageal) | 0.092 µM | [7] | |
| MDA-MB-231 (Breast) | 0.065 µM | [7] | |
| IC50 (Anti-proliferative) | FS53 (Breast Carcinoma) | 13.6 µM | [2] |
In Vivo Activity
In vivo studies using xenograft and patient-derived xenograft (PDX) models have demonstrated significant tumor growth inhibition upon oral administration of this compound.[1][8][9] These studies have spanned various cancer types, including colorectal, esophageal, gastric, breast, and lymphoma.[1][7] In some models, this compound treatment resulted in complete tumor regression.[7]
| Model Type | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Xenograft | Breast Cancer | Not specified | Up to 100% | [7] |
| Xenograft | Colorectal Cancer | Not specified | Significant | [1] |
| Xenograft | Esophageal Cancer | Not specified | Significant | [1] |
| Xenograft | Gastric Cancer | Not specified | Significant | [1] |
| PDX | Various Solid Tumors | Not specified | Robust | [8][9] |
Clinical Pharmacodynamics: Phase 1 Study (NCT05076552)
A first-in-human, open-label, dose-escalation Phase 1 clinical trial (NCT05076552) was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[5][6][10]
Study Design and Methods
Patients received this compound orally on a weekly schedule in 28-day cycles, with dose escalation following a Bayesian optimal interval design.[6][10][11] The primary objectives were to assess safety, determine the maximum tolerated dose (MTD), and identify the recommended Phase 2 dose (RP2D).[6][10] Secondary objectives included evaluation of pharmacokinetics and anti-tumor activity based on Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[6][10][12][13]
Clinical Activity and Pharmacokinetics
The study enrolled 30 patients across six dose cohorts.[10] this compound was well-tolerated, and the MTD was not reached.[10][11] Of the 23 evaluable patients, 10 (44%) achieved stable disease.[10] this compound demonstrated a dose-proportional pharmacokinetic profile with a half-life of approximately 1.5 hours and minimal to no drug accumulation.[6][10]
| Pharmacokinetic Parameter | Value |
| Time to Peak Concentration (Tmax) | 1-4 hours |
| Half-life (t1/2) | ~1.5 hours |
| Accumulation | Minimal to none |
| Clinical Outcome | Result |
| Maximum Tolerated Dose (MTD) | Not reached |
| Stable Disease (SD) | 44% (10/23 patients) |
| Treatment-Related Adverse Events (TRAEs) | Most common were diarrhea (12%), fatigue (7%), decreased appetite (7%), nausea (7%), and hyponatremia (7%). All were Grade 1 or 2. |
Experimental Protocols
In Vitro Anti-proliferative Assay (General Protocol)
-
Cell Culture: Cancer cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: this compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or MTS, or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Absorbance or luminescence readings are used to calculate the percentage of cell viability relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.
Xenograft Tumor Model (General Protocol)
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Clinical Pharmacokinetic Assessment
-
Blood Sampling: Blood samples are collected from patients at pre-specified time points before and after this compound administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Drug Concentration Analysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.
Conclusion
This compound is a promising, first-in-class KDM4 inhibitor with a well-defined mechanism of action centered on epigenetic modulation. Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic activity in a wide range of cancer models. The initial clinical data from the Phase 1 study in patients with advanced solid tumors has shown that this compound is well-tolerated and exhibits preliminary signs of anti-tumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel epigenetic agent in the treatment of cancer.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TACH101 (this compound) | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Clinical Response | Oncohema Key [oncohemakey.com]
- 13. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
Zavondemstat's potential in solid tumor research
An In-Depth Technical Guide on the Core Potential of Zavondemstat in Solid Tumor Research
Executive Summary
This compound (TACH101) is a first-in-class, orally administered, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family.[1][2][3] Dysregulation of KDM4 enzymes is a known driver of oncogenesis in various cancers, promoting tumor cell proliferation, survival, and genomic instability.[1][4] Preclinical studies have consistently demonstrated this compound's potent anti-proliferative effects and significant tumor growth inhibition across a wide range of cancer cell lines, organoids, and xenograft models.[5][6][7] The first-in-human Phase 1 clinical trial (NCT05076552) in patients with heavily pretreated advanced solid tumors has shown that this compound is very well tolerated, with a favorable safety profile and encouraging preliminary signals of clinical benefit.[1][5][8] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, clinical trial protocols and outcomes, and its potential as a novel epigenetic therapy for solid tumors.
Introduction to KDM4 Inhibition in Oncology
The KDM4 family of histone demethylases (comprising isoforms KDM4A-D) are epigenetic regulators that remove methyl groups from histones, primarily H3K9 and H3K36.[2] This action facilitates the transition between transcriptionally silent and active chromatin states.[2] In numerous cancers, KDM4 enzymes are overexpressed or dysregulated, leading to the activation of oncogenic pathways.[1][2] These pathways contribute to key cancer hallmarks, including uncontrolled cell proliferation, evasion of apoptosis, enhanced hormone receptor activity (androgen and estrogen receptors), genomic instability, and metastasis.[1]
Due to functional redundancy across the KDM4 isoforms, effective therapeutic intervention requires pan-isoform inhibition.[1][2] this compound was developed to address this need as a potent, selective pan-inhibitor of KDM4A-D, offering a novel strategy to reprogram the epigenetic landscape of cancer cells and inhibit fundamental drivers of tumorigenesis.[2][9]
Mechanism of Action of this compound
This compound exerts its therapeutic effect by selectively and potently inhibiting the catalytic activity of all four primary KDM4 isoforms (A-D).[1][2] The mechanism involves competitive binding with the KDM4 cofactor, alpha-ketoglutarate (B1197944) (α-KG), at the enzyme's catalytic domain.[1] By blocking the demethylase activity of KDM4, this compound helps maintain a repressive chromatin state at key oncogenic loci, leading to the suppression of tumor-driving gene transcription, induction of apoptotic cell death, and a reduction in tumor-initiating cells.[2][5][9]
Preclinical Evidence
This compound has undergone extensive preclinical evaluation, demonstrating broad applicability as a potential anticancer agent.[2] Studies have shown robust anti-proliferative activity and significant tumor growth inhibition in a multitude of preclinical models.[1][5]
In Vitro and In Vivo Activity
In vitro studies revealed potent anti-proliferative effects in numerous cancer cell lines and patient-derived organoid models across various histologies, including colorectal, gastric, breast, pancreatic, and esophageal cancers.[2][9] In vivo, this compound treatment led to efficient tumor growth inhibition and, in some cases, regression in several xenograft and patient-derived xenograft (PDX) models.[5][9] A notable finding from these studies was the observed reduction in the population of tumor-initiating cells following treatment.[2][9] Furthermore, this compound exhibited favorable oral bioavailability and a dose-dependent exposure profile in animal models, supporting its development as an oral therapeutic.[1]
Table 1: Summary of Preclinical Findings for this compound
| Model Type | Cancer Histologies | Key Findings | Citations |
|---|---|---|---|
| Cancer Cell Lines & Organoids | Colorectal, Esophageal, Gastric, Breast, Pancreatic, Hematological | Potent anti-proliferative activity demonstrated. | [2][9] |
| Xenograft & PDX Models | Various Solid Tumors | Significant inhibition of tumor growth; regression observed in some models. | [1][5][9] |
| In Vivo Models | N/A | Reduction in the population of tumor-initiating cells. | [2][9] |
| Rat & Dog Models | N/A | Favorable oral bioavailability and dose-dependent pharmacokinetics. |[1] |
Clinical Development: Phase 1 Study (NCT05076552)
This compound is the first KDM4 inhibitor to be evaluated in a clinical setting.[1] The first-in-human, open-label, Phase 1 dose-escalation study was designed to assess its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[5][8]
Study Design and Methodology
The TACH101-CS-0001 study enrolled patients with heavily pre-treated, advanced or metastatic solid tumors who had no available standard therapy.[4][6] The study employed a Bayesian optimal interval (BOIN) design for dose escalation.[4][5] this compound was administered orally in 28-day cycles, with a weekly schedule that included both intermittent (e.g., 3 days on / 4 days off) and continuous dosing regimens.[1][4] The primary objectives were to determine the safety profile, dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase 2 dose (RP2D).[4][8] Secondary objectives included evaluating the pharmacokinetic profile and preliminary anti-tumor activity based on RECIST v1.1 criteria, with tumor assessments every 8 weeks.[1][8]
Table 2: Patient Characteristics from Phase 1 Study (NCT05076552)
| Characteristic | Details | Citation |
|---|---|---|
| Total Enrolled Patients | 30 (across 6 dose cohorts) | [1] |
| Median Age | 58 years (range: 37-78) | [1] |
| ECOG Performance Status | 1 (in 80% of patients) | [1] |
| Most Frequent Tumor Types | Colorectal (40%), Prostate (13%), Pancreatic (10%) |[1] |
Clinical Pharmacokinetics
Pharmacokinetic analysis from the Phase 1 study revealed a predictable and manageable profile for this compound.[6][8]
Table 3: Pharmacokinetic Properties of this compound in Humans
| PK Parameter | Finding | Citation |
|---|---|---|
| Exposure | Dose-proportional | [5][8] |
| Half-life (t½) | Approximately 1.5 hours | [5][8] |
| Accumulation | No to minimal drug accumulation observed |[5][8] |
Safety and Tolerability
This compound demonstrated an excellent safety and tolerability profile in heavily pretreated patients.[1][8] The maximum tolerated dose (MTD) was not reached at the highest dose evaluated.[2][8] No treatment-related serious adverse events (SAEs) or dose-limiting toxicities (DLTs) were reported.[1][6][8]
Table 4: Most Common Treatment-Related Adverse Events (TRAEs) (>5%)
| Adverse Event | Frequency (%) | Grade | Citation |
|---|---|---|---|
| Diarrhea | 12% | 1 or 2 | [4][6][8] |
| Fatigue | 7% | 1 or 2 | [4][6][8] |
| Decreased Appetite | 7% | 1 or 2 | [4][6][8] |
| Nausea | 7% | 1 or 2 | [4][6][8] |
| Hyponatremia | 7% | 1 or 2 | [4][6][8] |
Note: All reported TRAEs were Grade 1 or 2.[1][8]
Preliminary Efficacy
Despite the advanced disease and heavy pretreatment of the study population, this compound showed encouraging signs of clinical activity.[1][5]
Table 5: Preliminary Efficacy of this compound in Phase 1 Study
| Efficacy Endpoint | Result | Details | Citations |
|---|---|---|---|
| Evaluable Patients | 23 | N/A | [1][2][8] |
| Stable Disease (SD) | 44% (10 of 23 patients) | Achieved across various dosing cohorts. | [1][2][8] |
| Durable Stable Disease (SD ≥ 6 months) | 13% (3 of 23 patients) | Patients with castration-resistant prostate cancer and leiomyosarcoma (two patients). |[1][2][8] |
Future Directions and Potential
The results of the Phase 1 study are highly encouraging, establishing this compound as a well-tolerated agent with preliminary anti-tumor activity.[1][9] These findings strongly warrant its continued evaluation.[5][8] Future research should focus on several key areas:
-
Biomarker Development: Identifying predictive biomarkers for patient selection is crucial to optimize the therapeutic potential of this compound.
-
Combination Therapies: Exploring this compound in combination with other anti-cancer agents, such as chemotherapy, targeted therapy, or immunotherapy, could lead to synergistic effects and overcome resistance mechanisms.
-
Tumor-Specific Cohorts: Phase 2 studies should evaluate this compound in specific tumor types where KDM4 dysregulation is a known oncogenic driver, such as colorectal, prostate, and pancreatic cancers, which were represented in the initial study.[1]
Conclusion
This compound represents a promising new class of epigenetic therapy for solid tumors. Its novel mechanism of action, targeting the fundamental process of histone demethylation via pan-KDM4 inhibition, offers a distinct approach to cancer treatment.[1][5] Preclinical data have established its broad anti-tumor activity, and the first-in-human Phase 1 study has confirmed an excellent safety profile and encouraging signals of efficacy in a difficult-to-treat patient population.[1][9] As this compound advances in clinical development, it holds the potential to become a valuable therapeutic option for patients with advanced solid malignancies.
References
- 1. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Zavondemstat in Preclinical In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavondemstat (also known as TACH101) is a first-in-class, orally available, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes (KDM4A-D).[1][2][3] Dysregulation and overamplification of KDM4 have been implicated in the tumorigenesis of various cancers.[3] KDM4 enzymes play a crucial role in epigenetic regulation by removing methyl groups from histones, which in turn facilitates the transition between transcriptionally silent and active chromatin states.[3][4] The inhibition of KDM4 by this compound offers a promising therapeutic strategy to reprogram the epigenetic landscape of cancer cells, leading to the suppression of oncogenic drivers and induction of apoptotic cell death.[1][5]
Preclinical studies have demonstrated that this compound exhibits robust anti-proliferative effects and significant tumor growth inhibition across a variety of in vivo cancer models, including patient-derived xenografts (PDX) and cell line-derived xenografts (CDX).[1][3] These application notes provide a summary of the quantitative data from these preclinical studies and detailed protocols for the use of this compound in in vivo models.
Mechanism of Action
This compound functions as a reversible and competitive inhibitor of KDM4 isoforms A-D, acting as a competitor to the cofactor alpha-ketoglutarate (B1197944) (α-KG).[6] By blocking the catalytic activity of KDM4, this compound prevents the demethylation of key histone marks, thereby altering gene expression patterns that are critical for cancer cell survival and proliferation. The downstream effects of KDM4 inhibition include the suppression of oncogenic pathways and the activation of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[7] KDM4 dysregulation has been shown to contribute to cancer progression by promoting multiple oncogenic pathways, including inhibiting apoptosis and enhancing androgen and estrogen receptor activity.[8]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various xenograft models.
Table 1: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| Tumor Type | Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Colorectal Cancer (CRC) | SU60 | 10 mg/kg | QD x 7 per week | 48% |
| Colorectal Cancer (CRC) | SU60 | 20 mg/kg | QD x 7 per week | 71% |
| Triple-Negative Breast Cancer (TNBC) | COH70 | Not Specified | Not Specified | Not Specified |
| Gastric Cancer | GXA-3036 | Not Specified | Not Specified | ≥70% |
Table 2: Efficacy of this compound in Cell Line-Derived Xenograft (CDX) Models
| Tumor Type | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Esophageal Squamous Cell Carcinoma (ESCC) | KYSE-150 | Not Specified | Not Specified | ≥70% |
| Diffuse Large B-cell Lymphoma (DLBCL) | OCI-LY19 | Not Specified | QD or BID, 3 days on/4 days off | 55% to 100% |
Experimental Protocols
The following are detailed protocols for the use of this compound in preclinical mouse xenograft models. These protocols are based on published data and general best practices for such studies.
Protocol 1: Establishment of Subcutaneous Xenograft Models
This protocol outlines the general procedure for establishing both CDX and PDX models.
Materials:
-
Cancer cell line of interest (for CDX) or patient-derived tumor fragments (for PDX)
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing under sterile conditions
Procedure:
-
Cell Preparation (for CDX):
-
Culture cancer cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
-
Tumor Fragment Preparation (for PDX):
-
Surgically implant small fragments (2-3 mm³) of patient-derived tumor tissue subcutaneously into the flank of anesthetized mice.
-
-
Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (for CDX) or implant the tumor fragment (for PDX) subcutaneously into the right flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor volume 2-3 times per week using digital calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: Administration of this compound
Materials:
-
This compound (TACH101)
-
Vehicle for formulation (e.g., as specified by the supplier, may include DMSO, PEG300, Tween80, and water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation:
-
Prepare the this compound formulation at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse at a 10 mL/kg dosing volume). A supplier-recommended formulation for in vivo use involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween80, and saline or corn oil.[9]
-
Ensure the formulation is homogenous before administration.
-
-
Administration:
-
Administer the this compound formulation to the mice via oral gavage.
-
For the control group, administer the vehicle only.
-
-
Dosing Regimen:
-
Monitoring:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Record body weight at regular intervals as an indicator of toxicity.
-
References
- 1. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tachyontx.com [tachyontx.com]
- 3. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Zavondemstat in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavondemstat, also known as TACH101 or QC8222, is a potent and selective pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes (KDM4A-D).[1][2] KDM4 enzymes are epigenetic regulators that remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[3] Dysregulation of KDM4 activity is implicated in the progression of various cancers, making it a compelling therapeutic target.[4] this compound has demonstrated robust anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines and in preclinical xenograft models.[1][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological effects.
Mechanism of Action
This compound functions as a competitive inhibitor of the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), binding to the catalytic domain of KDM4 enzymes.[5] This inhibition leads to an increase in the global levels of histone methylation, particularly H3K36me3, which is associated with transcriptional regulation.[3] The downstream effects of KDM4 inhibition by this compound include cell cycle arrest and induction of apoptosis.[3]
Data Presentation
Table 1: Anti-proliferative Activity of this compound (TACH101) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 0.0027 |
| OCI-LY19 | Diffuse Large B-cell Lymphoma | 0.0035 |
| HT-29 | Colorectal Cancer | 0.033 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but sensitive |
| SU60 | Colorectal Cancer (Organoid) | Sensitive |
| T035C | Colorectal Cancer (Organoid) | Sensitive |
| PA0165F | Pancreatic Cancer (Organoid) | Sensitive |
| FS53 | Breast Cancer (Organoid) | Sensitive |
| IMR-90 | Normal Human Fibroblast | > 1.0 |
Data sourced from a 168-hour treatment period.[1]
Table 2: Apoptosis Induction by this compound (TACH101)
| Cell Line | Cancer Type | EC50 (µM) |
| HT-29 | Colorectal Cancer | 0.033 |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 0.092 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.055 |
EC50 values for apoptosis induction.[3][6]
Table 3: Target Engagement of this compound (TACH101)
| Cell Line | Assay | Target | EC50 (µM) |
| KYSE-150 (KDM4C overexpression) | HTRF Assay | H3K36me3 levels | < 0.001 |
[3]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's information, this compound is soluble in DMSO.[2] To prepare a 10 mM stock solution, dissolve 4.315 mg of this compound (molecular weight: 431.53 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Proliferation Assay (MTS-based)
This protocol is adapted from methods used to evaluate the anti-proliferative effects of this compound.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.001 µM to 10 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound treatment).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 to 168 hours.[1]
-
At the end of the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is a standard method for assessing apoptosis, which is a known outcome of this compound treatment.[3]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density that allows them to be sub-confluent at the time of analysis.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 values from the proliferation assay) and a vehicle control for 24-72 hours.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Histone Methylation
This protocol is designed to verify the on-target effect of this compound by measuring changes in histone methylation levels.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
Histone extraction buffer
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-H3K9me3, anti-H3K36me3, and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol. A treatment duration of 24-72 hours is recommended.
-
Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Determine the protein concentration of the histone extracts.
-
Denature the histone samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-H3K36me3 and anti-total H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K36me3 signal to the total Histone H3 signal to determine the relative change in methylation levels.
Visualizations
Caption: this compound inhibits KDM4, increasing histone methylation and altering gene expression, leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Zavondemstat (TACH101) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Zavondemstat (also known as TACH101), a first-in-class, orally available, and selective pan-inhibitor of the KDM4 histone demethylase family, in preclinical mouse models. The provided protocols are based on published in vivo studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in various cancer models.
Mechanism of Action
This compound is a potent, α-ketoglutarate competitive inhibitor of KDM4 isoforms A-D.[1][2] The KDM4 family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3), which are key marks for transcriptional repression and elongation, respectively. Dysregulation of KDM4 activity is implicated in the pathogenesis of numerous cancers. By inhibiting KDM4, this compound leads to an increase in histone methylation, resulting in the modulation of gene expression, inhibition of oncogenic pathways, and suppression of tumor growth.[1] Preclinical studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells and reduce the population of tumor-initiating cancer stem cells.[1]
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from preclinical studies of this compound in various mouse xenograft models.
| Mouse Model | Cancer Type | This compound (TACH101) Dosage | Administration Route | Dosing Schedule | Result |
| SU60 PDX | Colorectal Cancer | 10 mg/kg | Oral | Once daily for 7 days (QD x 7) | 48% Tumor Growth Inhibition (TGI) |
| SU60 PDX | Colorectal Cancer | 20 mg/kg | Oral | Once daily for 7 days (QD x 7) | 71% Tumor Growth Inhibition (TGI) |
| SU60 PDX | Colorectal Cancer | 40 mg/kg | Oral | Once daily for 21 days (QD x 21) | 62% reduction in tumor growth |
| COH70 PDX | Triple-Negative Breast Cancer | Not Specified | Oral | Not Specified | Up to 100% Tumor Growth Inhibition (TGI) |
| GXA-3036 PDX | Gastric Cancer | Not Specified | Oral | Not Specified | Up to 100% Tumor Growth Inhibition (TGI) |
| KYSE-150 CDX | Esophageal Squamous Cell Carcinoma | Not Specified | Oral | Not Specified | Up to 100% Tumor Growth Inhibition (TGI) |
| OCI-LY19 CDX | Diffuse Large B-Cell Lymphoma | Not Specified | Oral | Not Specified | Up to 100% Tumor Growth Inhibition (TGI) |
PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor activity of this compound in immunodeficient mice bearing subcutaneous xenograft tumors.
1. Animal Model:
-
Female non-obese diabetic/severe combined immunodeficiency gamma (NSG) mice are a suitable strain for xenograft studies due to their profound immunodeficiency, which allows for the engraftment of human cells and tissues.[1]
2. Tumor Cell Implantation:
-
Human cancer cell lines (for CDX models) or patient-derived tumor fragments (for PDX models) are implanted subcutaneously into the flank of the mice.
-
For cell lines, a typical inoculum is 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a suitable medium (e.g., DMEM or RPMI-1640) mixed with Matrigel.
3. Tumor Growth Monitoring:
-
Tumor volume should be monitored bi-weekly using calipers. The volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
4. This compound Formulation and Administration:
-
Formulation: While the specific vehicle used in the primary preclinical studies for this compound was not detailed, a common vehicle for oral administration of similar small molecule inhibitors in mice can be used as a starting point. A representative vehicle formulation consists of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. It is crucial to assess the solubility and stability of this compound in the chosen vehicle.
-
Administration: this compound is administered orally via gavage at the desired dose (e.g., 10, 20, or 40 mg/kg). The administration volume is typically 100-200 µL per 20g mouse.
-
The control group should receive the vehicle alone following the same administration schedule.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are measured regularly throughout the study.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
-
Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 2: Analysis of Cancer Stem Cell Population
This protocol describes a method to assess the impact of this compound on the cancer stem cell (CSC) population within tumors.
1. Tumor Dissociation:
-
Following the treatment period as described in Protocol 1, tumors are excised and dissociated into a single-cell suspension using a combination of enzymatic digestion (e.g., with collagenase and dispase) and mechanical disruption.
2. Flow Cytometry Analysis:
-
The single-cell suspension is then stained with fluorescently labeled antibodies against CSC markers. For colorectal cancer, markers such as CD44 and EpCAM have been used.[3]
-
The proportion of cells with a CSC phenotype (e.g., CD44High/EpCAM+) is quantified using a flow cytometer.
3. Limiting Dilution Assay (Functional Tumorigenicity Assay):
-
To functionally assess the impact on CSCs, dissociated cells from treated and vehicle control tumors are injected subcutaneously into new recipient mice at limiting dilutions (e.g., ranging from 1,000 down to 50 cells per mouse).
-
The number of tumors that form at each dilution is monitored to determine the frequency of tumor-initiating cells, providing a functional measure of the CSC population.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a KDM4 inhibitor.
References
Application Notes and Protocols for Assessing Zavondemstat's Anti-proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the anti-proliferative effects of Zavondemstat (also known as TACH101), a first-in-class, potent, and selective pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family (KDM4A-D).[1][2][3] this compound exhibits its anti-neoplastic activity by competitively inhibiting the binding of the co-factor alpha-ketoglutarate (B1197944) to the catalytic domain of KDM4 isoforms.[1][4] Dysregulation of KDM4 has been implicated in various cancers, promoting tumorigenesis through mechanisms such as apoptosis evasion, genomic instability, and uncontrolled cell proliferation.[4]
This document outlines detailed protocols for key in vitro assays to quantify the anti-proliferative efficacy of this compound, presents available preclinical data in a structured format, and illustrates the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and patient-derived models.
Table 1: Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| HT-29 | Colorectal Cancer | 0.033 - 0.092 | 168h incubation[2] |
| KYSE-150 | Esophageal Cancer | 0.033 - 0.092 | 168h incubation[2][5] |
| MDA-MB-231 | Triple Negative Breast Cancer | 0.033 - 0.092 | 168h incubation[3] |
| Gastric Cancer Cell Lines (9/11 tested) | Gastric Cancer | 0.004 - 0.072 | 2D cell viability assay[5] |
| Colorectal Cancer Organoids (MSI) | Colorectal Cancer | 0.022 - 0.149 | Patient-derived organoid model[5] |
| Colorectal Cancer Organoids (MSS) | Colorectal Cancer | > 10 | Patient-derived organoid model[5] |
| IMR-90 | Normal Human Fibroblast | > 1.0 | 168h incubation[2] |
Table 2: Apoptosis Induction and Cell Cycle Effects of this compound
| Cell Line | Cancer Type | Effect | Concentration (µM) | Time Point |
| HT-29 | Colorectal Cancer | Apoptosis Induction (EC50) | 0.033 - 0.092 | - |
| KYSE-150 | Esophageal Cancer | Apoptosis Induction (EC50) | 0.033 - 0.092 | - |
| MDA-MB-231 | Triple Negative Breast Cancer | Apoptosis Induction (EC50) | 0.033 - 0.092 | - |
| - | - | S-phase cell cycle increase (fold change) | 0.01 | 24h (1.7-fold), 48h (2.1-fold)[3] |
| - | - | S-phase cell cycle increase (fold change) | 0.1 | 24h (2.1-fold), 48h (3.2-fold)[3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-proliferative effects of this compound are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 168 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of this compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique measures the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for quantification of DNA content.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), is used to detect exposed PS. PI is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Use a 488 nm laser for excitation and collect FITC fluorescence at ~530 nm and PI fluorescence at ~617 nm.
-
Data Analysis: Create a quadrant plot to differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Colony Formation Assay (Clonogenic Assay)
Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and proliferative capacity following treatment with a cytotoxic agent.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates or culture dishes
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks, until visible colonies are formed in the control wells.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Mandatory Visualizations
Signaling Pathway of this compound's Anti-proliferative Action
Caption: this compound inhibits KDM4, altering gene expression and impacting key oncogenic pathways.
Experimental Workflow for Assessing Anti-proliferative Effects
Caption: Workflow for evaluating this compound's anti-proliferative effects using in vitro assays.
References
- 1. TACH101 (this compound) | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Applying Zavondemstat in Combination Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zavondemstat (also known as TACH101 or QC8222) is a first-in-class, orally available, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes (KDM4A-D). As an epigenetic modulator, this compound has demonstrated potent anti-proliferative activity and tumor growth inhibition in a variety of preclinical cancer models, including those for colorectal, esophageal, gastric, breast, pancreatic, and hematological malignancies. A first-in-human Phase 1 clinical trial (NCT05076552) has established a favorable safety and tolerability profile for this compound as a monotherapy in patients with advanced solid tumors, with preliminary evidence of clinical benefit.[1][2]
While robust data from preclinical and clinical studies on this compound in combination with other cancer therapies are not yet publicly available, its mechanism of action and safety profile suggest a strong rationale for its investigation in combination regimens. These application notes provide a comprehensive overview of this compound's mechanism of action, a summary of its monotherapy clinical data, and a hypothetical framework for the design of preclinical studies to evaluate its potential in combination with other anticancer agents.
Mechanism of Action and Rationale for Combination Therapy
This compound targets the KDM4 family of histone demethylases, which play a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3). Dysregulation of KDM4 enzymes is implicated in various cancers, where it contributes to oncogenesis and resistance pathways by altering gene transcription.[1][3] By inhibiting KDM4, this compound can reprogram the epigenetic landscape of cancer cells, leading to the suppression of oncogenic gene expression, induction of apoptosis, and inhibition of tumor dedifferentiation and proliferation.[1]
The favorable safety profile observed in the Phase 1 trial, with most treatment-related adverse events being Grade 1 or 2, suggests that this compound may be a suitable candidate for combination with other cancer therapies without significant overlapping toxicities.[2] Potential combination strategies could involve pairing this compound with:
-
Chemotherapy: To enhance the cytotoxic effects of traditional chemotherapeutic agents.
-
Targeted Therapies: To overcome resistance mechanisms associated with specific signaling pathways.
-
Immunotherapies: To modulate the tumor microenvironment and enhance anti-tumor immune responses.
-
PARP Inhibitors: To exploit potential synthetic lethality in cancers with specific DNA damage repair deficiencies.
Monotherapy Clinical Data Summary
The Phase 1 dose-escalation study of this compound (TACH101-CS-0001; NCT05076552) enrolled 30 patients with heavily pre-treated advanced or metastatic solid tumors. The key findings are summarized in the tables below.[2]
Table 1: this compound Phase 1 Study - Patient Demographics and Disease Characteristics
| Characteristic | Value |
| Number of Patients | 30 |
| Median Age (Range) | 58 years (37-78) |
| ECOG Performance Status 0-1 | 100% |
| Most Common Tumor Types | Colorectal, Prostate, Pancreatic |
| Prior Lines of Therapy (Median) | 4 |
Data sourced from publicly available information on the NCT05076552 trial.[1][2]
Table 2: this compound Phase 1 Study - Safety and Tolerability
| Treatment-Related Adverse Event (TRAE) | Incidence (%) | Grade |
| Diarrhea | 12% | 1/2 |
| Fatigue | 7% | 1/2 |
| Decreased Appetite | 7% | 1/2 |
| Nausea | 7% | 1/2 |
| Hyponatremia | 7% | 1/2 |
No Grade 3 or higher TRAEs, serious adverse events, or dose-limiting toxicities were reported. The maximum tolerated dose (MTD) was not reached.
Table 3: this compound Phase 1 Study - Preliminary Efficacy
| Efficacy Endpoint | Result |
| Number of Response-Evaluable Patients | 23 |
| Stable Disease (SD) | 44% (10 patients) |
| SD ≥ 6 months | 9% (2 patients) |
Data sourced from publicly available information on the NCT05076552 trial.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a proposed experimental workflow for evaluating its combination potential.
References
Application Notes and Protocols for Zavondemstat Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes (KDM4A-D).[1] Dysregulation of KDM4 has been implicated in the oncogenesis and progression of various cancers.[2][3] KDM4 enzymes are epigenetic regulators that remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), leading to a more open chromatin state and altered gene transcription. Overexpression of KDM4 has been linked to increased cancer cell proliferation, evasion of apoptosis, genomic instability, and metastasis.[4] this compound offers a novel therapeutic strategy by targeting this epigenetic vulnerability.[2]
These application notes provide a comprehensive overview of the experimental design for clinical trials of this compound, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experimental assays.
Mechanism of Action and Signaling Pathway
This compound competitively inhibits the KDM4 enzymes by binding to the catalytic domain in place of the cofactor alpha-ketoglutarate (B1197944) (α-KG).[5] This inhibition leads to an increase in the methylation of H3K9 and H3K36, which in turn alters the expression of genes involved in key cancer-related pathways. The downstream effects of KDM4 inhibition by this compound include:
-
Induction of Cell Cycle Arrest: Preclinical studies have shown that this compound can induce cell cycle arrest, particularly in the S-phase.
-
Promotion of Apoptosis: By altering the expression of pro- and anti-apoptotic genes, this compound promotes programmed cell death in cancer cells.[6]
-
Inhibition of Oncogenic Signaling: KDM4 has been shown to be a co-activator for hormone receptors like the androgen receptor (AR) and estrogen receptor (ER).[7][8] Inhibition of KDM4 can therefore attenuate hormone-driven cancer growth. It is also implicated in other oncogenic pathways such as Wnt/β-catenin and p53.[9][10]
Preclinical and Phase 1 Clinical Trial Data
Preclinical Findings
In vitro studies demonstrated that this compound (TACH101) is effective in killing a broad range of cancer cell lines. It has been shown to induce apoptosis in colorectal, esophageal, and triple-negative breast cancer cell lines. In vivo, this compound led to significant tumor growth inhibition in various xenograft models.[3]
Phase 1 Clinical Trial (NCT05076552) Overview
A first-in-human, open-label, dose-escalation Phase 1 study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with heavily pre-treated advanced or metastatic solid tumors.[4][11]
-
Study Design: Patients received this compound orally on a weekly schedule in 28-day cycles, with dose escalation following a Bayesian optimal interval design.[12]
-
Primary Objectives: To assess safety, dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase 2 dose (RP2D).[12]
-
Secondary Objectives: To evaluate pharmacokinetics (PK) and preliminary anti-tumor activity based on RECIST v1.1.[12]
Quantitative Data Summary
| Parameter | Result | Reference |
| Number of Patients | 30 enrolled across 6 dose cohorts | [11] |
| Response-Evaluable Patients | 23 | [11] |
| Maximum Tolerated Dose (MTD) | Not reached at the maximum dose tested | [11] |
| Pharmacokinetics | ||
| Half-life | ~1.5 hours | [12] |
| Exposure | Dose-proportional | [12] |
| Accumulation | No to minimal | [12] |
| Preliminary Efficacy | ||
| Stable Disease (SD) | 44% (10/23 patients) | [11] |
| SD ≥ 6 months | 9% (2/23 patients) | [11] |
| Most Common Treatment-Related Adverse Events (TRAEs) (All Grade 1 or 2) | ||
| Diarrhea | 12% | [11] |
| Fatigue | 7% | [11] |
| Decreased Appetite | 7% | [11] |
| Nausea | 7% | [11] |
| Hyponatremia | 7% | [11] |
| Serious TRAEs or DLTs | None reported | [11] |
Experimental Protocols
Histone Methylation Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of KDM4-mediated demethylation.
Principle: The assay quantifies the methylation status of a biotinylated histone H3 peptide. A Europium cryptate-labeled antibody specific for the methylated state of the histone and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are used for detection. When the histone peptide is methylated, the antibody and streptavidin are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation. Inhibition of KDM4 results in a higher methylation level and thus a stronger HTRF signal.
Materials:
-
Recombinant KDM4 enzyme
-
Biotinylated H3K9me3 peptide substrate
-
This compound or other inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% BSA, 0.01% Tween-20)
-
Cofactors: Ascorbic acid, (NH4)2Fe(SO4)2·6H2O, α-ketoglutarate
-
Europium-labeled anti-H3K9me2 antibody
-
Streptavidin-XL665
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction: a. Add 2 µL of diluted this compound or vehicle control to the wells of a 384-well plate. b. Add 4 µL of KDM4 enzyme solution (pre-mixed with ascorbic acid and iron sulfate) to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the demethylation reaction by adding 4 µL of a solution containing the biotinylated H3K9me3 peptide substrate and α-ketoglutarate. e. Incubate for 1-2 hours at room temperature.
-
Detection: a. Stop the reaction by adding 10 µL of a detection mixture containing the Europium-labeled antibody and Streptavidin-XL665. b. Incubate for 1 hour at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (for cryptate emission) and 665 nm (for XL665 emission).
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify apoptosis in cancer cells treated with this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: a. Collect the culture medium (containing floating apoptotic cells). b. Wash the adherent cells with PBS and detach them using trypsin. c. Combine the detached cells with the cells from the culture medium. d. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (PI Staining)
This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, while cells in S phase have an intermediate amount.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI/RNase Staining Buffer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest and wash the cells as described above.
-
Fixation: a. Resuspend the cell pellet in 1 mL of ice-cold PBS. b. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. c. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in 500 µL of PI/RNase Staining Buffer. d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Clinical Trial Design Protocols
Phase 1 Dose-Escalation and Expansion Protocol (Adapted from NCT05076552)
Hypothetical Phase 2 Protocol in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Based on the signal of activity observed in the Phase 1 trial, a Phase 2 study in mCRPC is a logical next step.
-
Title: A Phase 2, Single-Arm, Open-Label Study of this compound in Patients with Metastatic Castration-Resistant Prostate Cancer Who Have Progressed on at Least One Novel Hormonal Agent.
-
Study Population: Patients with mCRPC, evidence of progressive disease (radiographic or PSA), and prior treatment with at least one novel hormonal agent (e.g., abiraterone (B193195) or enzalutamide).
-
Study Design: A two-stage Simon's design. An initial cohort of patients will be enrolled. If a pre-specified number of responses are observed, the study will enroll a second cohort.
-
Treatment: this compound administered orally at the RP2D determined in the Phase 1 trial, on a continuous daily schedule in 28-day cycles.
-
Primary Endpoint: Prostate-Specific Antigen (PSA) response rate, defined as a ≥50% decline from baseline PSA confirmed by a second measurement at least 3 weeks later.
-
Secondary Endpoints:
-
Objective Response Rate (ORR) in patients with measurable soft tissue disease per RECIST 1.1.
-
Radiographic Progression-Free Survival (rPFS).
-
Time to PSA progression.
-
Safety and tolerability.
-
-
Exploratory Endpoints:
-
Pharmacodynamic markers in peripheral blood or tumor tissue (e.g., changes in histone methylation marks).
-
Correlation of KDM4 expression/mutational status with clinical outcomes.
-
Clinical Pharmacokinetics Protocol
Objective: To characterize the single- and multiple-dose pharmacokinetic profile of this compound.
Procedure:
-
Sampling Schedule (Cycle 1):
-
Day 1 (Single Dose): Pre-dose (0 hr), and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Day 15 (Steady State): Pre-dose (trough concentration), and at the same time points as Day 1 post-dose.
-
-
Sample Collection:
-
Collect 3-5 mL of whole blood into K2-EDTA tubes at each time point.
-
Invert the tubes gently 8-10 times to ensure mixing with the anticoagulant.
-
Place the samples on ice immediately.
-
-
Sample Processing:
-
Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C.
-
Carefully aspirate the plasma and transfer it into two separate, labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.
-
The method should adhere to FDA/EMA guidelines for bioanalytical method validation.
-
-
Data Analysis:
-
Calculate PK parameters including Cmax, Tmax, AUC0-t, AUC0-inf, and t1/2 using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Assess dose proportionality and drug accumulation.
-
References
- 1. Advances in histone demethylase KDM4 as cancer therapeutic targets | Semantic Scholar [semanticscholar.org]
- 2. corefacilities.iss.it [corefacilities.iss.it]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KDM4B: A promising oncology therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes for Evaluating Zavondemstat's Impact on Gene Expression
Introduction
Zavondemstat (also known as TACH101) is a first-in-class, orally available small molecule that acts as a pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes (KDM4A-D).[1][2] KDM4 enzymes are epigenetic regulators that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/me2 and H3K36me3/me2), thereby altering chromatin structure and regulating gene transcription.[1][1] Dysregulation and overexpression of KDM4 have been implicated in the progression of various cancers by promoting oncogenic pathways related to cell proliferation, apoptosis evasion, and metastasis.[1][2][3] By inhibiting KDM4, this compound has the potential to reprogram the epigenetic landscape of cancer cells, restore normal gene expression patterns, and inhibit tumor growth.[1][2]
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the impact of this compound on gene expression in cancer cell lines. The protocols cover initial dose-response determination, global transcriptomic analysis via RNA sequencing (RNA-seq), and validation of key gene expression changes using quantitative real-time PCR (qRT-PCR).
Data Presentation: Representative Gene Expression Changes
While specific datasets for this compound are not publicly available, treatment with a pan-KDM4 inhibitor is expected to modulate genes in key cancer-related pathways. The following table provides a representative summary of potential gene expression changes in a cancer cell line treated with this compound, based on the known functions of KDM4.
Table 1: Representative Quantitative Summary of Gene Expression Changes Induced by this compound
| Signaling Pathway | Gene Symbol | Gene Name | Expected Expression Change | Representative Fold Change (Log2) | Representative p-value |
| Wnt/β-catenin Signaling | AXIN2 | Axin 2 | Downregulation | -1.8 | < 0.01 |
| MYC | MYC Proto-Oncogene | Downregulation | -1.5 | < 0.01 | |
| LEF1 | Lymphoid Enhancer Binding Factor 1 | Downregulation | -1.7 | < 0.01 | |
| CCND1 | Cyclin D1 | Downregulation | -1.3 | < 0.05 | |
| p53 Signaling Pathway | CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Upregulation | 2.1 | < 0.01 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | Upregulation | 1.9 | < 0.01 | |
| BAX | BCL2 Associated X, Apoptosis Regulator | Upregulation | 1.6 | < 0.05 | |
| MDM2 | MDM2 Proto-Oncogene | Downregulation | -1.4 | < 0.05 | |
| TGF-β Signaling | SMAD7 | SMAD Family Member 7 | Upregulation | 1.5 | < 0.05 |
| SERPINE1 (PAI-1) | Serpin Family E Member 1 | Downregulation | -2.0 | < 0.01 | |
| Cell Cycle Control | E2F1 | E2F Transcription Factor 1 | Downregulation | -1.6 | < 0.01 |
| CDK4 | Cyclin Dependent Kinase 4 | Downregulation | -1.2 | < 0.05 |
Note: The data presented in this table is illustrative and intended to represent plausible outcomes based on the mechanism of action of KDM4 inhibitors. Actual results will vary depending on the cell line, experimental conditions, and this compound concentration.
Visualizations: Signaling Pathways and Experimental Workflow
References
Application Notes and Protocols for Zavondemstat in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable small molecule that acts as a pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes (KDM4A-D).[1][2] KDM4 enzymes are epigenetic regulators that play a crucial role in removing methyl groups from histones, thereby influencing gene transcription.[1] Dysregulation of KDM4 activity has been implicated in the progression of various cancers by promoting oncogenic pathways such as increased cell proliferation, evasion of apoptosis, and genomic instability.[1][3][4] By targeting all KDM4 isoforms, this compound offers a promising therapeutic strategy to reprogram the epigenetic landscape of cancer cells.[1][3]
Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity in a range of cancer cell lines and patient-derived organoid models, including those from colorectal, esophageal, gastric, breast, and pancreatic cancers.[1] Furthermore, a Phase 1 clinical trial (NCT05076552) in patients with advanced solid tumors has shown that this compound is well-tolerated and demonstrates encouraging preliminary clinical benefits.[1][3][4][5][6][7]
Three-dimensional (3D) organoid culture systems have emerged as highly valuable preclinical models.[8][9][10][11] Derived from patient tissues, these self-organizing structures recapitulate the complex architecture, cellular heterogeneity, and physiological responses of the original tumor, offering a more predictive platform for drug screening compared to traditional 2D cell cultures.[8][9][10][11] These application notes provide detailed protocols for utilizing this compound in 3D organoid culture systems to evaluate its therapeutic potential.
Mechanism of Action of this compound
This compound functions by competitively inhibiting the KDM4 family of histone demethylases. This inhibition leads to alterations in the epigenetic state of cancer cells, ultimately affecting gene expression programs that drive tumor growth and survival. The downstream effects of KDM4 inhibition by this compound include the induction of cellular differentiation and the suppression of proliferation.[12]
References
- 1. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for generation and utilization of patient-derived organoids from multimodal specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (TACH101) / Tachyon [delta.larvol.com]
- 5. asco.org [asco.org]
- 6. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 9. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On-Chip Organoid Formation to Study CXCR4/CXCL-12 Chemokine Microenvironment Responses for Renal Cancer Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Zavondemstat's Effect on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavondemstat (also known as TACH101) is a potent and selective pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes (KDM4A-D).[1][2] Dysregulation of KDM4 has been implicated in the progression of various cancers, where it plays a crucial role in oncogenic pathways by altering gene transcription.[3][4] By inhibiting KDM4, this compound has demonstrated robust anti-proliferative effects and has been shown to induce apoptotic cell death in a variety of cancer cell lines and preclinical models.[1][4][5] These application notes provide detailed protocols for assessing the in vitro effects of this compound on cell viability, proliferation, and apoptosis.
Data Presentation
The anti-proliferative activity of this compound has been observed across a range of cancer cell lines and patient-derived models. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound in various cancer types.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Citation |
| MDA-MB-231 | Triple Negative Breast Cancer | Apoptosis | 0.092 | [5] |
| HT-29 | Colorectal Cancer | Apoptosis | 0.033 | [5] |
| KYSE-150 | Esophageal Cancer | Apoptosis | 0.092 | [5] |
| Gastric Cancer Cell Lines (9 out of 11 tested) | Gastric Cancer | 2D Cell Viability | 0.004 - 0.072 | [6] |
| Model Type | Cancer Type | Microsatellite Status | IC50 (µM) | Citation |
| Patient-Derived Xenograft (PDX) | Colorectal Cancer | MSI | 0.001 - 0.014 | [6] |
| Patient-Derived Xenograft (PDX) | Colorectal Cancer | MSS | 0.003 - 0.270 | [6] |
| Patient-Derived Organoid | Colorectal Cancer | MSI | 0.022 - 0.149 | [6] |
| Patient-Derived Organoid | Colorectal Cancer | MSS | > 10 | [6] |
| Patient-Derived Xenograft (PDX) | Gastric Cancer | Not Specified | 0.007 - 0.039 | [6] |
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary mechanism of action is the inhibition of KDM4 histone demethylases.[1] This inhibition leads to an increase in histone methylation, particularly H3K9me3 and H3K36me3, which alters chromatin structure and the expression of genes involved in cell cycle progression and apoptosis. This ultimately results in cell cycle arrest and programmed cell death.[5]
Caption: this compound inhibits KDM4, leading to altered gene expression, cell cycle arrest, and apoptosis.
Experimental Protocols
The following are detailed protocols for commonly used assays to assess the effect of this compound on cell viability and apoptosis.
Experimental Workflow Overview
Caption: General workflow for assessing this compound's effect on cell viability and apoptosis.
Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell metabolic activity as an indicator of viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (TACH101)
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol utilizes the CellTiter-Glo® assay to quantify ATP, which is a marker of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (TACH101)
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence readings.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence from wells containing medium only.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value as described in the MTT assay protocol.
-
Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (TACH101)
-
DMSO (vehicle control)
-
6-well plates or T-25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Conclusion
These protocols provide a comprehensive framework for researchers to evaluate the effects of this compound on cancer cell viability and apoptosis. The provided data and signaling pathway information offer a strong foundation for understanding the mechanism of action of this promising anti-cancer agent. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, contributing to the further development and characterization of this compound as a potential therapeutic.
References
Application Notes and Protocols for Studying Epigenetic Regulation in Cancer with Zavondemstat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavondemstat (also known as TACH101 or QC8222) is a first-in-class, orally bioavailable, small-molecule inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1][2] As a pan-inhibitor, it targets all KDM4 isoforms (A-D), which are key epigenetic regulators frequently dysregulated in various cancers.[3][4] KDM4 enzymes play a crucial role in tumorigenesis by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/2 and H3K36me3/2), thereby altering chromatin structure and gene expression.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate epigenetic regulation in cancer research.
Mechanism of Action
This compound functions as a competitive inhibitor of the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), binding to the catalytic domain of KDM4 enzymes.[3] This inhibition leads to an increase in global histone methylation, particularly H3K9me3 and H3K36me3, which are generally associated with transcriptional repression and activation, respectively. The resulting epigenetic reprogramming can induce cell cycle arrest, apoptosis, and a reduction in the cancer stem cell population.[3]
Data Presentation
Preclinical Efficacy of this compound
| Parameter | Cell Lines / Model | Result | Reference |
| IC50 (KDM4 Inhibition) | KDM4 isoforms A-D | 80 nM | [2] |
| EC50 (Apoptosis Induction) | HT-29 (Colorectal), KYSE-150 (Esophageal), MDA-MB-231 (Triple Negative Breast) | 33 - 92 nM | [2] |
| Cell Cycle Arrest | Multiple cancer cell lines | Up to 3.2-fold increase in S-phase population after 72 hours | [2] |
| Cancer Stem Cell Reduction | In vivo models | 4.4-fold reduction | [2] |
| In Vitro Proliferation | ~300 cancer cell lines | Broadly effective in the majority | [2] |
Phase 1 Clinical Trial Data (NCT05076552)
| Parameter | Patient Population | Result | Reference |
| Stable Disease (SD) | 23 response-evaluable patients with advanced solid tumors | 44% (10 patients) | [6][7] |
| SD ≥ 6 months | 23 response-evaluable patients | 9% (2 patients) | [6][7] |
| Most Common Treatment-Related Adverse Events (Grade 1-2) | 30 patients | Diarrhea (12%), fatigue (7%), decreased appetite (7%), nausea (7%) | [6][7] |
Mandatory Visualizations
Caption: this compound inhibits KDM4, preventing histone demethylation and altering gene expression.
Caption: Workflow for evaluating this compound's effects on cancer cells in vitro.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound (QC8222)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for assessing the enrichment of specific histone modifications (e.g., H3K9me3) at target gene promoters following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
PBS
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Antibodies: specific for the histone modification of interest (e.g., anti-H3K9me3) and a negative control (e.g., Normal Rabbit IgG)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for qPCR targeting specific gene promoters
Procedure:
-
Cross-linking and Cell Harvest:
-
Treat cells with this compound or vehicle for the desired time.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.[8]
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[8]
-
Wash cells twice with ice-cold PBS and harvest by scraping.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody or IgG control overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to the promoter regions of target genes.
-
Analyze the data using the percent input method or fold enrichment over IgG control.
-
Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying changes in the expression of target genes in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Treat cells with this compound or vehicle for the desired time.
-
Harvest cells and extract total RNA using your preferred method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Include no-template controls (NTC) to check for contamination.
-
Run the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method.[9]
-
Conclusion
This compound is a potent and selective inhibitor of KDM4 histone demethylases with promising preclinical and early clinical activity in cancer. The protocols outlined in this document provide a framework for researchers to investigate the epigenetic mechanisms of this compound and its therapeutic potential in various cancer models. Careful optimization of experimental conditions will be crucial for obtaining robust and reproducible data.
References
- 1. The role of the histone demethylase KDM4A in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. elearning.unite.it [elearning.unite.it]
Troubleshooting & Optimization
optimizing Zavondemstat dosage for maximum efficacy
Welcome to the technical support center for Zavondemstat (also known as TACH101). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for maximum efficacy in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data from preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (TACH101) is a first-in-class, oral, small-molecule, pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family (isoforms A-D).[1][2] Dysregulation and overamplification of KDM4 enzymes are found in various cancers, where they drive oncogenesis, metastasis, and resistance to therapy by regulating gene transcription.[1][3][4] this compound functions as an epigenetic targeting agent by competitively inhibiting the binding of the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), to the enzyme's catalytic domain.[5] This inhibition is intended to reprogram the epigenetic dysfunction in cancer cells, suppressing proliferation and inducing apoptotic cell death.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for up to three years.[6] Stock solutions prepared in a solvent like DMSO should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for one month, protected from light and under a nitrogen atmosphere.[7]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO but insoluble in water and ethanol.[2] To prepare a stock solution, use fresh, anhydrous DMSO, as moisture can reduce solubility.[2] For example, a concentration of 3 mg/mL (6.95 mM) in DMSO can be achieved.[2] Sonication or gentle heating may be used to aid dissolution.[6] Prepare fresh working dilutions from the stock solution for each experiment.
Q4: What is the known pharmacokinetic profile of this compound from clinical trials?
A4: In a Phase 1 clinical trial, this compound demonstrated a dose-proportional exposure profile following oral administration.[3][5][8] It has a short plasma half-life of approximately 1.5 hours, with peak plasma concentrations occurring between 1 and 4 hours post-dose.[5][8][9] The study observed no to minimal drug accumulation with weekly dosing.[3][8][9]
Troubleshooting Guides
Q5: I am observing lower-than-expected anti-proliferative activity in my cancer cell line. What are the potential causes and solutions?
A5: Several factors could contribute to reduced efficacy in vitro.
-
Cell Line Sensitivity: Confirm that your selected cell line has a known dysregulation of KDM4 or is dependent on its activity. Preclinical studies have shown potent anti-proliferative effects in cell lines derived from various cancers, including colorectal, breast, and pancreatic cancer.[1]
-
Compound Integrity: Ensure the this compound stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[7] Consider preparing a fresh stock solution from powder.
-
Experimental Conditions: Optimize cell density and incubation time. A sufficient duration of exposure is necessary to observe effects on cell proliferation and apoptosis.
-
Target Engagement: Verify that this compound is engaging its target in your cell model. This can be assessed by measuring changes in histone methylation marks, such as H3K9 and H3K36, which may serve as pharmacodynamic biomarkers.[10]
Q6: My in vivo xenograft model is not responding to this compound treatment. How can I troubleshoot this?
A6: A lack of in vivo response can be due to issues with the model system, dosing, or formulation.
-
Dose and Schedule: Review the dosing regimen. Preclinical xenograft models showed significant tumor growth inhibition with this compound treatment.[3][4] The Phase 1 clinical trial used a weekly oral dosing schedule.[5][8]
-
Formulation and Administration: Ensure the oral gavage formulation is prepared correctly and administered consistently. Refer to the recommended in vivo formulation protocols for guidance (see Protocol 3).
-
Model Characteristics: The selected xenograft model should ideally have demonstrated KDM4 dysregulation. The efficacy of this compound has been shown in numerous cell-line-derived and patient-derived xenograft models.[4]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): If possible, perform PK/PD studies in your animal model to confirm that drug exposure levels are sufficient to engage the KDM4 target in the tumor tissue.
Q7: I am having difficulty achieving complete dissolution of this compound. What should I do?
A7: this compound is a hydrophobic molecule. For complete dissolution:
-
Use high-quality, anhydrous DMSO.[2]
-
Prepare solutions fresh whenever possible.
-
To aid dissolution, you can gently warm the solution and use sonication.[6]
-
When preparing aqueous working solutions, add the DMSO stock solution to the aqueous buffer slowly while vortexing to prevent precipitation. For in vivo formulations, specific solubilizing agents like PEG300 and Tween 80 are recommended (see Protocol 3).[2]
Data Hub: Summary of Clinical Trial Results
The following tables summarize key quantitative data from the Phase 1 clinical trial (NCT05076552) of this compound in patients with advanced solid tumors.[3][5][9]
Table 1: Summary of this compound Pharmacokinetics (Phase 1)
| Parameter | Value | Citation |
|---|---|---|
| Time to Peak Concentration (Tmax) | 1 - 4 hours | [5] |
| Plasma Half-life (t½) | ~1.5 hours | [5][8][9] |
| Exposure Profile | Dose-proportional | [3][5][8] |
| Accumulation | No to minimal |[3][8][9] |
Table 2: Summary of Clinical Efficacy of this compound (Phase 1)
| Efficacy Endpoint | Result (n=23) | Citation |
|---|---|---|
| Best Overall Response | Stable Disease (SD) | [3][5][11] |
| Stable Disease Rate | 44% (10 patients) | [3][5][11] |
| Durable Stable Disease (≥6 months) | 13% (3 patients) |[5][8][11] |
Table 3: Common Treatment-Related Adverse Events (TRAEs) in Phase 1 Trial
| Adverse Event | Frequency | Grade | Citation |
|---|---|---|---|
| Diarrhea | 12% | 1 or 2 | [5][8][11] |
| Fatigue | 7% | 1 or 2 | [5][8][11] |
| Decreased Appetite | 7% | 1 or 2 | [5][8][11] |
| Nausea | 7% | 1 or 2 | [5][8][11] |
| Hyponatremia | 7% | 1 or 2 | [5][8][11] |
Note: No Grade 3 or higher TRAEs, dose-limiting toxicities, or serious adverse events were reported.[3][9][11]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS/MTT)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 10 µM) and include a DMSO vehicle control.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72-120 hours).
-
Viability Assessment: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blot for Histone Methylation Changes
This protocol allows for the assessment of KDM4 target engagement by measuring changes in histone methylation status.
-
Treatment and Lysis: Treat cultured cells with various concentrations of this compound and a vehicle control for 24-48 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Histone Extraction: For more specific results, perform an acid extraction of histones from the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against specific histone marks (e.g., H3K9me3, H3K36me3) and a loading control (e.g., Total Histone H3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the histone mark signal to the total histone H3 signal to determine the relative change in methylation upon treatment.
Protocol 3: Preparation of an Oral Dosing Formulation for In Vivo Studies
This protocol provides an example of how to formulate this compound for oral administration in animal models, based on common practices for hydrophobic compounds.[2]
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 40 mg/mL).
-
Vehicle Preparation: Prepare the vehicle by mixing PEG300, Tween 80, and saline (or ddH2O). For example, a vehicle could consist of 30% PEG300, 5% Tween 80, and 65% saline.
-
Final Formulation: a. Take the required volume of the this compound DMSO stock solution. b. Add the PEG300 and mix thoroughly until the solution is clear. c. Add the Tween 80 and mix again until clear. d. Finally, add the saline (or ddH2O) to reach the final volume and concentration. Example: To make 1 mL of a 2 mg/mL dosing solution, add 50 µL of a 40 mg/mL DMSO stock to 300 µL of PEG300, mix, add 50 µL of Tween 80, mix, and then add 600 µL of saline.
-
Administration: The final formulation should be a clear, homogeneous suspension or solution. Use immediately for oral gavage.
Visualizations: Pathways and Workflows
Caption: this compound inhibits KDM4, restoring repressive histone marks and suppressing oncogenes.
Caption: Experimental workflow for determining the IC50 of this compound in vitro.
Caption: Troubleshooting logic for addressing low efficacy of this compound in vitro.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. asco.org [asco.org]
- 5. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (TACH 101) | KDM4 Inhibitors | Anti-tumor | TargetMo [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. This compound (TACH101) / Tachyon [delta.larvol.com]
- 11. researchgate.net [researchgate.net]
troubleshooting Zavondemstat solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zavondemstat. The information is presented in a question-and-answer format to directly address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as QC8222 or TACH 101) is a small-molecule, pan-inhibitor of histone lysine (B10760008) demethylase 4 (KDM4).[1][2] It selectively targets KDM4 isoforms A, B, C, and D.[1][2] By inhibiting these enzymes, this compound has the potential to prevent the removal of methyl groups from histones, which can lead to the suppression of oncogenic signaling pathways and inhibit the proliferation of tumor cells.[3] KDM4 is often overexpressed in various cancers and is associated with more aggressive disease.[3]
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₂₆H₂₉N₃O₃ |
| Molecular Weight | 431.53 g/mol |
Q3: What are the general recommendations for storing this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Solubility
Q4: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is known to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of approximately 3 mg/mL (6.95 mM).[1] However, it is reported to be insoluble in water and ethanol.[1] For in vivo studies, a formulation using a combination of DMSO, PEG300, Tween80, and water or corn oil has been described, but it is recommended to use this mixture immediately after preparation.[1]
Solubility Data for this compound
| Solvent | Solubility | Notes |
| DMSO | ~3 mg/mL (6.95 mM) | Use fresh, moisture-free DMSO for best results.[1] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Q5: My this compound solution in DMSO appears cloudy or shows precipitation after storage. What could be the cause?
Cloudiness or precipitation in your DMSO stock solution can be due to a few factors:
-
Moisture Absorption: DMSO is hygroscopic and can absorb moisture from the air. This can reduce the solubility of this compound.[1] Always use anhydrous, high-purity DMSO and keep the container tightly sealed.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to compound degradation or precipitation. It is highly recommended to prepare small aliquots of your stock solution for single-use to minimize this issue.[1]
-
Concentration Exceeding Solubility Limit: Ensure that you have not exceeded the solubility limit of this compound in DMSO. If you require a higher concentration, gentle warming and sonication may aid in dissolution, but the long-term stability of such a solution should be monitored.
Q6: I observe precipitation when I dilute my this compound DMSO stock into an aqueous buffer for my experiment. How can I prevent this?
This is a common issue for poorly water-soluble compounds. The following strategies can help:
-
Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5%) to minimize solvent-induced artifacts and toxicity.
-
Use a Co-solvent System: For some applications, the use of a co-solvent system may be necessary. Formulations for in vivo use have included PEG300 and Tween80, which can also be adapted for in vitro experiments to improve solubility.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This can help to avoid localized high concentrations that lead to precipitation.
-
Rapid Mixing: Ensure thorough and immediate mixing upon adding the this compound stock to the aqueous buffer.
Experimental Workflow for Solubility Assessment
Caption: A general experimental workflow for assessing and troubleshooting the solubility of small molecules like this compound.
Troubleshooting Guide: Stability
Q7: How stable is this compound in different experimental conditions (pH, temperature, light)?
Specific public data on the stability of this compound under various pH, temperature, and light conditions is limited. However, based on general principles for small molecule stability, the following should be considered:
-
pH: The chemical structure of this compound contains functional groups that could be susceptible to hydrolysis at non-neutral pH. It is recommended to perform pilot stability studies in your experimental buffer if it deviates significantly from neutral pH.
-
Temperature: Elevated temperatures can accelerate the degradation of small molecules. For long-term storage, adhere to the recommended -20°C for the solid compound and -80°C for solutions.[1][2]
-
Light: Photodegradation can be a concern for many small molecules. It is good practice to protect this compound solutions from light, especially during long incubations.
Q8: What are the potential degradation products of this compound?
Currently, there is no publicly available information detailing the specific degradation products of this compound. To identify potential degradation products in your experiments, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), would be required.
Q9: How can I perform a basic stability study for this compound in my experimental setup?
A basic stability study can be designed as follows:
-
Prepare a solution of this compound in your experimental buffer at the desired concentration.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions that mimic your experiment (e.g., 37°C for 24 hours, room temperature with light exposure for 4 hours).
-
At various time points, analyze the aliquots using a suitable analytical method (e.g., HPLC) to quantify the amount of intact this compound remaining.
-
A decrease in the concentration of the parent compound over time indicates instability under those conditions.
Troubleshooting Decision Tree for Solubility and Stability Issues
Caption: A decision tree to guide troubleshooting common solubility and stability issues with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 3 mg/mL).
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Dispense the stock solution into single-use aliquots in low-binding microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Procedure for Diluting this compound in Aqueous Buffer
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your target aqueous buffer (e.g., PBS, cell culture medium). For example, to achieve a 10 µM final concentration from a 10 mM stock, you might first dilute 1:10 in DMSO, then 1:100 in the aqueous buffer.
-
Ensure rapid and thorough mixing at each dilution step.
-
Use the final diluted solution immediately in your experiment.
Signaling Pathway
This compound inhibits KDM4, which plays a crucial role in epigenetic regulation. Overexpression of KDM4 in cancer can lead to the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). This can result in the activation of oncogenes and the repression of tumor suppressor genes, promoting cancer cell proliferation, survival, and genomic instability.
KDM4 Signaling Pathway in Cancer
Caption: A simplified diagram of the KDM4 signaling pathway in cancer and the inhibitory action of this compound.
References
Technical Support Center: Managing Off-Target Effects of Zavondemstat in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage potential off-target effects of Zavondemstat (also known as TACH101) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, small-molecule, pan-inhibitor of the KDM4 histone demethylase family.[1][2][3] It selectively targets KDM4 isoforms A, B, C, and D.[1][3] By inhibiting KDM4, this compound alters the epigenetic landscape of cancer cells, leading to the suppression of oncogenic pathways and inducing apoptotic cell death.[2] KDM4 enzymes function by removing methyl groups from histones, and their dysregulation has been implicated in various cancers.[1][2]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[4][5] This is a critical consideration in drug development and experimental biology as it can lead to:
-
Cellular toxicity: Unintended interactions can disrupt essential cellular pathways, causing toxicity that is unrelated to the on-target inhibition.[4][5]
-
Lack of translatability: Promising preclinical results may not translate to the clinic if the efficacy is due to off-target effects that are not relevant or are toxic in a whole organism.[4]
Q3: Are there known off-target effects for this compound?
Publicly available information on specific off-target interactions of this compound is limited. Preclinical studies suggest it has a favorable safety profile with minimal off-target activity in in vitro and in vivo studies.[6] However, as with any small molecule inhibitor, the potential for off-target effects should be systematically evaluated in your experimental system.
Q4: What are the initial signs of potential off-target effects in my experiments with this compound?
Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other KDM4 inhibitors: Using a structurally different KDM4 inhibitor that results in a different phenotype.[5]
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when KDM4 expression is knocked down or knocked out using techniques like CRISPR/Cas9 or siRNA.
-
High cytotoxicity at effective concentrations: Significant cell death occurs at concentrations required to observe the desired on-target effect.
-
Phenotypes that are inconsistent with the known biology of KDM4: Observing cellular effects that cannot be readily explained by the inhibition of the KDM4 pathway.
Troubleshooting Guides
Problem: High cytotoxicity observed at effective concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Determine the Therapeutic Index: Perform a detailed cytotoxicity assay in parallel with a functional assay for KDM4 inhibition to determine the therapeutic index (CC50/EC50).[7] 2. Test in Multiple Cell Lines: Assess cytotoxicity in a panel of cell lines to check for cell-type-specific toxicity.[7] 3. Use a Structurally Related Inactive Compound: If available, use a structurally similar but inactive analog of this compound to determine if toxicity is linked to the chemical scaffold.[4][7] |
| On-target toxicity in a specific cell line | 1. Confirm Target Expression: Verify the expression levels of KDM4 isoforms in your cell line.[4] 2. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of KDM4 to see if it reverses the cytotoxic phenotype. |
Problem: Experimental results with this compound are inconsistent with genetic knockdown of KDM4.
| Possible Cause | Troubleshooting Steps |
| Off-target effects of this compound | 1. Orthogonal Validation: Use a structurally and mechanistically different KDM4 inhibitor to see if it recapitulates the phenotype observed with this compound.[5] 2. Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the on-target phenotype.[4] 3. Target Engagement Assay: Confirm that this compound is engaging KDM4 in your cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a suitable method.[4][5] |
| Incomplete genetic knockdown | 1. Verify Knockdown Efficiency: Confirm the degree of KDM4 knockdown at the protein level using Western blotting. 2. Use Multiple shRNAs/siRNAs: Use at least two independent shRNAs or siRNAs to rule out off-target effects of the RNA interference itself. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with its target protein (KDM4) in intact cells.[4][5]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[4][5]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[4]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.[4]
-
Analysis: Analyze the amount of soluble KDM4 protein in the supernatant by Western blotting. Increased thermal stability of KDM4 in the presence of this compound indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.[4]
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.[4]
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.[4]
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Signal Detection: Stop the reaction and measure the signal (e.g., luminescence, fluorescence) to determine kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[4]
Illustrative Data Presentation:
| Kinase | IC50 (nM) for this compound |
| KDM4A | 15 |
| KDM4B | 25 |
| KDM4C | 20 |
| KDM4D | 30 |
| Kinase X | >10,000 |
| Kinase Y | 5,000 |
| Kinase Z | >10,000 |
Note: This table contains illustrative data. Researchers should generate their own data.
Protocol 3: Genetic Validation using CRISPR/Cas9 Knockout
Objective: To determine if the genetic removal of the target protein (KDM4) recapitulates the phenotype observed with this compound.[5]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene(s) for the KDM4 isoform(s) of interest into a Cas9 expression vector.[5]
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[5]
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[5]
-
Knockout Validation: Screen the clones for KDM4 knockout by Western blotting and sequencing of the target locus.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the validated knockout clones and compare the results to cells treated with this compound.
Visualizations
Caption: this compound inhibits KDM4, leading to altered gene expression and cellular effects.
Caption: A logical workflow to investigate if an observed phenotype is due to an off-target effect.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound (TACH101) / Tachyon [delta.larvol.com]
- 7. benchchem.com [benchchem.com]
improving the bioavailability of Zavondemstat for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of Zavondemstat for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as TACH101 or QC8222) is a small molecule, orally bioavailable pan-inhibitor of histone lysine (B10760008) demethylase 4 (KDM4).[1][2] KDM4 enzymes are epigenetic regulators that remove methyl groups from histones, influencing gene expression.[1] In various cancers, KDM4 is overexpressed and contributes to tumor growth and proliferation.[1] this compound inhibits KDM4, leading to anti-proliferative effects.[1]
Q2: What are the main challenges in achieving good bioavailability for this compound in in vivo studies?
A2: The primary challenge is this compound's poor aqueous solubility. It is practically insoluble in water and ethanol, which can limit its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[2] This can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in preclinical models.
Q3: What are the known physicochemical properties of this compound?
A3: Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 431.53 g/mol | [2] |
| Water Solubility | Insoluble | [2] |
| Ethanol Solubility | Insoluble | [2] |
| DMSO Solubility | ~3 mg/mL | [2] |
Q4: What formulation was used for this compound in clinical trials?
A4: In a Phase 1 clinical study, this compound was administered orally as a capsule formulation.[3] Specific details of the capsule's excipients are not publicly available.
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides potential strategies and starting points for formulating this compound to enhance its oral bioavailability for in vivo experiments.
Issue: Low or variable plasma concentrations of this compound after oral administration.
Possible Cause: Poor dissolution and absorption due to low aqueous solubility.
Solutions:
Several formulation strategies can be employed to overcome the solubility limitations of this compound. The choice of formulation will depend on the specific experimental needs, available resources, and the animal model being used.
1. Co-solvent Systems:
A common and straightforward approach for preclinical studies is the use of a co-solvent system to dissolve this compound.
-
Suggested Formulation: A mixture of DMSO, PEG300, Tween 80, and saline has been suggested for in vivo oral administration.[4][5]
-
Protocol:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween 80 and mix until a clear solution is formed.
-
Finally, add saline to the desired final volume and mix well.
-
The final solution should be clear and administered immediately after preparation.
-
-
-
Troubleshooting:
-
Precipitation upon addition of aqueous phase: If the drug precipitates when saline is added, try increasing the proportion of DMSO and/or PEG300, or decreasing the final drug concentration.
-
Toxicity: Be mindful of the potential toxicity of the solvents, especially at higher concentrations. Always include a vehicle-only control group in your experiments.
-
2. Nanosuspensions:
Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and improved bioavailability.
-
General Protocol (Antisolvent Precipitation):
-
Dissolve this compound in a suitable organic solvent (e.g., acetone (B3395972) or DMSO) to prepare the solvent phase.[6]
-
Prepare an aqueous phase (the antisolvent) containing a stabilizer, such as Poloxamer or HPMC, dissolved in water.[6]
-
Inject the solvent phase into the rapidly stirred antisolvent phase.
-
The drug will precipitate as nanoparticles.
-
The nanosuspension can then be further processed, for example, by removing the organic solvent via evaporation.
-
-
Troubleshooting:
-
Particle Aggregation: If the nanoparticles aggregate, try optimizing the type and concentration of the stabilizer. A combination of stabilizers may be more effective.[7]
-
Inconsistent Particle Size: The injection rate, stirring speed, and the ratio of solvent to antisolvent can all affect the final particle size and distribution. These parameters should be carefully controlled and optimized.[6]
-
3. Solid Dispersions:
Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.
-
General Protocol (Solvent Evaporation Method):
-
Dissolve both this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)) in a common organic solvent.
-
Evaporate the solvent under vacuum to obtain a solid mass.
-
The resulting solid dispersion can be ground into a powder and administered as a suspension or filled into capsules.
-
-
Troubleshooting:
-
Drug Recrystallization: The amorphous drug in the solid dispersion may recrystallize over time, reducing its dissolution advantage. Proper selection of the carrier and storage conditions are crucial for stability.
-
Incomplete Solvent Removal: Residual solvent can affect the physical properties and stability of the solid dispersion and may have toxic effects. Ensure complete solvent removal through appropriate drying methods.
-
4. Lipid-Based Formulations:
For lipophilic drugs like this compound, lipid-based formulations can enhance oral absorption by promoting dissolution in the lipidic environment of the gut and facilitating lymphatic uptake.
-
General Protocol (Self-Emulsifying Drug Delivery Systems - SEDDS):
-
Select an oil (e.g., medium-chain triglycerides), a surfactant (e.g., Cremophor EL or Tween 80), and a co-surfactant (e.g., Transcutol or PEG400).[8][9]
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant, and then dissolving this compound in this mixture.
-
The resulting formulation should form a fine emulsion upon gentle agitation in an aqueous medium.
-
-
Troubleshooting:
-
Poor Emulsification: If the formulation does not emulsify well, adjust the ratio of surfactant to co-surfactant and oil.
-
Drug Precipitation upon Emulsification: The drug may precipitate out of the emulsion. This can sometimes be addressed by increasing the amount of surfactant or co-surfactant, or by selecting different excipients with higher solubilizing capacity for the drug.
-
Quantitative Data Summary
The following table summarizes potential formulation strategies and their expected impact on bioavailability, based on general principles for poorly soluble drugs. Specific data for this compound is limited in publicly available literature.
| Formulation Strategy | Key Excipients | Expected Improvement in Bioavailability | Potential Challenges |
| Co-solvent System | DMSO, PEG300, Tween 80 | Moderate | Potential for solvent toxicity, drug precipitation upon dilution in vivo. |
| Nanosuspension | Stabilizers (e.g., Poloxamers, HPMC) | Significant | Physical instability (particle aggregation), requires specialized equipment.[7] |
| Solid Dispersion | Hydrophilic polymers (e.g., PVP, PEG) | Significant | Drug recrystallization during storage, potential for incomplete solvent removal. |
| Lipid-Based (SEDDS) | Oils, Surfactants, Co-surfactants | High | Complex formulation development, potential for GI side effects from surfactants.[8] |
Experimental Protocols
Detailed experimental protocols for the formulation strategies mentioned above can be extensive. Researchers should refer to specialized pharmaceutical formulation literature for in-depth procedures. The general protocols provided in the troubleshooting guide offer a starting point for laboratory-scale formulation development.
Visualizations
KDM4 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits KDM4, preventing histone demethylation and altering gene expression in cancer.
Experimental Workflow for Improving this compound Bioavailability
Caption: Workflow for developing and evaluating formulations to enhance this compound's bioavailability.
Logical Relationship of Bioavailability Enhancement Strategies
Caption: Strategies to improve this compound's bioavailability by enhancing its dissolution and absorption.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: Refining Zavondemstat Treatment Schedules in Preclinical Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the KDM4 inhibitor, Zavondemstat (also known as TACH101 or QC8222), in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective pan-inhibitor of the KDM4 (histone lysine (B10760008) demethylase 4) family of enzymes, including isoforms KDM4A, B, C, and D.[1][2] It functions as a competitive inhibitor of the co-factor alpha-ketoglutarate (B1197944) (α-KG), binding to the catalytic domain of KDM4 enzymes.[1] By inhibiting KDM4, this compound prevents the demethylation of histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2), which are critical epigenetic marks for transcriptional regulation.[1] Dysregulation of KDM4 is implicated in various cancers, where it promotes oncogenesis by leading to aberrant gene expression, genomic instability, and uncontrolled cell proliferation.[1][3]
Q2: What is the rationale for exploring different treatment schedules with this compound?
A2: The primary rationale for exploring different treatment schedules is to optimize the therapeutic window, maximizing anti-tumor efficacy while minimizing potential toxicities. This compound has a short plasma half-life of approximately 1.5 hours in humans, suggesting that drug exposure may not be sustained with infrequent dosing.[1][4][5][6][7][8][9] Therefore, both intermittent (e.g., 3 days on/4 days off, 5 days on/2 days off) and continuous daily dosing schedules have been investigated to maintain sufficient target engagement.[1][3][6][7] The goal is to sustain the inhibition of KDM4 long enough to induce anti-tumor effects, such as cell cycle arrest and apoptosis, without causing undue stress or toxicity to the animal.
Q3: What are the key pharmacodynamic (PD) biomarkers to assess this compound activity in preclinical models?
A3: The key pharmacodynamic biomarkers for this compound are related to its mechanism of action. These include:
-
Increased global levels of H3K9me3 and H3K36me3: As this compound inhibits their demethylation, an increase in these histone marks indicates target engagement. This can be measured by Western blot, ELISA, or immunohistochemistry (IHC) on tumor tissue.
-
Modulation of target gene expression: One identified target of KDM4 is the Protein Phosphatase 1 Regulatory subunit 10 (PPP1R10 or PNUTS). Treatment with this compound has been shown to repress PNUTS mRNA levels.[10] Therefore, quantifying PNUTS expression by qRT-PCR in tumor samples can serve as a PD biomarker.
Q4: Are there any known predictive biomarkers for sensitivity to this compound?
A4: Preclinical data suggests that tumors with high microsatellite instability (MSI-H) may exhibit increased sensitivity to this compound.[10] This could be a useful patient selection marker in clinical trials and for selecting appropriate preclinical models.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth between animals. | 1. Inconsistent cell number or viability in the inoculum. 2. Variation in injection technique (subcutaneous depth, leakage). 3. Differences in animal age, weight, or health status. 4. Cell line heterogeneity or high passage number. | 1. Ensure a single-cell suspension with >95% viability. Use a consistent cell count for all animals. 2. Standardize the injection procedure. Ensure all technicians are properly trained. 3. Use animals within a narrow age and weight range. Acclimatize animals before starting the experiment. 4. Use cells from a consistent low passage number. |
| Inconsistent or lack of anti-tumor response to this compound. | 1. Suboptimal dosing schedule or dose level. 2. Poor oral bioavailability due to improper formulation or administration. 3. Rapid metabolism of the compound. 4. Intrinsic or acquired resistance of the tumor model. | 1. Given the short half-life, consider more frequent dosing (e.g., twice daily) or a continuous dosing schedule. Perform a dose-response study to identify the optimal dose. 2. Ensure the formulation is a homogenous suspension and is administered correctly via oral gavage. Confirm dosing accuracy. 3. Although this compound has shown favorable oral bioavailability, mouse models can have faster metabolism. Correlate pharmacokinetic data with pharmacodynamic markers. 4. Confirm KDM4 expression in your tumor model. Consider using models with known sensitivity, such as MSI-H models if applicable. |
| Animal toxicity (weight loss, lethargy, etc.). | 1. Dose is too high. 2. Off-target effects. 3. Stress from frequent handling and oral gavage. 4. Vehicle toxicity. | 1. Reduce the dose or switch to an intermittent dosing schedule. 2. While preclinical studies suggest a good safety profile, monitor for any unexpected toxicities. 3. Ensure proper handling techniques and consider habituating animals to the procedure. 4. Run a vehicle-only control group to assess any vehicle-related toxicity. |
| Difficulty in preparing a stable formulation for oral gavage. | 1. This compound is poorly soluble in aqueous solutions. 2. The suspension is not homogenous, leading to inaccurate dosing. | 1. Use a well-established vehicle for suspending hydrophobic compounds, such as 0.5% methylcellulose (B11928114) or a formulation with DMSO, PEG300, and Tween 80. 2. Prepare the formulation fresh daily. Vortex or sonicate the suspension immediately before each administration to ensure homogeneity. |
Data Presentation
Table 1: Illustrative Preclinical Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment Schedule | Dose (mg/kg) | Tumor Growth Inhibition (%) | Observations |
| Colorectal Cancer (MSI-H) | Daily | 50 | 85 | Significant tumor regression observed. |
| Colorectal Cancer (MSS) | Daily | 50 | 60 | Moderate tumor growth inhibition. |
| Esophageal Cancer | 5 days on / 2 days off | 75 | 70 | Well-tolerated with significant efficacy. |
| Breast Cancer (TNBC) | Daily | 50 | 75 | Strong anti-proliferative effect. |
| Pancreatic Cancer | Twice Daily | 30 | 80 | Increased efficacy with more frequent dosing. |
Note: This table presents illustrative data based on qualitative descriptions of this compound's preclinical efficacy. Actual results will vary depending on the specific model and experimental conditions.
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase 1 Data)
| Parameter | Value |
| Time to Peak Concentration (Tmax) | 1 - 4 hours |
| Half-life (t1/2) | ~1.5 hours |
| Accumulation | Minimal |
This data from human studies provides a rationale for exploring different dosing frequencies in preclinical models.[1][4][5][6][7][8][9]
Experimental Protocols
Protocol 1: Oral Gavage Formulation and Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
Appropriate gauge oral gavage needles
Procedure:
-
Vehicle Preparation: Prepare a fresh vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.
-
This compound Suspension:
-
Weigh the required amount of this compound powder.
-
First, dissolve the this compound in DMSO.
-
Add PEG300 and vortex thoroughly.
-
Add Tween 80 and vortex again until the solution is clear.
-
Finally, add the sterile saline and vortex to form a homogenous suspension.
-
If a fine suspension is not achieved, sonicate the mixture for 5-10 minutes.
-
-
Administration:
-
Administer the this compound suspension to mice via oral gavage at the desired dose and volume (typically 5-10 mL/kg).
-
Vortex the suspension immediately before each administration to ensure homogeneity.
-
Properly restrain the mouse to ensure the gavage needle is inserted into the esophagus and not the trachea.
-
Administer the formulation slowly and steadily.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Western Blot for Histone Methylation Marks (H3K9me3 and H3K36me3)
Materials:
-
Tumor tissue samples
-
Histone extraction buffer
-
Primary antibodies (anti-H3K9me3, anti-H3K36me3, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and buffers
-
Western blot transfer system and membranes
-
Chemiluminescent substrate
Procedure:
-
Histone Extraction from Tumor Tissue:
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in a Dounce homogenizer with histone extraction buffer.
-
Isolate nuclei by centrifugation.
-
Perform acid extraction of histones from the nuclear pellet using 0.2 M sulfuric acid or 0.4 N hydrochloric acid.
-
Precipitate the histones with trichloroacetic acid (TCA) or acetone (B3395972).
-
Wash the histone pellet with acetone and air dry.
-
Resuspend the histone pellet in a suitable buffer and determine the protein concentration.
-
-
Western Blotting:
-
Separate the histone extracts on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9me3, H3K36me3, and Total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Quantify the band intensities and normalize the levels of H3K9me3 and H3K36me3 to the total Histone H3 levels.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on KDM4 enzymes.
Caption: General experimental workflow for preclinical studies.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted detection and quantitation of histone modifications from 1,000 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted detection and quantitation of histone modifications from 1,000 cells | PLOS One [journals.plos.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. asco.org [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
addressing inconsistencies in Zavondemstat experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies and troubleshooting experimental challenges encountered while working with Zavondemstat (also known as TACH101), a first-in-class, oral pan-inhibitor of KDM4 histone demethylase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the KDM4 (histone lysine (B10760008) demethylase 4) family of enzymes, including isoforms KDM4A, B, C, and D.[1][2] It functions by competing with the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), for binding to the catalytic domain of the enzyme.[1] By inhibiting KDM4, this compound prevents the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), leading to alterations in gene expression and the suppression of tumorigenic pathways.[3]
Q2: What are the expected downstream effects of KDM4 inhibition by this compound?
A2: Inhibition of KDM4 by this compound is expected to increase the levels of H3K9 and H3K36 methylation. This epigenetic modification can lead to the transcriptional repression of oncogenes and the activation of tumor suppressor genes.[4] For instance, KDM4A inhibition can suppress the expression of AP1 transcription factors like JUN and FOSL1, which are involved in cell proliferation and metastasis.[5] Furthermore, KDM4B has been linked to the regulation of the androgen receptor (AR), suggesting that its inhibition could impact AR signaling in cancers like prostate cancer.
Q3: My cell viability assay results with this compound are inconsistent. What are the potential causes?
A3: Inconsistencies in cell viability assays can arise from several factors. Refer to the "Troubleshooting Guide: Inconsistent Cell Viability Assay Results" below for a detailed breakdown of potential issues and solutions. Common culprits include compound stability, cell line variability, inappropriate assay timing, and off-target effects at high concentrations.
Q4: How can I confirm that the observed cellular effects are due to on-target KDM4 inhibition?
A4: To confirm on-target activity, it is crucial to perform experiments that directly measure the inhibition of KDM4 and its downstream consequences. This can include a Western blot to assess the global levels of H3K9me3 and H3K36me3, which should increase upon this compound treatment. Additionally, a Chromatin Immunoprecipitation (ChIP) assay can be used to examine the enrichment of these histone marks at the promoter regions of specific target genes.
Q5: Are there known off-target effects of this compound?
A5: Preclinical data for this compound (TACH101) have shown a favorable pharmacological profile with no significant off-target activity.[6] However, as with any small molecule inhibitor, off-target effects can occur, especially at high concentrations.[7] If you suspect off-target effects, it is recommended to perform dose-response experiments and use structurally different KDM4 inhibitors to see if they produce a similar phenotype.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
This guide addresses common issues that can lead to variability in cell viability assays (e.g., MTT, MTS, CellTiter-Glo®) when testing this compound.
| Potential Issue | Possible Cause | Recommended Solution |
| Variable IC50 values across experiments | Compound Instability: this compound may degrade in aqueous media over long incubation periods.[8] | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Minimize freeze-thaw cycles of the stock solution.[9] Test the stability of this compound in your specific cell culture medium over the time course of the experiment. |
| Cell Density and Growth Phase: The number of cells plated and their metabolic state at the time of treatment can significantly impact results.[10] | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Perform a time-course experiment to determine the optimal incubation time. | |
| Assay Interference: Components in the media (e.g., phenol (B47542) red) or the compound itself can interfere with the assay readout. | Use phenol red-free media if using colorimetric assays. Run appropriate controls, including media alone, cells alone, and compound in media without cells, to check for interference. | |
| High background signal | Contamination: Bacterial or yeast contamination can lead to high metabolic activity, skewing results. | Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Precipitation of Compound: At higher concentrations, this compound may precipitate out of solution, leading to inconsistent effective concentrations. | Visually inspect the wells for any signs of precipitation. Determine the solubility of this compound in your cell culture medium. | |
| Discrepancy between expected and observed results | Cell Line Specificity: The effect of KDM4 inhibition can vary significantly between different cell lines due to their unique genetic and epigenetic landscapes. | Test this compound across a panel of cell lines with known KDM4 expression levels or dependency. |
| Off-Target Effects: At high concentrations, the observed cytotoxicity may be due to off-target effects rather than KDM4 inhibition.[7] | Perform dose-response curves and use the lowest effective concentration. Compare the phenotype with that of other structurally distinct KDM4 inhibitors. |
Guide 2: Unexpected Western Blot Results for Histone Marks
This guide provides troubleshooting for Western blot analysis of H3K9me3 and H3K36me3 following this compound treatment.
| Potential Issue | Possible Cause | Recommended Solution |
| No change or decrease in H3K9me3/H3K36me3 levels | Insufficient Treatment Time or Concentration: The incubation time or concentration of this compound may not be sufficient to induce a detectable change in global histone methylation. | Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in histone marks. |
| Poor Antibody Quality: The primary antibodies used may have low affinity or specificity for the target histone modification. | Use ChIP-grade antibodies that have been validated for Western blotting. Run positive and negative controls to ensure antibody performance. | |
| Inefficient Histone Extraction: The protocol used for histone extraction may be inefficient, leading to low yields or degradation. | Use a validated histone extraction protocol, such as acid extraction, and ensure all steps are performed correctly.[11] | |
| High background or non-specific bands | Antibody Cross-reactivity: The primary or secondary antibodies may be cross-reacting with other proteins. | Optimize antibody dilutions and blocking conditions. Use a high-quality blocking agent like 5% BSA or non-fat dry milk in TBST.[11] |
| Incomplete Transfer: Histones are small proteins and may pass through a standard 0.45 µm PVDF membrane. | Use a 0.2 µm PVDF membrane for better retention of low molecular weight proteins like histones.[11] | |
| Inconsistent loading between lanes | Inaccurate Protein Quantification: The method used to quantify histone extracts may be inaccurate. | Use a protein quantification assay compatible with your histone extraction buffer. |
| Uneven Loading: Pipetting errors can lead to unequal loading of samples. | Use a total histone H3 antibody as a loading control to normalize the signal of the histone modification-specific antibodies.[11] |
Data Presentation
Table 1: Preclinical Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| Colorectal Cancer Cell Line Panel | Colorectal Cancer | Data not publicly available |
| Esophageal Cancer Cell Line Panel | Esophageal Cancer | Data not publicly available |
| Gastric Cancer Cell Line Panel | Gastric Cancer | Data not publicly available |
| Breast Cancer Cell Line Panel | Breast Cancer | Data not publicly available |
| Pancreatic Cancer Cell Line Panel | Pancreatic Cancer | Data not publicly available |
| Hematological Malignancy Cell Line Panel | Hematological Malignancies | Data not publicly available |
| Note: While preclinical studies have demonstrated robust anti-proliferative effects across numerous cell-line-derived models, specific IC50 values are not detailed in the provided search results.[1][5][12] |
Table 2: Phase 1 Clinical Trial (NCT05076552) Efficacy and Safety Summary
| Parameter | Value |
| Efficacy | |
| Number of Response-Evaluable Patients | 23 |
| Stable Disease (SD) Rate | 44% (10 patients)[4][5][7][13] |
| SD ≥ 6 months | 9% (2 patients)[4][5][7][13] |
| Safety | |
| Total Enrolled Patients | 30 |
| Most Common Treatment-Related Adverse Events (TRAEs) | Diarrhea (12%), Fatigue (7%), Decreased Appetite (7%), Nausea (7%), Hyponatremia (7%)[4][5][7][13] |
| Grade of TRAEs | All Grade 1 or 2[4][5][7][13] |
| Serious TRAEs or Dose-Limiting Toxicities (DLTs) | None reported[4][5][7][13] |
Experimental Protocols
Protocol 1: KDM4 Enzymatic Assay (General Protocol)
This protocol provides a general framework for an in vitro assay to measure the enzymatic activity of KDM4 and the inhibitory effect of this compound.
Materials:
-
Recombinant KDM4 enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Cofactors: Fe(II), α-ketoglutarate (2-OG), Ascorbate
-
Detection reagents (e.g., HTRF or AlphaLISA kits)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant KDM4 enzyme, and the this compound dilution (or DMSO for control).
-
Initiate the reaction by adding the histone peptide substrate and cofactors.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagents (e.g., europium cryptate-labeled antibody and streptavidin-XL665 for HTRF).[13]
-
Incubate as recommended by the manufacturer.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition and determine the IC50 value for this compound.
Protocol 2: Western Blot for Histone Modifications
This protocol outlines the steps for analyzing changes in H3K9me3 and H3K36me3 levels in cells treated with this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
Histone extraction buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane (0.2 µm)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3, anti-H3K36me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis and Histone Extraction:
-
Harvest cells and perform histone extraction using an acid extraction protocol.[11]
-
Quantify the protein concentration of the histone extracts.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extract (10-20 µg) onto a 15% SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a 0.2 µm PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the modification-specific histone bands to the total histone H3 band.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Downstream signaling of KDM4 inhibition.
References
- 1. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. This compound (TACH101) / Tachyon [delta.larvol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
- 12. ascopubs.org [ascopubs.org]
- 13. reactionbiology.com [reactionbiology.com]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing and minimizing potential toxicities associated with Zavondemstat (KRT-232) in animal models. The following information, presented in a question-and-answer format, addresses common challenges and offers practical strategies to ensure the successful execution of your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a first-in-class, orally bioavailable, small-molecule inhibitor of histone lysine (B10760008) demethylase 4 (KDM4). It acts as a pan-inhibitor of KDM4 isoforms (A-D) by competing with the cofactor alpha-ketoglutarate.[1] By inhibiting KDM4, this compound can alter gene expression, leading to anti-proliferative effects and tumor growth inhibition, as demonstrated in various preclinical models.[2][3]
Q2: What are the reported toxicities of this compound in preclinical and clinical studies?
A2: Preclinical studies in rats and dogs have indicated that this compound has "manageable toxicities".[1] In a Phase 1 human clinical trial, this compound was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were mild to moderate (Grade 1 or 2) and included diarrhea, fatigue, decreased appetite, nausea, and hyponatremia.[1][3][4] No serious adverse events or dose-limiting toxicities were observed at the doses tested in the clinical study.[1][4] Researchers conducting animal studies should be observant for similar clinical signs.
Q3: What are general strategies to mitigate toxicity in animal studies?
A3: Proactive management is key to minimizing adverse effects. General strategies include careful dose selection, the use of supportive care, and appropriate formulation. Dose-escalation studies can help determine the maximum tolerated dose (MTD) in your specific animal model.[5][6] Supportive care can involve providing nutritional supplements and ensuring adequate hydration.[5] Additionally, optimizing the drug formulation can sometimes reduce peak plasma concentrations (Cmax) and associated toxicities.[7]
Troubleshooting Guide: Managing Specific Adverse Events
This section provides troubleshooting for potential clinical observations in animal models based on human clinical data and general principles of small molecule inhibitor administration.
| Observed Issue | Potential Cause | Recommended Action |
| Weight Loss / Decreased Appetite | Drug-related anorexia or general malaise. | - Monitor food and water intake daily.- Provide highly palatable, energy-dense food supplements.- Consider dose reduction or intermittent dosing schedules.- Ensure the vehicle formulation is not contributing to aversion. |
| Diarrhea / Dehydration | Gastrointestinal tract irritation or off-target effects. | - Monitor for signs of dehydration (e.g., skin tenting, decreased urine output).- Ensure free access to water and consider providing hydration support (e.g., subcutaneous fluids), as advised by a veterinarian.- A dose reduction may be necessary if diarrhea is severe or persistent. |
| Lethargy / Fatigue | General systemic effect of the compound or related to decreased food intake. | - Closely monitor animal activity levels.- Ensure easy access to food and water to minimize exertion.- Evaluate for other signs of distress.- Consider a lower dose or a different dosing schedule. |
| Skin Lesions / Dermatological Issues | Potential on-target or off-target effects on skin cells. While not prominently reported for this compound, it is a known class effect for some kinase inhibitors.[5] | - Perform regular visual inspection of the skin.- Document any changes in skin condition (e.g., redness, scaling).- Consult with a veterinarian for potential topical treatments.- If severe, consider dose modification. |
Experimental Protocols & Methodologies
General Protocol for Oral Administration of this compound in Rodent Models:
This is a generalized protocol and should be adapted based on specific experimental needs and institutional guidelines.
-
Formulation Preparation:
-
This compound is typically formulated for oral gavage. A common vehicle can consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O.[8]
-
To prepare, first dissolve the required amount of this compound in DMSO to create a stock solution.
-
Sequentially add PEG300, Tween 80, and the aqueous component, ensuring the solution is clear and homogenous after each addition.
-
The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the animals, with a typical dosing volume of 100 µL for a 20g mouse.[8]
-
-
Animal Dosing and Monitoring:
-
Administer the prepared formulation orally via gavage.
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity levels, and fecal consistency.
-
Body weight should be recorded at least twice weekly.
-
-
Dose-Finding/MTD Study Design:
-
To determine the optimal dose, a dose-escalation study is recommended.
-
Start with a conservative dose and escalate in subsequent cohorts of animals.
-
Define dose-limiting toxicities (DLTs) prior to the study (e.g., >20% body weight loss, severe lethargy).
-
The maximum tolerated dose (MTD) is typically defined as the highest dose that does not produce unacceptable toxicity.
-
Visualizing Experimental Workflows and Pathways
Diagram 1: General Workflow for a Dose-Escalation Study
References
- 1. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound (TACH 101) | KDM4 Inhibitors | Anti-tumor | TargetMo [targetmol.com]
Technical Support Center: Optimizing Cell-Based Assays for Zavondemstat Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell-based assays to screen and characterize the activity of Zavondemstat (also known as TACH101), a pan-inhibitor of KDM4 histone demethylases.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule, pan-inhibitor of the KDM4 family of histone lysine (B10760008) demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2] By inhibiting these enzymes, this compound prevents the removal of methyl groups from histones, leading to alterations in gene expression that can induce cell cycle arrest, apoptosis, and reduce the population of tumor-initiating cells.[2][3]
Q2: Which cell-based assays are recommended for screening this compound's activity?
A2: The most relevant cell-based assays for screening this compound include:
-
Cell Viability/Proliferation Assays: To determine the anti-proliferative effects of this compound across different cancer cell lines.
-
Apoptosis Assays: To quantify the induction of programmed cell death.
-
Cell Cycle Analysis: To investigate the effects of this compound on cell cycle progression.
Q3: What are the expected outcomes of this compound treatment in cancer cell lines?
A3: Preclinical data suggests that this compound exhibits potent anti-proliferative activity in a broad range of cancer cell lines.[2][3] Treatment with this compound is expected to induce apoptosis and cause cell cycle arrest, particularly in the S-phase.[3][4][5]
Q4: How does inhibition of KDM4 by this compound lead to anti-cancer effects?
A4: KDM4 enzymes are epigenetic regulators that play a crucial role in gene transcription, cell cycle progression, and DNA repair.[6] Overexpression of KDM4 is associated with several cancers and promotes tumorigenesis by leading to replicative immortality and evasion of apoptosis.[1] By inhibiting KDM4, this compound helps to restore normal epigenetic regulation, leading to the activation of tumor suppressor pathways, such as those involving p53 and the retinoblastoma protein (Rb), which can in turn halt cell proliferation and induce cell death.
Data Presentation
This compound Anti-Proliferative Activity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MM.1s | Human multiple myeloma | 0.0090 |
| HL-60 | Human acute myeloid leukemia | 0.0130 |
| HT-29 | Human colorectal adenocarcinoma | 0.0235 |
| MCF-7 | Human breast carcinoma | 0.0370 |
Data summarized from a study on the anti-proliferative activity of TACH101 (this compound) after 168 hours of treatment.[2]
This compound-Induced Apoptosis (EC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| KYSE-150 | Human esophageal squamous cell carcinoma | 0.033 |
| HT-29 | Human colorectal adenocarcinoma | 0.092 |
| MDA-MB-231 | Human triple-negative breast cancer | 0.132 |
EC50 values were determined after 72 hours of treatment with TACH101 (this compound) using a caspase-3/7 activity assay.[2]
Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | Duration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Fold Increase in S-Phase (vs. Control) |
| Control (DMSO) | 24 hours | - | - | - | 1.0 |
| This compound (0.01 µM) | 24 hours | - | - | - | 1.7 |
| This compound (0.1 µM) | 24 hours | - | - | - | 2.1 |
| Control (DMSO) | 48 hours | - | - | - | 1.0 |
| This compound (0.01 µM) | 48 hours | - | - | - | 2.1 |
| This compound (0.1 µM) | 48 hours | - | - | - | 3.2 |
This table illustrates the dose-dependent increase in the proportion of cells in the S-phase after treatment with TACH101 (this compound).[4][5] (Note: Specific percentages for G1 and G2/M phases were not provided in the source material).
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Cell Viability Assay Workflow
Apoptosis Assay Workflow
Troubleshooting Guides
Cell Viability Assays (e.g., Resazurin)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects due to evaporation- Pipetting errors | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Do not use the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low signal-to-background ratio | - Too few cells seeded- Insufficient incubation time with this compound or resazurin- Cell line is resistant to this compound | - Optimize cell seeding density for exponential growth throughout the assay.- Increase incubation time with the compound or the detection reagent.- Confirm the expression of KDM4 in your cell line. |
| Unexpectedly high cell viability at high this compound concentrations | - Compound precipitation at high concentrations- Short incubation time | - Check the solubility of this compound in your culture medium.- Increase the duration of drug exposure. |
Apoptosis Assays (e.g., Annexin V/PI Flow Cytometry)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of necrotic cells (Annexin V+/PI+) in control | - Harsh cell handling (e.g., over-trypsinization, vigorous vortexing)- Unhealthy starting cell population | - Use a gentle cell detachment method and minimize mechanical stress.- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Weak or no apoptosis signal in treated samples | - Insufficient concentration or duration of this compound treatment- Assay performed at a suboptimal time point (too early or too late)- Loss of apoptotic cells during washing steps | - Perform a dose-response and time-course experiment to determine optimal conditions.- Collect both adherent and floating cells (supernatant) after treatment. |
| High background staining (Annexin V positive in negative control) | - Cells were cultured for too long or are over-confluent- Reagents not properly stored | - Use cells at an appropriate confluency.- Ensure Annexin V and binding buffer are stored correctly and that the buffer contains sufficient calcium. |
Cell Cycle Analysis (e.g., Propidium Iodide Staining)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad G1 and G2/M peaks in the histogram | - Inconsistent staining- Cell doublets or clumps | - Ensure proper fixation and permeabilization.- Gently resuspend the cell pellet to avoid clumping.- Use doublet discrimination on the flow cytometer. |
| High background or debris in the histogram | - Cell lysis during preparation- RNA contamination | - Handle cells gently to prevent lysis.- Ensure RNase treatment is included and effective. |
| No clear cell cycle arrest observed | - Suboptimal this compound concentration or incubation time- Cell line may be resistant or have a different response | - Perform a time-course and dose-response experiment.- Confirm the expected cell cycle effects in a sensitive cell line first. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in DPBS) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Culture cells to ~70% confluency and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both the floating cells from the supernatant and the adherent cells by gentle trypsinization.
-
Washing: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately. Live cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic/necrotic cells will be Annexin V+ and PI+.
Protocol 3: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest approximately 1-2 x 10^6 cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix for at least 2 hours at 4°C.
-
Rehydration: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for PI fluorescence. Use doublet discrimination to exclude cell aggregates.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. researchgate.net [researchgate.net]
- 2. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected Zavondemstat-induced cellular responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cellular responses during experiments with Zavondemstat (also known as TACH101).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, orally bioavailable small molecule that acts as a pan-inhibitor of the KDM4 histone demethylase family (KDM4A-D)[1][2]. It functions by competing with the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), for binding to the catalytic domain of the KDM4 isoforms[3]. By inhibiting KDM4, this compound is expected to lead to an increase in histone methylation, particularly on H3K9me3/me2 and H3K36me3/me2, which are involved in transcriptional repression and activation, respectively[4]. This modulation of the epigenetic landscape is intended to suppress oncogenic pathways[3].
Q2: What are the expected cellular responses to this compound treatment?
A2: Based on its mechanism of action, this compound is anticipated to induce anti-proliferative effects in cancer cells. Preclinical studies have demonstrated its ability to inhibit tumor growth in various cell-line-derived and patient-derived xenograft models[4][5]. Therefore, researchers should expect to observe a dose-dependent decrease in cell viability and proliferation.
Q3: What are the known off-target effects or unexpected responses observed with this compound?
A3: While this compound is designed to be a pan-inhibitor of KDM4 isoforms, the structural similarity within the KDM4 family and with other 2-oxoglutarate-dependent dioxygenases presents a potential for off-target effects[6][7]. Unexpected cellular responses could arise from the inhibition of other histone demethylases or related enzymes. Researchers should be aware of the possibility of paradoxical increases in the expression of certain genes or the activation of compensatory signaling pathways. Clinical trial data has shown side effects in patients such as diarrhea, fatigue, decreased appetite, nausea, and hyponatremia, though these are systemic effects and may not directly translate to in vitro observations[8].
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is typically supplied as a powder. For in vitro use, it is often dissolved in DMSO to create a stock solution[2]. It is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles[9]. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiments is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Viability
My cell viability assay (e.g., MTT) shows inconsistent or no reduction in cell viability after this compound treatment.
This is a common issue when working with small molecule inhibitors. The lack of an expected biological effect can stem from several factors related to the compound, the cells, or the assay itself.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent cell viability results.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term)[9]. Prepare fresh dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Dosage | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 10 nM to 100 µM) to determine the IC50 for your specific cell line. |
| Suboptimal Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing a significant effect on cell viability. |
| High Cell Passage Number | Use cells with a low passage number. Continuous passaging can lead to genetic drift and altered drug sensitivity. |
| Cell Line Resistance | Confirm that your cell line has a rationale for being sensitive to KDM4 inhibition (e.g., KDM4 overexpression). Consider testing other cell lines to determine if the issue is cell-line specific. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents in MTT assays)[10]. Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions. Consider using an alternative viability assay that relies on a different principle (e.g., CellTiter-Glo®, which measures ATP levels). |
Issue 2: Unexpected Increase in a Pro-Survival Protein
After this compound treatment, I observe an unexpected increase in the expression of a pro-survival protein (e.g., p-AKT) via Western blot.
This could indicate the activation of a compensatory signaling pathway in response to KDM4 inhibition.
Signaling Pathway Hypothesis
Caption: Hypothesized compensatory signaling pathway activation.
Troubleshooting and Validation Steps
| Step | Experimental Approach | Expected Outcome if Hypothesis is Correct |
| 1. Confirm the Observation | Repeat the Western blot with multiple biological replicates and a loading control (e.g., β-actin, GAPDH). | The increase in the pro-survival protein is reproducible. |
| 2. Investigate Transcriptional Changes | Perform RT-qPCR on the gene encoding the pro-survival protein and upstream regulators. | An increase in the mRNA levels of the pro-survival protein or its activators. |
| 3. Test for Pathway Dependence | Co-treat cells with this compound and an inhibitor of the suspected compensatory pathway (e.g., a PI3K inhibitor for the AKT pathway). | The unexpected increase in the pro-survival protein is abrogated, and there may be a synergistic decrease in cell viability. |
| 4. Assess Global Changes in Gene Expression | Consider a broader transcriptomic analysis (e.g., RNA-seq) to identify other pathways that are unexpectedly regulated by this compound treatment. | Identification of a signature of compensatory pathway activation. |
Issue 3: Discrepancy Between Cell Viability and Target Engagement Data
My Western blot shows a clear increase in histone methylation (target engagement), but there is minimal effect on cell viability.
This suggests that while this compound is hitting its target, the inhibition of KDM4 alone may not be sufficient to induce cell death in your specific cellular context.
Logical Relationship Diagram
Caption: Troubleshooting logic for target engagement without cell death.
Further Experimental Suggestions
| Potential Reason | Suggested Experiment |
| Redundant Survival Pathways | Perform a screen with a library of small molecule inhibitors to identify pathways that, when co-inhibited with this compound, lead to synergistic cell death. |
| Cytostatic, Not Cytotoxic Effect | Conduct a cell cycle analysis (e.g., by flow cytometry with propidium (B1200493) iodide staining) to determine if this compound is causing cell cycle arrest rather than apoptosis. |
| Insufficient Duration for Apoptosis | Perform an apoptosis assay (e.g., Annexin V staining, caspase-3/7 activity assay) at later time points (e.g., 72, 96 hours). |
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals[11].
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot for Histone Methylation
Objective: To determine if this compound treatment increases global histone methylation.
Materials:
-
Cells treated with this compound
-
Histone extraction buffer
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me3, anti-H3K36me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and extract histones according to a standard protocol.
-
Quantify protein concentration using a suitable assay (e.g., BCA assay).
-
Separate 10-20 µg of histone extracts on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K9me3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
RT-qPCR for Gene Expression Analysis
Objective: To quantify changes in the mRNA levels of specific genes in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific forward and reverse primers
-
Real-time PCR instrument
Procedure:
-
Harvest cells and extract total RNA using your chosen method.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit[12].
-
Set up the qPCR reaction by mixing the cDNA template, SYBR Green Master Mix, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C)[12].
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB)[12].
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
comparing Zavondemstat to other KDM4 inhibitors
An Objective Comparison of Zavondemstat and Other KDM4 Inhibitors for Researchers and Drug Development Professionals
The histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes has emerged as a promising therapeutic target in oncology due to its critical role in regulating gene transcription, DNA repair, and metabolism.[1][2] Dysregulation of KDM4 activity is linked to numerous cancers, driving tumorigenesis through mechanisms such as promoting genomic instability, enabling metastasis, and fostering uncontrolled cell proliferation.[3][4][5] This has spurred the development of small molecule inhibitors aimed at modulating the activity of these epigenetic regulators.
This compound (also known as TACH101) is a first-in-class, orally available, potent, and selective small-molecule pan-inhibitor of the KDM4 protein family, including isoforms KDM4A, B, C, and D.[3][6] It is currently the only KDM4 inhibitor that has advanced into clinical trials, making it a key benchmark for evaluating other compounds in this class.[1][6] This guide provides a comparative overview of this compound against other preclinical KDM4 inhibitors, supported by available experimental data, to aid researchers and drug development professionals in this field.
KDM4 Signaling and Therapeutic Rationale
The KDM4 family (KDM4A-D) are 2-oxoglutarate (2-OG) dependent dioxygenases that primarily remove methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2).[1][7] The removal of the repressive H3K9me3 mark leads to a more open chromatin state, permitting the transcription of genes involved in oncogenic pathways.[8] Overexpression of KDM4 has been observed in various cancers, including colorectal, breast, prostate, and lung cancer, and is often associated with more aggressive disease and poorer clinical outcomes.[8][9] By inhibiting KDM4, compounds like this compound aim to reprogram the epigenetic landscape of cancer cells, suppressing tumor-driving genes and inducing cell death.[4][10]
This compound (TACH101): A Clinical-Stage Pan-KDM4 Inhibitor
This compound is the most clinically advanced KDM4 inhibitor. Preclinical studies have demonstrated its robust anti-proliferative effects across a wide range of cancer cell lines and patient-derived organoid models.[3] In vivo, this compound led to significant tumor growth inhibition and even regression in multiple xenograft models and was shown to reduce the population of tumor-initiating cells.[3][10]
A first-in-human, Phase 1 dose-escalation study (NCT05076552) evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with heavily pre-treated advanced or metastatic solid tumors.[4][11][12]
Table 1: Summary of this compound Phase 1 Clinical Trial Data
| Parameter | Finding | Citation |
| Drug | This compound (TACH101) | [11][12] |
| Mechanism | Pan-inhibitor of KDM4 histone demethylases (isoforms A-D) | [3][4] |
| Population | 30 patients with heavily pre-treated advanced/metastatic solid tumors | [11] |
| Dosing | Oral, weekly schedule in 28-day cycles | [11][13] |
| Safety | Well-tolerated; most common treatment-related adverse events (TRAEs) were Grade 1 or 2 (diarrhea, fatigue, decreased appetite, nausea). No serious TRAEs or dose-limiting toxicities were reported. | [10][11][12] |
| Max Tolerated Dose | Not reached at the maximum dose tested | [11][12] |
| Pharmacokinetics | Dose-proportional exposure; short half-life of ~1.5 hours; no to minimal drug accumulation. | [4][11][12] |
| Efficacy | 44% (10 of 23 evaluable patients) achieved stable disease (SD). 9% (2 patients) had SD for ≥ 6 months. A third patient had SD for 6+ months under compassionate use. | [4][11][12] |
Comparison with Preclinical KDM4 Inhibitors
While this compound is the only KDM4 inhibitor in the clinic, several other compounds are in preclinical development. These inhibitors vary in their chemical scaffolds, selectivity for KDM4 isoforms, and mechanisms of action. Most early inhibitors were 2-OG analogs, which often suffered from a lack of selectivity and poor cell permeability.[1] More recent efforts have focused on developing non-metal-chelating and isoform-specific inhibitors.
Table 2: Comparative Performance of this compound and Other KDM4 Inhibitors
| Inhibitor | Target(s) | IC50 / Ki | Cellular Activity / In Vivo Efficacy | Class / MoA | Citation |
| This compound (TACH101) | Pan-KDM4 (A-D) | Data not publicly available | Potent anti-proliferative activity in cell lines and organoids; tumor growth inhibition in xenograft models. | Small Molecule | [3] |
| JIB-04 | KDM4A/B/E, other JmjC KDMs | KDM4A (IC50 = 230 nM) | Anticancer activity in vitro and in vivo (breast cancer models). | Pan-JmjC inhibitor, metal chelator | [7][14] |
| ML324 | KDM4B/E | KDM4B (IC50 = 360 nM) | Suppressed prostate cancer proliferation in vitro and in vivo. | Small Molecule | [15] |
| QC6352 | Pan-KDM4 (A-D) | IC50 = 35-104 nM | Potently suppresses proliferation, sphere formation, and in vivo tumor growth of breast cancer. | Structure-based design | [7] |
| Compound 28 | KDM4D selective | KDM4D (IC50 = 23 nM) | Anti-proliferation and anti-migration in various CRC cell lines. | Non-2-OG competitive | [1] |
| Compound 12 | Dual KDM4/5 | KDM4B (IC50 = 31 nM) | Increased H3K9me3 and H3K4me3 marks in HeLa cells. | Pyrido[3,4-d]pyrimidin-4(3H)-one | [1] |
| Ciclopirox | Pan-histone demethylase | Data not specified for KDM4 | Inhibits multiple histone demethylases, including KDM4B. | Antifungal drug, metal chelator | [15][16] |
| IOX1 | Broad-spectrum JmjC | KDM4A/C/D (IC50s in low µM range) | Broadly inhibits 2-OG-dependent oxygenases. | 8-hydroxyquinoline derivative | [7] |
Experimental Methodologies
The evaluation of KDM4 inhibitors typically follows a standardized workflow from initial screening to in vivo validation.
Key Experimental Protocols:
-
Biochemical Inhibition Assays:
-
Methodology: The inhibitory activity of compounds against purified recombinant KDM4 enzymes is often measured using methods like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) or formaldehyde (B43269) dehydrogenase (FDH)-coupled assays.[1]
-
Principle: These assays quantify the demethylation of a biotinylated histone H3 peptide substrate. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is determined.
-
Selectivity Profiling: To assess selectivity, the inhibitor is tested against a panel of other histone demethylases (e.g., KDM5, KDM6 families) and other 2-OG dependent dioxygenases.[1]
-
-
Cellular Target Engagement and Proliferation Assays:
-
Methodology: Cancer cell lines with known KDM4 overexpression are treated with the inhibitor. Target engagement is confirmed by Western blot or immunofluorescence to detect changes in global histone methylation marks (e.g., an increase in H3K9me3).[1]
-
Proliferation Measurement: The effect on cell viability and proliferation is measured using assays like CellTiter-Glo or by direct cell counting over several days. The GI50 (concentration for 50% growth inhibition) is calculated.[1]
-
-
In Vivo Efficacy Studies (Xenograft Models):
-
Methodology: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and inhibitor treatment groups. The inhibitor (e.g., this compound) is administered orally according to a defined schedule.[3][10]
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be analyzed for pharmacodynamic markers (e.g., histone methylation changes).[3][17]
-
Logical Framework of KDM4 Inhibition in Cancer Therapy
The therapeutic strategy underpinning the use of KDM4 inhibitors is based on a direct causal chain from target engagement to clinical outcome.
Conclusion and Future Outlook
This compound represents a significant advancement in the field of epigenetic therapy, being the first KDM4 inhibitor to demonstrate a favorable safety profile and preliminary signals of clinical benefit in patients with advanced cancers.[11] The comparative data shows a landscape of diverse preclinical inhibitors, with some exhibiting high potency and isoform selectivity (e.g., Compound 28 for KDM4D).[1] However, many of these earlier-stage compounds face challenges related to selectivity, cell permeability, and off-target effects.[1][15]
For researchers, the development of this compound provides a crucial clinical proof-of-concept for KDM4 as a druggable target. Future research will likely focus on developing next-generation inhibitors with improved isoform selectivity to potentially fine-tune therapeutic effects and minimize toxicity. Furthermore, exploring combination therapies, where KDM4 inhibitors are paired with other anti-cancer agents, may unlock synergistic effects and overcome resistance mechanisms. The continued evaluation of this compound and the progression of other novel KDM4 inhibitors will be critical in defining the role of this therapeutic class in oncology.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances with KDM4 Inhibitors and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tachyontx.com [tachyontx.com]
- 7. mdpi.com [mdpi.com]
- 8. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 17. The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence [mdpi.com]
Zavondemstat Demonstrates Potent Anti-Tumor Efficacy in Preclinical Xenograft Models
For Immediate Release
[City, State] – [Date] – New preclinical data on Zavondemstat (TACH101), a first-in-class pan-inhibitor of histone lysine (B10760008) demethylase 4 (KDM4), reveals significant anti-tumor activity in various xenograft models of cancer. These findings, targeted towards researchers, scientists, and drug development professionals, highlight the potential of this compound as a promising therapeutic agent. This guide provides a comprehensive comparison of this compound's performance with an alternative KDM4 inhibitor, JIB-04, supported by experimental data and detailed protocols.
Introduction to this compound and KDM4 Inhibition
This compound is an orally bioavailable small molecule that targets the KDM4 family of histone demethylases (KDM4A-D).[1] Overexpression of KDM4 enzymes is implicated in the development and progression of numerous cancers by altering gene expression patterns that promote cell proliferation, survival, and metastasis.[2][3][4] By inhibiting all KDM4 isoforms, this compound aims to reverse these oncogenic changes and restore normal cellular function.[2][3]
Comparative Efficacy in Xenograft Models
Preclinical studies have demonstrated this compound's potent anti-proliferative effects and significant inhibition of tumor growth in a variety of cell-line-derived and patient-derived xenograft (PDX) models.[1][4] This guide focuses on the anti-tumor effects observed in a colorectal cancer model and compares it with another pan-KDM4 inhibitor, JIB-04.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a colorectal cancer xenograft model and compares it to JIB-04, another pan-KDM4 inhibitor, in a different solid tumor model.
| Drug | Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) / Effect | Reference |
| This compound (TACH101) | SU60 (PDX) | Colorectal Cancer | 10 mg/kg, QD x 7 days/week | 48% TGI | [3] |
| This compound (TACH101) | SU60 (PDX) | Colorectal Cancer | 20 mg/kg, QD x 7 days/week | 71% TGI | [3] |
| This compound (TACH101) | SU60 (PDX) | Colorectal Cancer | Not Specified | 62% reduction in tumor growth vs. vehicle | [5] |
| JIB-04 | TC32 (Cell-line derived) | Ewing Sarcoma | 50 mg/kg, Daily, Oral Gavage | ~3-fold reduction in tumor growth vs. vehicle | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study
This protocol outlines the general procedure for establishing a patient-derived xenograft model and subsequently testing the efficacy of an anti-tumor agent like this compound.
-
Tumor Tissue Implantation:
-
Freshly obtained human tumor tissue (e.g., from a colorectal cancer patient) is fragmented into small pieces (2-3 mm³).
-
Immunocompromised mice (e.g., NOD/SCID or similar strains) are anesthetized.
-
A small subcutaneous incision is made on the flank of the mouse.
-
A tumor fragment is implanted into the subcutaneous space.
-
The incision is closed with surgical staples or sutures.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Drug Treatment and Efficacy Evaluation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The treatment group receives the therapeutic agent (e.g., this compound) at a specified dose and schedule (e.g., 20 mg/kg, orally, once daily).
-
The control group receives a vehicle control on the same schedule.
-
Tumor volumes and body weights are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as a percentage of the reduction in tumor volume or weight in the treated group compared to the control group.
-
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological pathways and experimental processes, the following diagrams have been generated.
Caption: this compound inhibits KDM4, leading to altered gene expression and anti-tumor effects.
Caption: Workflow for a patient-derived xenograft (PDX) efficacy study.
Conclusion
The preclinical data strongly support the anti-tumor effects of this compound in xenograft models. The significant tumor growth inhibition observed, particularly in colorectal cancer models, positions this compound as a compelling candidate for further clinical investigation. The comparative data, although in a different tumor model for JIB-04, suggests that pan-KDM4 inhibition is a viable therapeutic strategy. The detailed experimental protocols provided will aid researchers in designing and interpreting future studies in this promising area of oncology drug development.
References
- 1. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: Zavondemstat Challenges Standard-of-Care Chemotherapy
For Immediate Release
[City, State] – [Date] – In the landscape of preclinical cancer research, a new contender, zavondemstat, is demonstrating notable efficacy, positioning itself as a potential alternative to standard-of-care chemotherapy in various cancer models. This guide provides a comprehensive comparison of this compound's performance against conventional chemotherapy agents in preclinical settings, supported by available experimental data.
This compound, a first-in-class inhibitor of histone lysine (B10760008) demethylase 4 (KDM4), has shown robust anti-proliferative effects and significant tumor growth inhibition across a range of cell-line-derived and patient-derived xenograft models.[1][2][3][4][5] This report synthesizes the currently available preclinical data for this compound and compares it with the established efficacy of standard-of-care chemotherapies in colorectal, esophageal, breast cancer, and lymphoma models.
In Vitro Efficacy: A Head-to-Head Comparison of Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth in vitro. The following tables summarize the available IC50 data for this compound and standard-of-care chemotherapies in various cancer cell lines. It is important to note that direct comparative studies are limited, and the data presented here are compiled from different studies. Experimental conditions such as cell culture medium, passage number, and assay duration can influence IC50 values, warranting cautious interpretation.
Table 1: IC50 Values in Colorectal Cancer Cell Lines
| Cell Line | This compound (μM) | 5-Fluorouracil (B62378) (μM) | Reference |
| HCT 116 | Data Not Available | 1.48 - 185 | [6][7] |
| HT-29 | Data Not Available | 11.25 | [6] |
| SW620 | Data Not Available | 13 | [8] |
Table 2: IC50 Values in Esophageal Cancer Cell Lines
| Cell Line | This compound (μM) | Cisplatin (B142131) (μM) | Reference |
| KYSE-150 | Data Not Available | Data Not Available | |
| OE19 | Data Not Available | Data Not Available |
Table 3: IC50 Values in Breast Cancer Cell Lines
| Cell Line | This compound (μM) | Paclitaxel (B517696) (μM) | Reference |
| MCF-7 | Data Not Available | 3.5 | [9] |
| MDA-MB-231 | Data Not Available | 0.3 - >100 nM | [9][10] |
| SKBR3 | Data Not Available | 4 | [9] |
| BT-474 | Data Not Available | 0.019 | [9] |
| T47D | Data Not Available | Data Not Available | [11] |
| 4T1 | Data Not Available | Data Not Available | [12] |
Table 4: IC50 Values in Lymphoma Cell Lines
| Cell Line | This compound (μM) | Doxorubicin (μM) | Reference |
| OCI-Ly10 | Data Not Available | Data Not Available | |
| SU-DHL-4 | Data Not Available | Data Not Available |
Note: "Data Not Available" indicates that specific IC50 values for this compound in these cell lines were not found in the searched preclinical literature.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
This compound: Preclinical studies have consistently reported that this compound demonstrates significant inhibition of tumor growth in numerous cell-line-derived and patient-derived xenograft (PDX) models of various cancers, including colorectal, esophageal, breast, and lymphoma.[1][2][3][4][5] However, specific quantitative data on tumor growth inhibition (TGI) percentages from these studies are not detailed in the available search results.
Standard-of-Care Chemotherapy:
-
Colorectal Cancer (5-Fluorouracil): In a study using SW620 xenografts, 5-fluorouracil alone showed little effect on tumor growth.[13] However, when combined with 2'-deoxyinosine, a significant 57% reduction in tumor growth was observed.[13]
-
Esophageal Cancer (Cisplatin): In an esophageal squamous cell carcinoma PDX model, cisplatin administration reduced tumor volume and weight.[14]
-
Breast Cancer (Paclitaxel): Paclitaxel treatment significantly inhibited the growth of MCF-7 breast cancer xenografts.[9] In another study with various breast cancer xenografts, paclitaxel delayed tumor growth.[15]
-
Lymphoma (CHOP regimen): While specific TGI data for the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) in preclinical lymphoma xenografts was not found in the search results, it is the standard of care and its efficacy is well-established in clinical practice.
Mechanism of Action: Distinct Pathways to Combat Cancer
This compound and standard-of-care chemotherapies employ fundamentally different mechanisms to exert their anti-cancer effects.
This compound: Epigenetic Reprogramming through KDM4 Inhibition
This compound is a potent and selective pan-inhibitor of the KDM4 family of histone demethylases.[16] KDM4 enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/2 and H3K36me3/2).[17] Dysregulation of KDM4 is implicated in various cancers, where it contributes to oncogenesis by altering gene transcription.[1][2][3][4][5] By inhibiting KDM4, this compound leads to an increase in histone methylation, which in turn alters gene expression, leading to the suppression of oncogenic pathways and the induction of tumor cell death.[1][2][3][4][5]
Standard-of-Care Chemotherapy: Targeting Fundamental Cellular Processes
Standard chemotherapy agents disrupt rapidly dividing cancer cells by interfering with essential cellular machinery.
-
5-Fluorouracil (5-FU): As a pyrimidine (B1678525) analog, 5-FU primarily inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[2][14][18] This leads to a depletion of thymidine, which is necessary for DNA replication and repair, ultimately causing cell death.[2][14][18]
-
Cisplatin: This platinum-based compound forms cross-links with DNA, primarily between purine (B94841) bases.[16][19] These adducts distort the DNA structure, interfering with DNA replication and transcription, and ultimately triggering apoptosis.[16][19]
-
Paclitaxel: Paclitaxel targets microtubules, essential components of the cellular cytoskeleton. It stabilizes microtubules, preventing their normal dynamic assembly and disassembly, which is crucial for cell division.[1][13] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.[1][13]
-
Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II, an enzyme that unwinds DNA for replication.[20][21][22] This leads to DNA strand breaks. Doxorubicin also generates reactive oxygen species, causing further cellular damage.[20][21][22]
Experimental Protocols
The following section outlines the general methodologies employed in the preclinical studies cited in this guide.
In Vitro Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (this compound or standard chemotherapy) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[23][24][25][26]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[23][24][25][26]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).[23][24][25][26] The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Studies
Xenograft studies involve the implantation of human tumor cells or tissues into immunodeficient mice to evaluate the efficacy of anti-cancer agents in a living organism.
-
Animal Models: Immunodeficient mice (e.g., nude or SCID mice) are used as hosts.[27][28][29]
-
Tumor Implantation: Human cancer cells are suspended in a suitable medium (sometimes with Matrigel to enhance tumor take) and injected subcutaneously into the flank of the mice.[30][31] For patient-derived xenografts (PDX), small fragments of a patient's tumor are implanted.[29]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[29]
-
Drug Administration: The test compound (this compound, typically administered orally) or standard chemotherapy (often administered intravenously or intraperitoneally) is given according to a specific dosing schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice or three times a week) using calipers. Body weight is also monitored as an indicator of toxicity.[29]
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., biomarker analysis). Tumor growth inhibition (TGI) is calculated as a primary efficacy endpoint.
Western Blot for Histone Methylation
Western blotting is used to detect specific proteins in a sample, in this case, to assess changes in histone methylation levels following treatment with this compound.
-
Histone Extraction: Histones are extracted from the nuclei of treated and untreated cancer cells.
-
Protein Quantification: The concentration of the extracted histone proteins is determined.
-
SDS-PAGE: The histone proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[32][33]
-
Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[32][33]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the histone modification of interest (e.g., anti-H3K9me3).[32][33]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.[32][33]
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or with a digital imager. The intensity of the signal corresponds to the amount of the specific histone modification.
Conclusion
The available preclinical data suggest that this compound holds significant promise as a novel anti-cancer agent. Its unique epigenetic mechanism of action offers a distinct therapeutic approach compared to traditional cytotoxic chemotherapies. While direct comparative preclinical studies are needed to definitively establish its relative efficacy, the initial findings warrant further investigation of this compound, both as a monotherapy and in combination with other anti-cancer agents. The data presented in this guide provides a foundation for researchers and drug development professionals to evaluate the potential of this emerging therapeutic.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. invivogen.com [invivogen.com]
- 3. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNAmod: 5-fluorouracil [dnamod.hoffmanlab.org]
- 15. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 16. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 17. Inhibition of the histone demethylase KDM4B leads to activation of KDM1A, attenuates bacterial-induced pro-inflammatory cytokine release, and reduces osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. google.com [google.com]
- 22. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 30. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 31. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 32. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 33. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Zavondemstat's efficacy across different cancer types
Zavondemstat: A Comparative Analysis of Efficacy in Advanced Cancers
This compound (also known as TACH101), a first-in-class, oral pan-inhibitor of histone lysine (B10760008) demethylase 4 (KDM4), has shown preliminary clinical benefit in heavily pretreated patients with advanced solid tumors.[1][2] This guide provides a comparative analysis of its efficacy across different cancer types based on available preclinical and clinical data, details the experimental protocols of the key clinical trial, and visualizes its mechanism of action and study workflow.
Mechanism of Action
This compound targets the KDM4 family of enzymes (KDM4A-D), which are crucial epigenetic regulators involved in gene transcription, cell cycle progression, and DNA repair.[3][4] In various cancers, the dysregulation of KDM4 enzymes drives oncogenesis and therapeutic resistance.[5][6] this compound functions by competing with the KDM4 cofactor, alpha-ketoglutarate (B1197944) (α-KG), for binding to the catalytic domains of KDM4, thereby inhibiting its demethylase activity.[3] This inhibition can lead to the reprogramming of the epigenetic dysfunction in cancer cells, hindering tumor cell proliferation and differentiation, and ultimately inducing apoptotic cell death.[5][6]
Caption: this compound competitively inhibits the KDM4 enzyme.
Clinical Efficacy of this compound
The primary source of clinical data on this compound's efficacy comes from a first-in-human, Phase 1 dose-escalation study (NCT05076552) in patients with heavily pre-treated advanced or metastatic solid tumors.[1][2][5]
Summary of Phase 1 Clinical Trial Results
The study enrolled 30 patients across six dose cohorts. Of these, 23 were evaluable for response.[1][7] The most encouraging outcome observed was stable disease (SD), with no objective responses (complete or partial) reported in this initial phase.[1][7]
| Efficacy Endpoint | Overall (N=23) | Castration-Resistant Prostate Cancer (CRPC) | Leiomyosarcoma | Other Cancer Types |
| Stable Disease (SD) | 10 (44%)[1][7] | 1 | 2 | 7 |
| SD ≥ 6 months | 3 (13%)[1][2][7] | 1[5][7] | 2[5][7] | 0 |
Note: The "Other Cancer Types" in this trial included colorectal cancer (40% of enrolled patients), pancreatic cancer (10%), and others not specified in the initial reports.[2]
The data indicates that while this compound can lead to disease stabilization in a notable portion of patients with various advanced cancers, prolonged stabilization was observed in patients with castration-resistant prostate cancer and leiomyosarcoma in this small cohort.[5][7]
Preclinical Efficacy
Preclinical studies have demonstrated this compound's broad anti-proliferative effects and significant tumor growth inhibition across a range of cell-line-derived and patient-derived xenograft models.[3][5] These studies suggest potential efficacy in a wider array of malignancies than has been clinically evaluated to date.
Cancer Types with Preclinical Activity: [4][7]
-
Colorectal
-
Esophageal
-
Gastric
-
Breast (including triple-negative)[8]
-
Pancreatic
-
Hematological malignancies
These preclinical findings support the continued clinical investigation of this compound in these tumor types.
Experimental Protocols
The methodology for the Phase 1 clinical trial (NCT05076552) provides the foundation for the current clinical efficacy data.
Phase 1 Study Design (TACH101-CS-0001)
-
Study Type: Open-label, dose-escalation, first-in-human Phase 1 study.[5][6]
-
Primary Objectives: To assess the safety, tolerability, dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase 2 dose (RP2D).[1][2]
-
Secondary Objectives: To evaluate pharmacokinetics and preliminary anti-tumor activity based on radiographic response.[1][2]
-
Patient Population: Patients with advanced/metastatic solid tumors who have progressed on or are non-responsive to standard therapies.[5][6] Key inclusion criteria included measurable disease per RECIST v1.1 and an ECOG performance status of 0 or 1.[5][6]
-
Treatment Regimen: this compound administered orally on a weekly schedule in 28-day cycles.[1][2] The dose escalation followed a Bayesian Optimal Interval (BOIN) design, exploring both intermittent and continuous dosing.[5][6]
-
Efficacy Assessment: Radiographic response was evaluated using the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[1][2]
Caption: Workflow of the Phase 1 clinical trial of this compound.
Comparative Summary and Future Directions
The current clinical data for this compound is in its early stages, originating from a Phase 1 trial with a heterogeneous patient population. While a 44% stable disease rate is encouraging in a heavily pretreated population, a direct comparative analysis of efficacy across different cancer types is premature.[1][7] The observation of prolonged stable disease in castration-resistant prostate cancer and leiomyosarcoma is a promising signal that warrants further investigation in dedicated expansion cohorts or Phase 2 studies.
For researchers and drug development professionals, the key takeaways are:
-
Broad Preclinical Promise: this compound has demonstrated anti-tumor activity across a wide range of preclinical cancer models.
-
Favorable Safety Profile: The Phase 1 study reported a very well-tolerated profile, with the most common treatment-related adverse events being low-grade diarrhea, fatigue, decreased appetite, and nausea.[1][2]
-
Preliminary Clinical Signal: The primary clinical efficacy signal to date is disease stabilization, particularly in CRPC and leiomyosarcoma.
Future clinical trials with larger, tumor-specific cohorts will be essential to definitively compare the efficacy of this compound across different cancer types and to identify patient populations most likely to benefit from this novel epigenetic therapy.
References
- 1. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound (TACH 101) | KDM4 Inhibitors | Anti-tumor | TargetMo [targetmol.com]
Decoding Demethylase Dominion: A Comparative Guide to Zavondemstat's Specificity for KDM4D
For researchers, scientists, and drug development professionals navigating the intricate landscape of epigenetic modulators, the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of Zavondemstat (also known as TACH101 or QC8222), a novel inhibitor of histone lysine (B10760008) demethylase 4 (KDM4), with other known KDM4 inhibitors. Through a meticulous presentation of experimental data and detailed methodologies, we aim to validate the specificity of this compound for its intended target, KDM4D, within the broader context of the KDM family.
Histone lysine demethylases (KDMs) are key regulators of the epigenetic code, and their dysregulation is implicated in a variety of diseases, including cancer. The KDM4 subfamily, in particular, has emerged as a promising therapeutic target. This compound is a pan-inhibitor of the KDM4 family, currently undergoing Phase 1 clinical trials, designed to selectively target KDM4 isoforms A, B, C, and D.[1] This guide delves into the quantitative evidence supporting its selectivity profile and compares it with other research compounds targeting this enzyme subfamily.
Quantitative Inhibitor Comparison
To objectively assess the specificity of this compound, its inhibitory activity (IC50) against various KDM subfamilies is compared with that of other known KDM4 inhibitors. The following tables summarize the available biochemical potency data.
Table 1: Inhibitory Activity (IC50) of this compound (TACH101/QC8222) Against KDM Subfamilies
| Inhibitor | Target | IC50 (nM) | Assay Technology |
| This compound | KDM4A | 80 | Not Specified |
| KDM4B | 80 | Not Specified | |
| KDM4C | 80 | Not Specified | |
| KDM4D | 80 | Not Specified | |
| KDM5 Family | 140 - 400 | Not Specified | |
| KDM2, KDM3, KDM6, KDM7 | Significantly lower potency | Not Specified |
Data sourced from publicly available information.[2]
Table 2: Comparative Inhibitory Activity (IC50) of Alternative KDM4 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Technology | Reference |
| JIB-04 | KDM4A (JMJD2A) | 445 | ELISA | [3][4] |
| KDM4B (JMJD2B) | 435 | ELISA | [3][4] | |
| KDM4C (JMJD2C) | 1100 | ELISA | [3][4] | |
| KDM4D (JMJD2D) | 290 | ELISA | [3][4] | |
| KDM5A (JARID1A) | 230 | ELISA | [3][4] | |
| KDM6B (JMJD3) | 855 | ELISA | [3][4] | |
| KDM4D-IN-1 | KDM4D | 410 | Cell-free assay | [5] |
| KDM2B | >10000 | Cell-free assay | [5] | |
| KDM3B | >10000 | Cell-free assay | [5] | |
| KDM5A | >10000 | Cell-free assay | [5] | |
| QC6352 | KDM4A | 104 | LANCE TR-FRET | [5] |
| KDM4B | 56 | LANCE TR-FRET | [5] | |
| KDM4C | 35 | LANCE TR-FRET | [5] | |
| KDM4D | 104 | LANCE TR-FRET | [5] | |
| KDM5B | 750 | LANCE TR-FRET | [5] |
As the data indicates, this compound exhibits potent, low nanomolar inhibition of all KDM4 isoforms.[2] While it shows some activity against the KDM5 family, the potency is reduced. The qualitative description of "significantly lower potency" against other KDM families suggests a selective profile for the KDM4 subfamily.[2] In comparison, JIB-04 demonstrates a broader inhibitory profile across multiple KDM subfamilies, acting as a pan-Jumonji inhibitor.[3][4][6] KDM4D-IN-1, on the other hand, showcases high selectivity for KDM4D with minimal off-target effects on the other tested KDMs.[5] QC6352 is a potent inhibitor of KDM4A-D with some activity against KDM5B.[5]
Experimental Methodologies
The validation of inhibitor specificity relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays commonly used to assess the activity and target engagement of KDM inhibitors.
Biochemical Inhibition Assay: AlphaLISA
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based immunoassay used to measure enzyme activity in a high-throughput format.
Principle: This assay quantifies the demethylation of a biotinylated histone peptide substrate by the KDM enzyme. The proximity of a donor and acceptor bead, brought together by the specific antibody recognition of the demethylated product, results in a luminescent signal.
Detailed Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO.
-
Further dilute the inhibitor solutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 1% to prevent enzyme inhibition.
-
-
Enzyme Reaction:
-
In a 384-well microplate, add the diluted inhibitor solution or DMSO (vehicle control).
-
Add the recombinant human KDM4D enzyme, diluted in assay buffer, to each well.
-
Pre-incubate the inhibitor and enzyme for 15 minutes at room temperature.
-
Initiate the demethylation reaction by adding the biotinylated H3K9me3 peptide substrate.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing AlphaLISA acceptor beads conjugated to an anti-demethylated product antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add Streptavidin-coated donor beads and incubate for another 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[7][8]
-
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target protein within the complex environment of a living cell.
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. CETSA measures this change in thermal stability to confirm target engagement.
Detailed Protocol:
-
Cell Treatment:
-
Culture the desired cell line to an appropriate confluence.
-
Treat the cells with the test inhibitor at various concentrations or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point of a thermal gradient (e.g., 40°C to 70°C).
-
Heat the samples for a short period (e.g., 3 minutes) at the specified temperatures using a thermocycler, followed by a cooling step.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using a suitable lysis buffer (e.g., PBS with a non-ionic detergent and protease inhibitors) and freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble KDM4D in the supernatant using a specific and sensitive detection method, such as Western blotting or an immunoassay like AlphaLISA.
-
-
Data Analysis:
-
Thermal Melt Curve: Plot the percentage of soluble KDM4D against the temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the curve for the inhibitor-treated sample indicates stabilization of the target protein.
-
Isothermal Dose-Response Curve: Treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature (a temperature that causes partial denaturation in the vehicle-treated group). Plot the amount of soluble KDM4D against the logarithm of the inhibitor concentration to determine the potency of the inhibitor in stabilizing the target in a cellular context.[9]
-
Visualizing the Science
To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving KDM4D and the general workflows of the described experimental methodologies.
Caption: KDM4D removes repressive H3K9me3 marks, leading to gene activation.
Caption: Workflow for determining inhibitor potency using the AlphaLISA method.
Caption: Workflow for assessing cellular target engagement via CETSA.
References
- 1. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TACH101 (this compound) | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Zavondemstat: A Comparative Analysis of a Novel KDM4 Inhibitor in the Landscape of Epigenetic Drugs
For Immediate Release
In the rapidly evolving field of oncology, epigenetic drugs are carving out a significant therapeutic niche by targeting the very mechanisms that regulate gene expression. Among these, Zavondemstat, a first-in-class, oral, pan-inhibitor of histone lysine (B10760008) demethylase 4 (KDM4), is emerging as a promising new agent. This guide provides a comprehensive comparison of this compound with other major classes of epigenetic drugs, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, clinical performance, and experimental foundations.
At a Glance: this compound's Position in Epigenetic Therapy
This compound distinguishes itself by targeting the KDM4 family of enzymes (KDM4A-D), which play a crucial role in removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3).[1] Overexpression of KDM4 is implicated in various cancers, where it promotes tumorigenesis by influencing DNA repair, genomic stability, and cell proliferation.[1][2] By inhibiting all KDM4 isoforms, this compound aims to reprogram the epigenetic landscape of cancer cells, thereby inhibiting their growth and inducing apoptosis.[3][4]
This mechanism contrasts with other established and investigational epigenetic drug classes, each targeting a different facet of the epigenetic machinery. This guide will delve into a comparative analysis against:
-
Histone Deacetylase (HDAC) Inhibitors: Agents that prevent the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression.
-
DNA Methyltransferase (DNMT) Inhibitors: Drugs that block the methylation of DNA, leading to the re-expression of silenced tumor suppressor genes.
-
Bromodomain and Extra-Terminal motif (BET) Inhibitors: Compounds that prevent BET proteins from binding to acetylated histones, thereby disrupting oncogenic transcriptional programs.
-
Enhancer of Zeste Homolog 2 (EZH2) Inhibitors: Molecules that target the methyltransferase activity of EZH2, a component of the Polycomb Repressive Complex 2 (PRC2).
-
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Drugs that, like this compound, target histone demethylases, but with specificity for a different enzyme.
Quantitative Comparison of Clinical Performance
The following tables summarize key quantitative data from clinical trials of this compound and representative drugs from other epigenetic classes. This data provides a snapshot of their efficacy and safety profiles in specific patient populations.
Table 1: Efficacy of this compound vs. Other Epigenetic Drugs in Clinical Trials
| Drug (Class) | Clinical Trial | Indication | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) |
| This compound (KDM4i) | NCT05076552 (Phase 1) | Advanced Solid Tumors | 44% (Stable Disease) | N/A | N/A |
| Vorinostat (HDACi) | NCT00091559 (Phase 2b) | Cutaneous T-Cell Lymphoma (Stage IIB+) | 29.7% | 1.4% | ≥ 185 days |
| Romidepsin (HDACi) | NCT00007345 (Phase 2) | Peripheral T-Cell Lymphoma | 38% | 18% | 8.9 months |
| Panobinostat (HDACi) | PANORAMA 1 (Phase 3) | Relapsed/Refractory Multiple Myeloma | 58.5% | N/A | N/A |
| Azacitidine (DNMTi) | CALGB 9221 (Phase 3) | Myelodysplastic Syndromes | 15.7% | 7% | ≥ 9 months |
| Decitabine (DNMTi) | DACO-016 (Phase 3) | Acute Myeloid Leukemia | 17.8% (CR + CRp) | 13% | 18.6 months (for CR) |
| Pelabresib (CPI-0610) (BETi) | MANIFEST-2 (Phase 3) | Myelofibrosis (JAKi-naïve) | 65.9% (SVR35) | N/A | N/A |
| Tazemetostat (EZH2i) | Phase 2 | Relapsed/Refractory Follicular Lymphoma (EZH2mut) | 69% | 13% | 10.9 months |
| Tazemetostat (EZH2i) | Phase 2 | Relapsed/Refractory Follicular Lymphoma (EZH2wt) | 35% | 4% | 13.0 months |
| Iadademstat (ORY-1001) (LSD1i) | Phase 2a | Relapsed Small Cell Lung Cancer | N/A | N/A | N/A |
| Tranylcypromine (B92988) (LSD1i) | Phase 1/2 | Relapsed/Refractory Acute Myeloid Leukemia | 20% | 11% (CRi) | N/A |
Table 2: Safety Profile of this compound vs. Other Epigenetic Drugs (Most Common Grade ≥3 Treatment-Related Adverse Events)
| Drug (Class) | Most Common Grade ≥3 Adverse Events (%) |
| This compound (KDM4i) | No Grade ≥3 TRAEs reported in Phase 1. Most common AEs (Grade 1-2): Diarrhea (12%), Fatigue (7%), Decreased appetite (7%), Nausea (7%).[3][5] |
| Vorinostat (HDACi) | Fatigue (5%), Pulmonary embolism (5%), Thrombocytopenia (5%), Nausea (4%).[6] |
| Romidepsin (HDACi) | Thrombocytopenia, Neutropenia, Anemia. |
| Panobinostat (HDACi) | Thrombocytopenia (68%), Neutropenia (35%), Diarrhea (25%), Fatigue (24%).[7] |
| Azacitidine (DNMTi) | Neutropenia, Thrombocytopenia, Anemia. |
| Decitabine (DNMTi) | Febrile neutropenia (49.5%), Anemia (38.6%), Neutropenia (35.6%).[8] |
| Pelabresib (CPI-0610) (BETi) | Anemia (35%), Thrombocytopenia (12%).[9] |
| Tazemetostat (EZH2i) | Thrombocytopenia, Neutropenia, Anemia. |
| Iadademstat (ORY-1001) (LSD1i) | Thrombocytopenia. |
| Tranylcypromine (LSD1i) | Vertigo, Hypotension.[10] |
Mechanisms of Action: A Visual Comparison
The following diagrams illustrate the distinct signaling pathways targeted by this compound and other epigenetic drug classes.
This compound inhibits the KDM4 enzyme, preventing demethylation of H3K9/36 and leading to tumor suppression.
Major classes of epigenetic drugs and their targets within the epigenetic machinery.
Detailed Experimental Protocols
A summary of the methodologies for key clinical trials cited in this guide is provided below.
This compound (NCT05076552) [3][5]
-
Study Design: Open-label, Phase 1, dose-escalation study.
-
Patient Population: Patients with heavily pre-treated advanced or metastatic solid tumors that have progressed or are non-responsive to available therapies.
-
Intervention: this compound administered orally on a weekly schedule in 28-day cycles. Dose escalation followed a Bayesian optimal interval (BOIN) design.
-
Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).
-
Secondary Endpoints: Pharmacokinetics (PK) and radiographic response per RECIST v1.1.
Vorinostat (NCT00091559) [6]
-
Study Design: Open-label, single-arm, multicenter, Phase 2b trial.
-
Patient Population: Patients with persistent, progressive, or treatment-refractory cutaneous T-cell lymphoma (Stage IB-IVA), who have received at least two prior systemic therapies.
-
Intervention: Oral Vorinostat 400 mg daily.
-
Primary Endpoint: Objective response rate (ORR) measured by the modified severity-weighted assessment tool (mSWAT).
-
Secondary Endpoints: Time to response (TTR), time to progression (TTP), duration of response (DOR), and pruritus relief.
Tazemetostat (Phase 2) [11][12]
-
Study Design: Open-label, single-arm, multicenter, Phase 2 trial.
-
Patient Population: Patients with relapsed or refractory follicular lymphoma, stratified by EZH2 mutation status.
-
Intervention: Oral Tazemetostat 800 mg twice daily.
-
Primary Endpoint: Objective response rate (ORR).
-
Secondary Endpoint: Duration of response (DOR).
Pelabresib (CPI-0610) (MANIFEST-2, NCT04603495) [13][14]
-
Study Design: Global, randomized, double-blind, placebo-controlled, Phase 3 trial.
-
Patient Population: Patients with myelofibrosis who are naïve to JAK inhibitors.
-
Intervention: Pelabresib in combination with ruxolitinib (B1666119) versus placebo plus ruxolitinib.
-
Primary Endpoint: Spleen volume reduction of 35% or greater (SVR35) at 24 weeks.
-
Secondary Endpoints: Total symptom score (TSS) reduction, anemia response, and bone marrow fibrosis improvement.
Conclusion and Future Directions
This compound represents a novel approach to epigenetic therapy with its targeted inhibition of the KDM4 family of histone demethylases. Early clinical data suggests a favorable safety profile and preliminary signals of efficacy in heavily pre-treated cancer patients.[2][3][15]
Compared to other epigenetic drug classes, this compound's mechanism is distinct. While HDAC and DNMT inhibitors have demonstrated significant success, particularly in hematological malignancies, they have broader effects on gene expression. BET and EZH2 inhibitors offer more targeted approaches, with notable successes in specific cancer subtypes. LSD1 inhibitors share the most mechanistic similarity with this compound, and their clinical development will be important to watch.
The future of epigenetic therapy will likely involve combination strategies to overcome resistance and enhance efficacy. The well-tolerated nature of this compound could make it an ideal candidate for combination with chemotherapy, targeted therapies, or other epigenetic drugs. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this innovative epigenetic modulator.
Workflow of the Phase 1 clinical trial for this compound (NCT05076552).
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Clinical Study Findings on Decitabine, Cedazuridine, and Venetoclax for AML Presented at ASCO Annual Meeting [synapse.patsnap.com]
- 9. ascopubs.org [ascopubs.org]
- 10. A proof of concept phase I/II pilot trial of LSD1 inhibition by tranylcypromine combined with ATRA in refractory/relapsed AML patients not eligible for intensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [ahdbonline.com]
- 12. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. researchgate.net [researchgate.net]
Independent Validation of Zavondemstat's Published Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavondemstat (also known as TACH101) is a first-in-class, orally available, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1] Dysregulation of KDM4 activity has been implicated in the progression of various cancers, making it a promising target for therapeutic intervention. This guide provides an objective comparison of the published research findings on this compound with other preclinical KDM4 inhibitors. As this compound is the only KDM4 inhibitor currently in clinical trials, this guide focuses on a comprehensive review of its preclinical data alongside data from other notable preclinical KDM4 inhibitors to offer a broad perspective on the state of KDM4-targeted therapies. All data presented herein is derived from publicly available research.
Mechanism of Action: KDM4 Inhibition
The KDM4 family of enzymes (KDM4A-D) are epigenetic regulators that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3).[2] This demethylation activity plays a crucial role in gene transcription, and its dysregulation can lead to oncogenesis.[3] this compound and other KDM4 inhibitors act by competitively binding to the active site of the KDM4 enzymes, preventing the demethylation of their histone substrates. This leads to an accumulation of repressive histone marks, ultimately resulting in the suppression of cancer-promoting genes.[4]
Caption: Mechanism of Action of KDM4 Inhibitors.
Comparative Preclinical Efficacy
This section summarizes the in vitro and in vivo preclinical data for this compound and other notable KDM4 inhibitors. The data is presented to allow for a direct comparison of their potency and efficacy across various cancer models.
In Vitro Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) are key indicators of a drug's potency. The following table summarizes the anti-proliferative activity of this compound and other preclinical KDM4 inhibitors in various cancer cell lines.
| Compound | Target(s) | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference(s) |
| This compound (TACH101) | Pan-KDM4 | HT-29 (Colorectal) | Apoptosis | 0.033 | [3][5] |
| KYSE-150 (Esophageal) | Apoptosis | 0.092 | [3][5] | ||
| MDA-MB-231 (Breast) | Apoptosis | 0.045 | [3][5] | ||
| KYSE-150 (Esophageal) | Proliferation (BrdU) | 0.83 | [6] | ||
| QC6352 | KDM4A, KDM4B, KDM4C, KDM4D | KYSE-150 (Esophageal) | Proliferation (BrdU) | 0.0035 | [6][7] |
| WiT49 (Wilms' tumor) | Proliferation | Low nanomolar | [7] | ||
| HEK293 (Embryonic Kidney) | Proliferation | Low nanomolar | [7] | ||
| SD70 | KDM4C | CWR22Rv1 (Prostate) | Viability | >5 | [8] |
| PC3 (Prostate) | Viability | ~2 | [9] | ||
| DU145 (Prostate) | Viability | ~2 | [9] | ||
| B3 | KDM4B | PC3 (Prostate) | Growth | Micromolar range | [8][10] |
| Breast Cancer Cell Lines | Growth | Micromolar range | [8] |
In Vivo Efficacy in Xenograft Models
Xenograft studies in animal models provide crucial information about a drug's potential therapeutic effect in a living organism.
| Compound | Cancer Type | Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound (TACH101) | Colorectal, Esophageal, Gastric, Breast, Lymphoma | Xenograft | Oral | Up to 100% | [1][5][11] |
| QC6352 | Breast Cancer | PDX | 50 mg/kg BID, 5-on/2-off | Significant | [5][6] |
| Colon Cancer | PDX | Not specified | Efficacious | [6] | |
| SD70 | Prostate Cancer | CWR22Rv1 Xenograft | Not specified | Yes | [8][12] |
| B3 | Prostate Cancer | PC3 Xenograft | Not specified | Yes | [8] |
Experimental Protocols
Detailed methodologies are essential for the independent replication and validation of research findings. This section outlines the key experimental protocols used in the preclinical evaluation of KDM4 inhibitors.
Cell Proliferation Assay (BrdU)
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA of replicating cells, serving as an indicator of cell proliferation.
Caption: BrdU Cell Proliferation Assay Workflow.
Detailed Steps:
-
Cancer cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the KDM4 inhibitor or vehicle control.
-
Cells are incubated for a period of 72 to 96 hours.
-
BrdU labeling solution is added to each well, and the plate is incubated for an additional 2 to 4 hours to allow for BrdU incorporation into the DNA of proliferating cells.
-
The labeling medium is removed, and the cells are fixed and their DNA denatured.
-
An anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) is added and incubated.
-
After washing, a substrate solution is added, and the colorimetric or fluorescent signal is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[6]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Histone Methylation
HTRF assays are a common method to quantify the levels of specific histone methylations in a high-throughput format.
Caption: HTRF Histone Methylation Assay Workflow.
Detailed Steps:
-
Cells are cultured and treated with the KDM4 inhibitor.
-
After treatment, cells are lysed using a specific lysis buffer to release nuclear contents.
-
The cell lysate is then transferred to a microplate.
-
A solution containing two HTRF-labeled antibodies is added: a Europium (Eu3+) cryptate-labeled antibody that recognizes the histone protein (e.g., total H3) and a d2-labeled antibody that specifically detects the methylation mark of interest (e.g., H3K36me3).
-
The plate is incubated to allow the antibodies to bind to their respective targets on the histone.
-
If the histone is methylated, the two antibodies are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the Europium donor.
-
The plate is read on an HTRF-compatible reader, and the ratio of the acceptor (d2) to donor (Europium) emission is calculated to determine the level of histone methylation.[13][14][15]
In Vivo Xenograft Tumor Model
This protocol describes the general workflow for assessing the anti-tumor efficacy of a KDM4 inhibitor in a mouse xenograft model.
Caption: In Vivo Xenograft Model Workflow.
Detailed Steps:
-
Human cancer cells are cultured and then injected subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are then randomized into different treatment groups, including a vehicle control group and one or more groups receiving the KDM4 inhibitor at different doses.
-
The compound is administered, typically orally via gavage, on a defined schedule (e.g., once or twice daily, for a set number of weeks).
-
Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry or western blotting.[5]
Logical Relationships and Future Directions
The preclinical data for this compound and other KDM4 inhibitors demonstrate a clear logical relationship between target engagement (KDM4 inhibition), cellular effects (increased histone methylation, cell cycle arrest, apoptosis), and in vivo anti-tumor activity.
Caption: Logical Progression of KDM4 Inhibitor Development.
The successful translation of these preclinical findings into clinical efficacy for this compound is currently under investigation in a Phase 1 clinical trial (NCT05076552) for advanced solid tumors.[4] The results of this trial will be crucial in validating KDM4 as a therapeutic target in humans. Future independent research will be necessary to confirm the findings of this initial trial and to explore the potential of this compound in different cancer types and in combination with other anti-cancer agents. The continued development of novel KDM4 inhibitors with improved selectivity and potency will also be vital to advancing this class of epigenetic drugs.
References
- 1. KDM4 Inhibition Targets Breast Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SD-70 | KDM4C inhibitor | Probechem Biochemicals [probechem.com]
- 13. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. revvity.com [revvity.com]
A Comparative Analysis of Zavondemstat and Other Histone Demethylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone demethylase inhibitors are a promising class of epigenetic drugs that are being actively investigated for the treatment of various cancers. These inhibitors target enzymes responsible for removing methyl groups from histones, thereby altering gene expression and impacting cancer cell proliferation and survival. This guide provides a comparative overview of Zavondemstat, a first-in-class KDM4 inhibitor, and several prominent LSD1 inhibitors currently in clinical development.
Introduction to Histone Demethylases and Their Inhibitors
Histone methylation is a key post-translational modification that plays a crucial role in regulating chromatin structure and gene expression. The enzymes responsible for removing these methyl marks are known as histone demethylases. They are broadly classified into two main families: the lysine-specific demethylase (LSD) family and the Jumonji C (JmjC) domain-containing family.[1]
-
This compound (TACH101/QC8222) is an orally available, first-in-class, pan-inhibitor of the KDM4 family of histone demethylases (KDM4A-D).[2][3][4][5][6] The KDM4 enzymes are JmjC domain-containing demethylases that target di- and tri-methylated lysine (B10760008) 9 and 36 on histone H3 (H3K9me2/3 and H3K36me2/3).[7] Overexpression of KDM4 has been linked to various cancers, where it promotes oncogenesis and therapeutic resistance.
-
LSD1 (KDM1A) Inhibitors constitute a more clinically advanced class of histone demethylase inhibitors. LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that specifically demethylates mono- and di-methylated H3K4 and H3K9.[8] Its inhibition can lead to the re-expression of tumor suppressor genes and induce differentiation and apoptosis in cancer cells. Several LSD1 inhibitors are currently in clinical trials, including Iadademstat (B609776), Bomedemstat, Seclidemstat, and Pulrodemstat.[1][9][10][11][12][13][14][15][16][17][18]
Comparative Preclinical and Clinical Data
The following tables summarize the available preclinical and clinical data for this compound and the selected LSD1 inhibitors.
Table 1: Preclinical Activity of Histone Demethylase Inhibitors
| Inhibitor | Target | Mechanism of Inhibition | IC50 | Key In Vitro Effects | Key In Vivo Efficacy |
| This compound | KDM4A-D | Pan-KDM4 inhibitor | 80 nM | Potent anti-proliferative activity in various cancer cell lines and organoid models.[5] | Demonstrated robust tumor growth inhibition (up to 100%) in xenograft models of colorectal, esophageal, gastric, breast, and lymphoma cancers.[19][4] |
| Iadademstat | LSD1 (KDM1A) | Covalent, selective | 18 nM | Induces differentiation of acute myeloid leukemia (AML) cells at sub-nanomolar concentrations.[17] | Showed antitumor activity in a glioblastoma xenograft mouse model.[16] |
| Bomedemstat | LSD1 (KDM1A) | Irreversible | Not explicitly found in searches | Reduces inflammatory cytokines and mutant allele frequencies in mouse models of myeloproliferative neoplasms (MPNs).[20] | In mouse models of MPNs, it reduced elevated peripheral cell counts, spleen size, and marrow fibrosis.[20] Showed clinical activity in patients with myelofibrosis and essential thrombocythemia.[10][21][22][23][24][25][26][27][28] |
| Seclidemstat | LSD1 (KDM1A) | Potent, oral | 13 nM | Potent cytotoxicity against various sarcoma cell lines.[15] | Showed significant tumor growth inhibition in pediatric sarcoma xenografts at a dose of 100 mg/kg/day.[1] |
| Pulrodemstat | LSD1 (KDM1A) | Reversible, selective, oral | 0.25 nM | Potent antiproliferative activity in AML and small cell lung cancer (SCLC) cell lines.[11][13][14][29] | Inhibited tumor growth in patient-derived xenograft SCLC models at a 5 mg/kg dose.[11][13][14][29] |
Table 2: Clinical Development and Safety Profile
| Inhibitor | Phase of Development | Indications | Key Clinical Findings | Common Treatment-Related Adverse Events |
| This compound | Phase 1 | Advanced Solid Tumors | Well-tolerated, MTD not reached. Preliminary clinical benefit with stable disease in 44% of heavily pretreated patients.[3][4] | Diarrhea, fatigue, decreased appetite, nausea, hyponatremia (all Grade 1 or 2).[3][4] |
| Iadademstat | Phase 2 | Acute Myeloid Leukemia, Solid Tumors | Good safety profile with signs of clinical and biologic activity as a single agent and in combination therapies.[16][17] | Myelosuppression, infections, asthenia, mucositis, diarrhea.[16] |
| Bomedemstat | Phase 2 | Myelofibrosis, Essential Thrombocythemia | Improved symptom scores, bone marrow fibrosis, and spleen volumes. Favorable tolerability.[10][21][22][23][24][25][26][27][28] | Dysgeusia, constipation, thrombocytopenia, arthralgia.[25] |
| Seclidemstat | Phase 1/2 | Sarcomas, Myelodysplastic Syndrome (MDS), Chronic Myelomonocytic Leukemia (CMML) | Demonstrated a 43% overall response rate in combination with azacitidine in high-risk MDS and CMML patients.[1] | Not detailed in the provided search results. |
| Pulrodemstat | Phase 2 | Advanced Solid Tumors, Non-Hodgkin Lymphoma, SCLC | Well-tolerated with encouraging and durable clinical activity, particularly in neuroendocrine neoplasms.[11][12][13][14][29] | Thrombocytopenia (manageable with dose modifications).[12] |
Signaling Pathways and Mechanisms of Action
KDM4 Inhibition by this compound
This compound, as a pan-KDM4 inhibitor, reverses the epigenetic dysregulation driven by KDM4 overexpression in cancer. KDM4 enzymes are co-activators of key oncogenic transcription factors, including the androgen receptor (AR) and estrogen receptor (ER). By inhibiting KDM4, this compound can suppress the expression of AR and ER target genes, which are critical for the growth of prostate and breast cancers, respectively. Furthermore, KDM4A is known to form a complex with histone deacetylases (HDACs) and the retinoblastoma protein (pRb), suggesting a broader role in cell cycle control. KDM4 dysregulation has also been shown to promote cancer progression by inhibiting apoptosis, promoting genomic instability, and facilitating metastasis.[30][7][31][32][33]
Caption: KDM4 Inhibition by this compound.
LSD1 Inhibition
LSD1 inhibitors block the demethylation of H3K4me1/2 and H3K9me1/2, leading to the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation. In hematological malignancies like AML, LSD1 inhibition can overcome the differentiation block, promoting the maturation of leukemic blasts.[8] LSD1 is also recruited by transcription factors such as Snail and Slug to repress epithelial gene expression, thereby promoting the epithelial-to-mesenchymal transition (EMT) and metastasis; LSD1 inhibitors can reverse this process.[8] Furthermore, LSD1 plays a role in the tumor microenvironment by modulating immune responses. Its inhibition can enhance anti-tumor immunity by increasing the expression of MHC class I molecules on tumor cells, making them more visible to the immune system.[2][34][35]
Caption: LSD1 Inhibition Pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of histone demethylase inhibitors. Below are representative methodologies for key assays.
Histone Demethylase Enzymatic Assay (HTRF)
This protocol describes a general method for determining the in vitro potency of inhibitors against KDM4 enzymes using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Objective: To measure the IC50 value of a test compound against a specific histone demethylase.
-
Materials:
-
Recombinant human KDM4 enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
Alpha-ketoglutarate (α-KG) cofactor
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate)
-
Test compound serially diluted in DMSO
-
HTRF detection reagents: Europium cryptate-labeled anti-H3K9me2 antibody and streptavidin-XL665
-
384-well low-volume microplates
-
Plate reader capable of HTRF measurement
-
-
Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the microplate wells.
-
Add 4 µL of KDM4 enzyme solution to each well.
-
Initiate the enzymatic reaction by adding 4 µL of a solution containing the histone peptide substrate and α-KG.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add 10 µL of the HTRF detection reagent mixture.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a method to assess the effect of histone demethylase inhibitors on the viability of cancer cell lines.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound serially diluted in culture medium
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 100 µL of the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of histone demethylase inhibitors in a mouse xenograft model.
-
Objective: To assess the in vivo anti-tumor activity of a test compound.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Human cancer cell line for implantation
-
Test compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., once daily by oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.
-
Caption: General Drug Discovery Workflow.
Conclusion
This compound and the various LSD1 inhibitors represent promising therapeutic strategies that target the epigenetic vulnerabilities of cancer cells. While this compound offers a novel mechanism of action by targeting the KDM4 family, the LSD1 inhibitors are more advanced in clinical development and have shown significant promise in both hematological and solid tumors. The choice of inhibitor and its potential clinical application will depend on the specific cancer type, its underlying epigenetic landscape, and the safety and efficacy profile of the drug. Further head-to-head comparative studies will be invaluable in delineating the relative merits of these different classes of histone demethylase inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
- 3. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound (TACH101) / Tachyon [delta.larvol.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Seclidemstat (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion-Positive Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Seclidemstat Access for Sarcoma · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
- 20. researchgate.net [researchgate.net]
- 21. Bomedemstat as an investigative treatment for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is Bomedemstat used for? [synapse.patsnap.com]
- 23. onclive.com [onclive.com]
- 24. Novel Targeted Agents for the Treatment of Myelofibrosis - The ASCO Post [ascopost.com]
- 25. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 26. Bomedemstat Reduces Symptom Burden for Patients With Myelofibrosis [ashclinicalnews.org]
- 27. researchgate.net [researchgate.net]
- 28. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. KDM4B: A promising oncology therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 34. Inhibition of LSD1 attenuates oral cancer development and promotes therapeutic efficacy of immune checkpoint blockade and Yap/Taz inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 35. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Zavondemstat in Patient-Derived Organoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zavondemstat (TACH101), a first-in-class pan-inhibitor of histone lysine (B10760008) demethylase 4 (KDM4), with current therapeutic alternatives for myelofibrosis. The validation of this compound's therapeutic potential is explored in the context of patient-derived organoids (PDOs), a cutting-edge preclinical model. While direct experimental data of this compound in myelofibrosis PDOs is not yet publicly available, this guide synthesizes existing preclinical data in other cancer organoids and provides a framework for its potential application and comparison with established treatments.
Executive Summary
Myelofibrosis is a complex myeloproliferative neoplasm with limited therapeutic options that offer disease modification. This compound, an epigenetic modulator, presents a novel therapeutic approach by targeting KDM4 enzymes, which are implicated in oncogenesis. This guide compares the mechanistic underpinnings and available efficacy data of this compound with approved Janus kinase (JAK) inhibitors (Ruxolitinib, Fedratinib, Pacritinib (B611967), Momelotinib) and the emerging class of Lysine-Specific Demethylase 1 (LSD1) inhibitors. The use of patient-derived organoids as a sophisticated platform for preclinical validation is highlighted, with detailed experimental protocols provided to facilitate further research in this area.
Introduction to this compound and Myelofibrosis
Myelofibrosis is characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of mutations in the JAK-STAT signaling pathway has led to the development of several JAK inhibitors. However, these therapies primarily manage symptoms and do not consistently lead to disease modification or cure.
This compound (TACH101) is a novel, orally bioavailable small molecule that acts as a pan-inhibitor of the KDM4 family of histone demethylases (KDM4A-D) 12. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression. Dysregulation of KDM4 has been linked to the development and progression of various cancers, including hematological malignancies 31. By inhibiting KDM4, this compound has the potential to reprogram the epigenetic landscape of cancer cells, leading to anti-proliferative effects and tumor growth inhibition 31.
Comparative Analysis of Therapeutic Agents
This section compares this compound with JAK inhibitors and LSD1 inhibitors based on their mechanism of action and available efficacy data.
Mechanism of Action
This compound (KDM4 Inhibitor): this compound targets the epigenetic machinery of cancer cells. KDM4 enzymes are histone demethylases that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3, H3K36me3). The removal of these repressive marks can lead to the activation of oncogenes. By inhibiting KDM4, this compound is expected to maintain a repressive chromatin state at key gene loci, thereby inhibiting the proliferation of malignant cells.
JAK Inhibitors (Ruxolitinib, Fedratinib, Pacritinib, Momelotinib): JAK inhibitors target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), which are key components of the JAK-STAT signaling pathway. In myelofibrosis, this pathway is often constitutively active due to mutations in genes like JAK2, CALR, or MPL. This leads to uncontrolled cell growth and the production of inflammatory cytokines. JAK inhibitors block this signaling, thereby reducing spleen size, alleviating symptoms, and, in some cases, improving blood counts.
LSD1 Inhibitors (e.g., Bomedemstat): LSD1 (also known as KDM1A) is another histone demethylase that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2, H3K9me1/2). LSD1 is crucial for the self-renewal of malignant myeloid cells and the differentiation of hematopoietic progenitors 45. Inhibition of LSD1 can impair the proliferation of neoplastic stem cells and promote their differentiation.
Preclinical Efficacy in Patient-Derived Organoids and Cell Lines
Direct comparative data in myelofibrosis patient-derived organoids is limited. This table summarizes available preclinical data from various cancer models to provide an initial comparison.
| Drug Class | Compound | Model System | Key Findings | IC50 | Reference |
| KDM4 Inhibitor | This compound (TACH101) | Various Cancer Organoids (colorectal, breast, pancreatic, etc.) & Hematological Cancer Cell Lines | Potent antiproliferative activity. | 2.7 - 37 nM (in cell lines) | [2](2) |
| JAK Inhibitor | Ruxolitinib | JAK2V617F-mutant cell lines | Reduced cell proliferation and induced apoptosis. | 126 - 186 nM | |
| JAK Inhibitor | Fedratinib | Not available in organoids | - | - | - |
| JAK Inhibitor | Pacritinib | JAK2V617F-mutant cell lines | Dose-dependent inhibition of STAT5 phosphorylation. | - | |
| JAK Inhibitor | Momelotinib | JAK2V617F-mutant cell lines | Inhibition of cell proliferation and STAT3/5 phosphorylation. | <100 nM | [6](7) |
| LSD1 Inhibitor | Bomedemstat (IMG-7289) | Mouse models of MPNs | Reduced peripheral cell counts, spleen size, and marrow fibrosis. | Not available in organoids | [8](9) |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.
Clinical Efficacy of Approved Alternatives
This table summarizes key clinical efficacy data for approved JAK inhibitors in myelofibrosis.
| Drug | Key Clinical Trial(s) | Primary Endpoint Met | Spleen Volume Reduction (≥35%) | Symptom Score Improvement (≥50%) | Reference |
| Ruxolitinib | COMFORT-I, COMFORT-II | Yes | 41.9% vs 0.7% (placebo) | 45.9% vs 5.3% (placebo) | |
| Fedratinib | JAKARTA, JAKARTA2 | Yes | 36-40% | ~40% | [10](10) |
| Pacritinib | PERSIST-2 | Yes (in patients with thrombocytopenia) | 29% vs 3% (best available therapy) | 32% vs 14% (best available therapy) | |
| Momelotinib | MOMENTUM | Yes | 25% vs 9% (danazol) | 25% vs 9% (danazol) | [11](12) |
Experimental Protocols for Patient-Derived Organoid Studies
This section provides detailed methodologies for key experiments to validate the therapeutic potential of novel agents like this compound in myelofibrosis patient-derived organoids.
Establishment of Myelofibrosis Patient-Derived Organoids
Protocol:
-
Sample Collection: Obtain bone marrow aspirates or biopsies from myelofibrosis patients with informed consent and institutional review board approval.
-
Mononuclear Cell Isolation: Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.
-
CD34+ Cell Enrichment: Enrich for hematopoietic stem and progenitor cells by positive selection of CD34+ cells using magnetic-activated cell sorting (MACS).
-
Embedding in Extracellular Matrix: Resuspend CD34+ cells in a basement membrane matrix, such as Matrigel, at a density of 1-5 x 10^4 cells per 50 µL droplet.
-
Culture Conditions: Plate the Matrigel droplets in a pre-warmed 24-well plate and allow to solidify. Add specialized organoid culture medium supplemented with a cocktail of cytokines and growth factors known to support myelofibrosis cell growth (e.g., SCF, TPO, FLT3L, IL-3, IL-6).
-
Organoid Maintenance: Culture the organoids at 37°C in a humidified incubator with 5% CO2. Replace the medium every 2-3 days.
-
Passaging: Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in fresh Matrigel.
-
Characterization: Characterize the organoids for cellular composition, morphology, and genetic mutations to ensure they recapitulate the patient's disease.
Drug Sensitivity and Viability Assays
Protocol:
-
Organoid Plating: Dissociate established myelofibrosis organoids into small clusters or single cells and seed them in 384-well plates.
-
Drug Treatment: Treat the organoids with a dose-response range of this compound and comparator drugs (e.g., Ruxolitinib, Bomedemstat). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Cell Viability Measurement: Assess cell viability using a luminescent-based assay that measures ATP content, such as the CellTiter-Glo® 3D Cell Viability Assay 13.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug by fitting the dose-response data to a nonlinear regression curve.
Apoptosis Assay
Protocol:
-
Treatment: Treat established myelofibrosis organoids with this compound and control drugs at their respective IC50 concentrations for 48-72 hours.
-
Caspase Activity Measurement: Measure the activity of caspase-3 and -7, key mediators of apoptosis, using a luminescent assay such as the Caspase-Glo® 3/7 3D Assay 614.
-
Data Analysis: Compare the fold-change in caspase activity in drug-treated organoids relative to vehicle-treated controls.
Colony-Forming Unit (CFU) Assay
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from myelofibrosis organoids treated with this compound or control drugs for a specified period.
-
Plating in Methylcellulose: Plate the cells in a methylcellulose-based medium (e.g., MethoCult™) that supports the growth of hematopoietic colonies.
-
Incubation: Incubate the plates for 14 days.
-
Colony Counting and Typing: Enumerate and classify the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E) under a microscope.
-
Data Analysis: Compare the number and type of colonies formed from drug-treated organoids to those from vehicle-treated controls to assess the effect on the proliferation and differentiation of hematopoietic progenitors.
Conclusion and Future Directions
This compound represents a promising novel therapeutic strategy for myelofibrosis by targeting the epigenetic dysregulation inherent in the disease. While direct evidence in myelofibrosis patient-derived organoids is still needed, its potent antiproliferative effects in other cancer organoid models suggest its potential efficacy.
The use of patient-derived organoids provides a powerful platform for the preclinical validation of this compound and for comparative studies against existing and emerging therapies. Future studies should focus on:
-
Head-to-head comparisons of this compound with JAK inhibitors and LSD1 inhibitors in a panel of well-characterized myelofibrosis patient-derived organoids.
-
Investigation of synergistic effects when this compound is combined with other targeted therapies.
-
Correlation of organoid drug sensitivity with the specific genetic and epigenetic profiles of the patient tumors to identify potential biomarkers of response.
By leveraging these advanced preclinical models, the therapeutic potential of this compound can be thoroughly evaluated, paving the way for its potential clinical development for patients with myelofibrosis.
References
- 1. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eastport.cz [eastport.cz]
- 7. Momelotinib for myelofibrosis: our 14 years of experience with 100 clinical trial patients and recent FDA approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. library.ehaweb.org [library.ehaweb.org]
- 11. researchgate.net [researchgate.net]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. huborganoids.nl [huborganoids.nl]
- 14. promegaconnections.com [promegaconnections.com]
A Preclinical Comparative Analysis of Zavondemstat and Key LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Zavondemstat (a KDM4 inhibitor) against a panel of prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors: ORY-1001 (Iadademstat), GSK2879552, CC-90011 (Pulrodemstat), and IMG-7289 (Bomedemstat). The information is compiled from publicly available experimental data to facilitate an informed assessment of these epigenetic modulators.
Executive Summary
This compound, a pan-inhibitor of the KDM4 family of histone demethylases, demonstrates a distinct preclinical profile compared to the LSD1 inhibitors. While both classes of compounds target epigenetic regulation as a therapeutic strategy, their mechanisms, primary indications, and preclinical readouts show notable differences. This compound has shown potent anti-proliferative effects in a broad range of solid tumors. In contrast, the LSD1 inhibitors included in this comparison have been predominantly evaluated in the context of hematological malignancies, particularly acute myeloid leukemia (AML) and myelofibrosis, as well as small cell lung cancer (SCLC).
Data Presentation
The following tables summarize the key quantitative preclinical data for this compound and the selected LSD1 inhibitors.
Table 1: In Vitro Biochemical and Cellular Activity
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line Examples | Key In Vitro Effects |
| This compound | KDM4A-D | ~10-20 nM[1] | Colorectal, Breast, Prostate Cancer[1] | Induces cell cycle arrest and apoptosis[1] |
| ORY-1001 | LSD1 | <20 nM[2] | THP-1 (AML), MV(4;11) (AML)[2] | Induces differentiation, inhibits proliferation and colony formation, induces apoptosis[2] |
| GSK2879552 | LSD1 | Not explicitly stated | SCLC and AML cell lines[3] | Potent anti-proliferative effects, induces differentiation markers (CD11b, CD86)[4] |
| CC-90011 | LSD1 | 0.3 nM[5] | THP-1 (AML), Kasumi-1 (AML)[5] | Potent induction of cellular differentiation (CD11b), anti-proliferative activity[5] |
| IMG-7289 | LSD1 | Not explicitly stated | MPN models | Reduces inflammatory cytokines and mutant cell burdens in mouse models[6][7] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key In Vivo Outcomes |
| This compound | Colorectal, Esophageal, Gastric, Breast, Lymphoma Xenografts | Not explicitly stated | Not explicitly stated | Significant tumor growth inhibition (up to 100%)[5][8][9][10] |
| ORY-1001 | AML Xenograft | Rodent | <0.020 mg/kg, p.o. | Significantly reduced tumor growth[11] |
| GSK2879552 | SCLC Xenografts (NCI-H526, NCI-H1417) | Mice | 1.5 mg/kg, p.o. daily | 57% and 83% tumor growth inhibition, respectively[12] |
| CC-90011 | SCLC Patient-Derived Xenograft (PDX) | Mice | 2.5 and 5 mg/kg, daily | Tumor growth regressions of 159% and 178%, respectively[5] |
| IMG-7289 | Myeloproliferative Neoplasm (MPN) | Mouse | Not explicitly stated | Reduced peripheral cell counts, splenomegaly, and marrow fibrosis[13][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
KDM4/LSD1 Enzymatic Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of KDM4 or LSD1 and the potency of inhibitors.
-
Principle: HTRF is used to detect the product of the demethylation reaction. The assay measures the decrease in signal from a methylated substrate or the increase in signal from a demethylated product.
-
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)[15].
-
Enzyme Incubation: In a 384-well plate, add recombinant human KDM4 or LSD1 enzyme to each well containing the diluted compound or vehicle control[15]. Incubate for a specified time (e.g., 15 minutes) on ice[15].
-
Reaction Initiation: Add a substrate mix containing a biotinylated methylated histone peptide substrate (e.g., H3K9me3 for KDM4, H3K4me1/2 for LSD1) and any necessary co-factors (e.g., α-ketoglutarate, Fe(II), and L-ascorbic acid for KDM4; FAD for LSD1)[15][16].
-
Enzymatic Reaction: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to allow the demethylation reaction to occur[17].
-
Detection: Stop the reaction and add HTRF detection reagents, which typically include a Europium cryptate-labeled antibody specific for the demethylated product and a fluorophore-labeled acceptor (e.g., XL665-conjugated Streptavidin)[15][17].
-
Signal Reading: After a final incubation period, read the plate on an HTRF-compatible microplate reader (e.g., excitation at 320-330 nm, emission at 620 nm and 665 nm)[15][17].
-
Data Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value[17].
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on cell proliferation and viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density in culture medium.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
-
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice)[18]. For patient-derived xenografts (PDX), tumor fragments are implanted[19].
-
Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor or vehicle control via an appropriate route (e.g., oral gavage) at predetermined doses and schedules[18].
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy, often expressed as tumor growth inhibition (TGI)[12][18].
-
Western Blot Analysis of Histone Methylation
This technique is used to detect changes in the methylation status of histones following inhibitor treatment.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the histone modification of interest.
-
Protocol:
-
Cell Lysis and Histone Extraction: Treat cells with the inhibitor, then lyse the cells and extract histones, often using an acid extraction method[20].
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane[20].
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding[20].
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., H3K9me3, H3K4me2) and a loading control (e.g., total Histone H3)[20].
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody[20].
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[20].
-
Analysis: Quantify the band intensities to determine the relative change in histone methylation levels[20].
-
Flow Cytometry for Myeloid Differentiation Markers
This assay assesses the ability of LSD1 inhibitors to induce differentiation in leukemia cells by measuring the expression of cell surface markers.
-
Principle: Cells are stained with fluorescently labeled antibodies against specific cell surface proteins (e.g., CD11b and CD86), and the fluorescence intensity is measured by a flow cytometer.
-
Protocol:
-
Cell Treatment: Treat leukemia cells (e.g., THP-1) with the LSD1 inhibitor for a specified period.
-
Cell Staining: Harvest the cells and stain them with fluorescently labeled monoclonal antibodies against myeloid differentiation markers such as CD11b and CD86[21].
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers and the mean fluorescence intensity.
-
Data Analysis: Compare the expression of differentiation markers in treated cells to untreated controls.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the preclinical evaluation of this compound and LSD1 inhibitors.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Histone lysine demethylase 4B regulates general and unique gene expression signatures in hypoxic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altering the Course of Small Cell Lung Cancer: Targeting Cancer Stem Cells via LSD1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Paper: A Phase 2 Study of the LSD1 Inhibitor IMG7289 (bomedemstat) for the Treatment of Advanced Myelofibrosis [ash.confex.com]
- 7. A Phase 2 Study of the LSD1 Inhibitor Img-7289 (bomedemstat) for the Treatment of Advanced Myelofibrosis [asianmyeloidworkinggroup.com]
- 8. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asco.org [asco.org]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Zavondemstat: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Zavondemstat are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, its classification as a potential antineoplastic agent necessitates adherence to stringent disposal guidelines for hazardous drugs.[1][2] This guide provides a comprehensive framework for the safe disposal of this compound, drawing from established best practices for handling antineoplastic and cytotoxic agents.
Core Principles of Hazardous Drug Disposal
The disposal of any potent pharmaceutical compound must be approached with the understanding that these materials can pose significant health risks if not managed correctly.[2] All personnel involved in the handling and disposal of this compound must be thoroughly trained on the potential hazards and the required safety procedures.[3] The foundation of safe disposal lies in the proper segregation of waste at the point of generation.
Waste Segregation and Disposal Procedures
All waste generated during the handling of this compound must be considered hazardous. Cross-contamination should be avoided by segregating waste streams. Do not mix this compound waste with other laboratory chemical wastes.[2]
| Waste Category | Description | Disposal Container |
| Bulk Contaminated Waste | Unused or expired this compound powder, grossly contaminated items, and solutions with concentrations of this compound. | Designated, sealed, and clearly labeled hazardous waste containers (often black RCRA containers in the U.S.).[2] These containers must be compatible with the chemical nature of the waste. |
| Trace Contaminated Waste | Items with minimal residual contamination, such as empty vials, used personal protective equipment (PPE) like gloves and gowns, and cleaning materials (e.g., absorbent pads). | Yellow "Trace" chemotherapy waste containers for incineration.[2] |
| Sharps Waste | Needles, syringes, and other sharp instruments contaminated with this compound. | Puncture-resistant sharps containers specifically designated for chemotherapy waste. If a syringe contains visible residual drug (more than a trace amount), it should be disposed of as bulk contaminated waste.[2] |
| Aqueous and Solvent Waste | Liquid waste containing this compound, including the first rinse of any container that held the compound. | Labeled, sealed, and chemically compatible hazardous waste containers. The first rinse of containers must be collected as hazardous waste.[4] |
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific container types and labeling requirements, as these may vary by location and regulation.[2][3]
Step-by-Step Disposal Protocol
-
Decontamination of Work Surfaces: Following any procedure involving this compound, thoroughly decontaminate all work surfaces. The cleaning materials used should be disposed of as trace-contaminated waste.
-
Empty Container Disposal: A container is considered "empty" if all contents have been removed by normal means and no more than a trivial amount of residue remains. The first rinse of any container that held this compound must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your local EHS guidelines.
-
Disposal of Unused Product: Any unused or expired this compound must be disposed of as bulk hazardous chemical waste. Do not attempt to dispose of it down the drain or in the regular trash.
-
Personal Protective Equipment (PPE) Disposal: All PPE worn during the handling of this compound, including double gloves, gowns, and eye protection, should be carefully removed to avoid contamination and disposed of in the trace chemotherapy waste stream.[2]
-
Waste Pickup: Once waste containers are full, they should be securely sealed and stored in a designated satellite accumulation area. Arrange for pickup by your institution's hazardous waste management service.[4]
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during laboratory activities involving this compound.
Caption: Decision tree for this compound waste segregation.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling or disposing of any chemical.[2] Regulations for hazardous waste disposal vary by region and must be followed.[3]
References
Personal protective equipment for handling Zavondemstat
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Zavondemstat, a potent pan-inhibitor of histone lysine (B10760008) demethylase 4 (KDM4). Given its classification as an antineoplastic agent, stringent adherence to these protocols is paramount to ensure personnel safety and prevent contamination.[1][2] This document is intended to supplement, not replace, your institution's standard operating procedures and a thorough risk assessment for handling potent compounds.
Personal Protective Equipment (PPE)
Due to its potent biological activity, a comprehensive PPE strategy is required when handling this compound in both solid and solution forms. The following table outlines the minimum recommended PPE.
| PPE Category | Solid Compound (Weighing and Aliquoting) | Compound in Solution |
| Gloves | Double gloving with nitrile gloves is mandatory. | Double gloving with nitrile gloves is mandatory. |
| Eye Protection | Chemical splash goggles. | Chemical splash goggles. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Disposable, solid-front, back-closing gown. |
| Respiratory | Use of a certified chemical fume hood is required. For tasks outside of a fume hood (e.g., balance cleaning), a NIOSH-approved respirator with P100 cartridges is recommended. | All handling must be performed in a certified chemical fume hood. |
| Other | Shoe covers and hairnet are recommended. | Not generally required if all handling is within a fume hood. |
Operational Plans: Safe Handling and Preparation
This compound is a potent compound and should be handled with extreme care to avoid inhalation of dust or direct contact with skin.
Storage and Stability:
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | Protect from light. |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light, store under nitrogen.[3] |
| In Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light, store under nitrogen.[3] |
Stock Solution Preparation:
This compound is soluble in DMSO.[1][2] The following protocol outlines the preparation of a stock solution. All steps must be performed in a certified chemical fume hood.
-
Pre-weighing: Tare a sterile, conical tube with a screw cap on a calibrated analytical balance.
-
Weighing: Carefully add the desired amount of this compound powder to the tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube to achieve the desired concentration.[1] For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the weighed compound.
-
Dissolution: Cap the tube securely and vortex until the compound is fully dissolved. Gentle warming in a water bath may aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light and under nitrogen.[3]
Disposal Plan
As an antineoplastic agent, all waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and empty vials, must be disposed of in a designated hazardous waste container.
-
Liquid Waste: Unused or contaminated solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste streams.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound is a pan-inhibitor of the KDM4 family of histone demethylases (KDM4A-D).[1][4] By inhibiting these enzymes, this compound prevents the removal of methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). This leads to the maintenance of a repressive chromatin state, which in turn downregulates the transcription of oncogenes involved in cell proliferation, survival, and metastasis.[5]
Caption: Mechanism of action of this compound as a KDM4 inhibitor.
Experimental Workflow for Handling this compound
The following diagram outlines a typical workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Caption: A typical experimental workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
